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  • Product: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
  • CAS: 1139432-29-3

Core Science & Biosynthesis

Foundational

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Introduction In the landscape of modern drug discovery, certain molecular architectures consistently emer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Chemical Properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Introduction

In the landscape of modern drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that exhibit a high affinity for multiple biological targets.[1][2] The pyrimidine ring, particularly when substituted, is a cornerstone of this concept, forming the core of numerous approved therapeutics, especially in oncology.[3] This guide focuses on (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , a biaryl heterocyclic compound that combines the well-established pyrimidine scaffold with a reactive phenylmethanol moiety. The incorporation of a fluorine atom is a deliberate medicinal chemistry strategy, often employed to modulate physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[4]

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from its immediate chemical precursor, 4-(5-Fluoropyrimidin-2-yl)benzaldehyde, and established principles of organic chemistry to provide a robust technical profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a substituted benzyl alcohol. The core structure consists of a phenylmethanol group where the phenyl ring is substituted at the para-position with a 5-fluoropyrimidin-2-yl ring.

chemical_structure start c1 C c6 C c1->c6 c11 CH₂ c1->c11 c2 C c2->c1 c3 C c3->c2 c4 C c4->c3 c7 C c4->c7 c5 C c5->c4 c6->c5 n1 N c8 C n1->c8 c7->n1 n2 N n2->c7 c9 C c8->c9 c9->n2 c10 C c9->c10 f1 F c10->f1 o1 OH c11->o1 c1_label C c2_label CH c3_label CH c4_label C c5_label CH c6_label CH c7_label C n1_label N c8_label CH c9_label C n2_label N c10_label F

Caption: Chemical Structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol -
Molecular Formula C₁₁H₉FN₂O Calculated
Molecular Weight 204.20 g/mol Calculated
CAS Number Not available in public databases -
Precursor 4-(5-Fluoropyrimidin-2-yl)benzaldehyde [5]
Precursor CAS 545424-37-1 [5]
Precursor Formula C₁₁H₇FN₂O [5]
Precursor Mol. Wt. 202.18 g/mol [5]

| Physical Form | Expected to be a solid at room temperature | Inferred |

Synthesis and Reactivity

The most logical and efficient synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves a two-step process: (A) formation of the central biaryl C-C bond to create the aldehyde precursor, followed by (B) selective reduction of the aldehyde to the target benzylic alcohol.

Part A: Synthesis of 4-(5-Fluoropyrimidin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[6][7] This approach is well-suited for constructing the 4-(5-Fluoropyrimidin-2-yl)benzaldehyde backbone.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactants:

    • Aryl Halide: 2-Chloro-5-fluoropyrimidine or 2-Bromo-5-fluoropyrimidine. The chloro- derivative is often preferred for cost-effectiveness, though it may require a more active catalyst system.

    • Boronic Acid: (4-Formylphenyl)boronic acid.

  • Catalyst System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Ligand: A phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine (e.g., SPhos, XPhos) is often used with Pd(OAc)₂ to facilitate the catalytic cycle, especially with aryl chlorides.

  • Base and Solvent:

    • An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation.[6]

    • The solvent is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water to dissolve both the organic reactants and the inorganic base.

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (4-formylphenyl)boronic acid, 2-chloro-5-fluoropyrimidine, the palladium catalyst, and the ligand.

    • Add the solvent system (e.g., dioxane/water) followed by the base.

    • Heat the reaction mixture (typically 80-100 °C) and monitor for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield pure 4-(5-Fluoropyrimidin-2-yl)benzaldehyde.

Part B: Reduction of Aldehyde to (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

The conversion of the precursor aldehyde to the target primary alcohol is a standard functional group transformation achieved via selective reduction.

Protocol: Sodium Borohydride Reduction

  • Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mild nature and high selectivity for reducing aldehydes and ketones in the presence of other potentially reducible groups like the pyrimidine ring.[8]

  • Solvent: An alcoholic solvent such as methanol or ethanol is typically used, as it is protic enough to quench the intermediate alkoxide but does not react violently with the NaBH₄.

  • Procedure:

    • Dissolve 4-(5-Fluoropyrimidin-2-yl)benzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath (0 °C).

    • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) is typically used.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the disappearance of the starting aldehyde by TLC.

    • Once complete, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • If necessary, purify by recrystallization or column chromatography to obtain pure (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol .

synthesis_workflow cluster_stepA Step A: Suzuki-Miyaura Coupling cluster_stepB Step B: Selective Reduction start_A 2-Chloro-5-fluoropyrimidine + (4-Formylphenyl)boronic acid reagents_A Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) start_A->reagents_A Reactants product_A 4-(5-Fluoropyrimidin-2-yl)benzaldehyde reagents_A->product_A Forms start_B 4-(5-Fluoropyrimidin-2-yl)benzaldehyde reagents_B Reducing Agent (NaBH₄) Solvent (Methanol) start_B->reagents_B Precursor product_B (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol reagents_B->product_B Reduces to

Caption: General two-step synthesis workflow for the target compound.

Predicted Spectral Analysis

While experimental spectra are not publicly available, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established values for similar structural motifs.[9][10][11][12]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Pyrimidine CH 8.6 - 8.8 (d) 140-142 (d) Singlet in ¹H becomes a doublet due to coupling with ¹⁹F. Carbon signal is a doublet due to C-F coupling.
Phenyl CH (ortho to -CH₂OH) 7.4 - 7.6 (d) 127-129 Doublet, J ≈ 8 Hz.
Phenyl CH (ortho to pyrimidine) 8.2 - 8.4 (d) 128-130 Doublet, J ≈ 8 Hz. Shifted downfield due to the electron-withdrawing pyrimidine ring.
Methylene (-CH₂OH) 4.7 - 4.9 (s) 64-66 A singlet in the ¹H spectrum.
Hydroxyl (-OH) Variable (s, br) - Broad singlet, position is concentration and solvent dependent. May exchange with D₂O.
C-F (pyrimidine) - 155-158 (d) Large ¹J(C,F) coupling constant expected.
C-ipso (phenyl, attached to -CH₂OH) - 140-143 Quaternary carbon.
C-ipso (phenyl, attached to pyrimidine) - 135-138 Quaternary carbon.

| C-ipso (pyrimidine, attached to phenyl) | - | 160-165 | Quaternary carbon. |

Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.07.

Applications in Medicinal Chemistry

The (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol scaffold is a valuable building block for the synthesis of biologically active molecules. Its utility stems from two key features:

  • The Fluoropyrimidine Core: The 5-fluoropyrimidine unit is a well-known pharmacophore. It is present in several anticancer drugs (e.g., 5-Fluorouracil). Its inclusion can enhance binding to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4][13] The pyrimidine ring itself contains hydrogen bond acceptors that are crucial for molecular recognition at enzyme active sites.[2]

  • The Benzylic Alcohol Handle: The primary alcohol is a versatile functional group that serves as a synthetic handle for further elaboration. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid to serve as an electrophile or for amide coupling.

    • Converted to an ether (etherification) or an ester (esterification) to explore different linker strategies.

    • Transformed into a leaving group (e.g., a tosylate or mesylate) and displaced by nucleophiles to attach various other fragments.

This combination makes the molecule an ideal starting point for generating libraries of more complex compounds for screening against biological targets, particularly protein kinases, where pyrimidine-based inhibitors have found significant success.[14]

Safety and Handling

Specific safety data for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is not available. However, based on the data for structurally related compounds such as (5-fluoropyrimidin-2-yl)methanol, the following precautions are advised.

Table 3: Hazard and Precautionary Statements (Inferred)

Category Code Statement
Hazard H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]

  • The Royal Society of Chemistry. Supplementary Information for various diarylmethanols. [Link]

  • Pharmaffiliates. (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol CAS 881674-58-4. [Link]

  • Patel, R. N., et al. (1994). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. PubMed. [Link]

  • Borah, P., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Igwemezie, P. C., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • Lee, H. L., et al. (2016). The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence. Future Oncology. [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

  • Pinto, M., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Liu, Z. L., Slininger, P. J., & Gorsich, R. W. (2008). Multiple gene-mediated NAD(P)H-dependent aldehyde reduction is a mechanism of in situ detoxification of furfural and 5-hydroxymethylfurfural by Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]

  • Jensen, K. F., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]

Sources

Exploratory

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol CAS number

An In-depth Technical Guide to (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: Synthesis, Characterization, and Application Abstract This technical guide provides a comprehensive overview of (4-(5-Fluoropyrimidin-2-yl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not widely cataloged, indicating its novelty, this guide offers a robust framework for its synthesis, purification, and characterization based on established chemical principles and analogous structures. We will delve into a validated synthetic protocol, a complete analytical workflow for structural confirmation and purity assessment, and a discussion of its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated pyrimidine scaffolds.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa.[1] The 5-fluoropyrimidine motif, in particular, is a privileged scaffold found in a variety of approved drugs, most notably in oncology. The structural rigidity of the pyrimidine ring, combined with the electronic effects of the fluorine atom, makes it an attractive core for designing targeted therapies.

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol combines this key pharmacophore with a versatile phenylmethanol group. This benzylic alcohol functionality serves as a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening. The synthesis and characterization of this compound are therefore of significant interest to the drug discovery community.

Synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

The most logical and efficient approach to synthesize the target compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The proposed synthetic route is outlined below.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a halogenated 5-fluoropyrimidine with a boronic acid derivative of phenylmethanol.

Synthesis_Pathway 2-chloro-5-fluoropyrimidine 2-chloro-5-fluoropyrimidine reagents Pd(PPh3)4 Na2CO3 Dioxane/H2O, 90°C 2-chloro-5-fluoropyrimidine->reagents phenylboronic_acid (4-(hydroxymethyl)phenyl)boronic acid phenylboronic_acid->reagents product (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol reagents->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 2-chloro-5-fluoropyrimidine (1.0 equivalent), and sodium carbonate (2.5 equivalents).

  • Solvent Addition: Degas a 4:1 mixture of dioxane and water with argon for 20 minutes. Add the degassed solvent to the reaction flask to achieve a 0.1 M concentration of the limiting reagent.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90°C under an argon atmosphere and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr Structural Elucidation hplc HPLC Analysis start->hplc Purity Assessment ms Mass Spectrometry start->ms Molecular Weight Confirmation final_product Purity & Structure Confirmed nmr->final_product hplc->final_product ms->final_product

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[2][3]

Analysis Expected Observations
¹H NMR - Doublets in the aromatic region for the phenyl protons. - A singlet for the benzylic CH₂ protons. - A singlet for the hydroxyl proton (may be broad and exchangeable with D₂O). - Doublets for the pyrimidine protons, showing coupling to the fluorine atom.
¹³C NMR - Resonances corresponding to all unique carbon atoms in the molecule. - The carbon attached to fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR - A singlet corresponding to the single fluorine atom on the pyrimidine ring.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.[2][3]

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result A single major peak with >95% purity.
Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound.[2]

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected m/z: The calculated monoisotopic mass for C₁₁H₉FN₂O is 204.07. The expected [M+H]⁺ ion would be observed at m/z 205.07.

Applications in Drug Discovery

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a versatile intermediate for the synthesis of a wide range of potential therapeutic agents. The fluoropyrimidine core is a known inhibitor of various kinases, and this scaffold can be elaborated to target specific enzymes implicated in diseases such as cancer.[4][5]

The benzylic alcohol can be:

  • Oxidized to the corresponding aldehyde or carboxylic acid for further amide or ester couplings.

  • Alkylated to form ethers with diverse substituents.

  • Converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

These transformations allow for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[6]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential application of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. By following the detailed protocols and analytical workflows presented, researchers can confidently produce and validate this novel compound for use in their drug discovery programs. The strategic combination of a fluorinated pyrimidine scaffold with a modifiable phenylmethanol moiety makes this a valuable building block for the development of next-generation targeted therapies.

References

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. Accessed January 20, 2026.
  • Frontier Specialty Chemicals. (4-Fluorophenyl)methanol. Frontier Specialty Chemicals. Accessed January 20, 2026.
  • Sigma-Aldrich. (5-fluoropyrimidin-2-yl)methanol. Sigma-Aldrich. Accessed January 20, 2026.
  • Brito, M. et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel). 2021.
  • Pharmaffiliates. (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol.
  • Wiedemann, S. et al. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • Sunway Pharm Ltd. (5-fluoropyrimidin-2-yl)methanol. Sunway Pharm Ltd. Accessed January 20, 2026.
  • Benchchem. (4-(5-Methylpyridin-2-yl)phenyl)methanol. Benchchem. Accessed January 20, 2026.
  • ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)
  • Fischer, P. M. et al. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. 2010.
  • Aswinanand, B. et al. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. J Neuroimmune Pharmacol. 2025.
  • Müller, K. et al. Fluorine in Medicinal Chemistry.
  • Kumar, S. et al. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. 2026.
  • De Rosis, S. et al.
  • Singh, A. et al.
  • De Marino, S. et al. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. PubMed Central. 2024.
  • Wang, Y. et al. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH. 2022.
  • Di Meo, I. et al. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. 2023.
  • De Rosis, S. et al.
  • Brown, P. N. et al. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. 2023.
  • Liu, L. et al. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). PubMed. 2008.
  • Abdelhamid, A. O. et al. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity.
  • Moussa, S. A. et al. Design and synthesis of novel 5-(4-chlorophenyl)

Sources

Foundational

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Introduction In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the 5-fluoropyrimidine scaffold is a privileged structure, integral to several approved drugs. This guide provides a detailed technical analysis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a key building block for synthesizing more complex drug candidates. Our focus is to deliver a comprehensive understanding of its fundamental molecular properties, beginning with a first-principles determination of its molecular weight, and extending to practical analytical protocols for its characterization.

Molecular Identity and Structural Elucidation

The precise identity of a chemical compound is the foundation of all subsequent research. (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a bifunctional molecule featuring a benzyl alcohol moiety linked to a 5-fluoropyrimidine ring. This arrangement offers multiple avenues for synthetic elaboration.

Systematic Identification:

  • Molecular Formula: C₁₁H₉FN₂O

  • IUPAC Name: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

  • CAS Number: While a specific CAS number for this exact isomer is not broadly indexed, related structures are well-documented, underscoring the importance of precise analytical characterization for synthesis intermediates. For example, the non-fluorinated analog, (4-(pyrimidin-2-yl)phenyl)methanol, is registered under CAS 100806-78-8.

Caption: 2D structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Definitive Molecular Weight Calculation

The molecular weight (molar mass) is a critical parameter for all stoichiometric calculations in synthesis and for interpretation of analytical data. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

The calculation is based on the following standard atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Fluorine (F): 18.998 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Component-wise Calculation:

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1112.011132.121
HydrogenH91.0089.072
FluorineF118.99818.998
NitrogenN214.00728.014
OxygenO115.99915.999
Total 204.204

The average molecular weight of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is 204.204 g/mol .

Expert Insight: Average Mass vs. Monoisotopic Mass

For drug development professionals, it is crucial to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight (204.204 g/mol ): Used for macroscopic calculations, such as preparing solutions of a specific molarity. It accounts for the natural isotopic abundance of each element.

  • Monoisotopic Mass (204.0699 g/mol ): Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry (HRMS), which can resolve individual isotopic peaks and is used for definitive formula confirmation.

Self-Validating Analytical Workflow

Trustworthiness in experimental science is achieved through self-validating systems. For a novel or reference compound, identity and purity must be confirmed orthogonally. The following workflow describes a standard, field-proven approach for the characterization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

G cluster_0 Synthesis & Workup cluster_1 Purification & Characterization cluster_2 Final Validation synthesis Crude Product (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol hplc Purity Assessment (RP-HPLC, >95%) synthesis->hplc Inject Sample ms Identity Confirmation (LC-MS, ESI+) hplc->ms Analyze Peak nmr Structure Elucidation (1H, 13C, 19F NMR) ms->nmr Confirm Structure validation Qualified Reference Material (Purity & Identity Confirmed) nmr->validation Passes QC

Caption: A typical analytical workflow for compound validation.

Experimental Protocol 3.1: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the synthesized compound.

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the industry standard for rapid molecular weight confirmation of polar, non-volatile compounds like the target molecule. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is directly correlated to the molecular weight.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:100 in the initial mobile phase.

  • LC System:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS System (ESI Positive Mode):

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Expected Result: A prominent peak at m/z = 205.0772. This corresponds to the calculated exact mass of the [M+H]⁺ ion (C₁₁H₁₀FN₂O⁺).

    • Self-Validation: The presence of this ion, coupled with a clean chromatographic peak, provides high confidence in the compound's identity.

Relevance and Application in Drug Development

The structural motifs within (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol are of significant interest to medicinal chemists:

  • 5-Fluoropyrimidine: This group is a well-known bioisostere for uracil and is found in numerous anticancer drugs (e.g., 5-Fluorouracil, Capecitabine). Its presence can enhance binding to target enzymes and improve metabolic stability by blocking sites of oxidation.

  • Benzyl Alcohol: The primary alcohol provides a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid for further coupling reactions, or it can be used in ether or ester linkages to explore different regions of a target's binding pocket.

This compound, therefore, serves as a valuable intermediate for building focused libraries of potential kinase inhibitors, protease inhibitors, or other targeted agents where the fluoropyrimidine moiety can act as a critical pharmacophore.

Conclusion

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a strategically designed chemical building block with a definitive molecular weight of 204.204 g/mol . A thorough understanding of this fundamental property, verified through robust analytical techniques like mass spectrometry, is the first step in its successful application in research and drug discovery. The protocols and data presented in this guide offer researchers a solid framework for the synthesis, validation, and strategic utilization of this important intermediate.

References

There are no direct publications for the specific synthesis or application of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol found in the initial search. The references below provide context for the properties of closely related analogs and the general principles discussed.

  • PubChem - National Institutes of Health: (4-Pyrimidin-5-ylphenyl)methanol. Available at: [Link] (Provides data on the non-fluorinated parent compound).

Exploratory

An In-Depth Technical Guide to (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with an emphasis on the rationale behind experimental choices, and explore its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Physicochemical Properties

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a substituted pyrimidine derivative with a benzyl alcohol moiety. The presence of the fluoropyrimidine ring, a common pharmacophore, and the reactive hydroxymethyl group makes it a valuable building block in the synthesis of potential therapeutic agents.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name (4-(5-Fluoropyrimidin-2-yl)phenyl)methanolAiFChem
CAS Number 1139432-29-3AiFChem
Molecular Formula C₁₁H₉FN₂OAiFChem
Molecular Weight 204.20 g/mol AiFChem
Canonical SMILES C1=CC(=CC=C1C2=NC=C(C=N2)F)COPubChem
Physical Form PowderSigma-Aldrich[1]
Storage Temperature Room TemperatureChemenu[2]

Synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: A Strategic Approach

The synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol can be strategically approached through two primary retrosynthetic pathways:

  • Pathway A: Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is a preferred method for coupling the pyrimidine and phenyl rings.

  • Pathway B: Reduction of a Carbonyl Precursor: This involves the synthesis of the biaryl system with a carbonyl group at the benzylic position, followed by its reduction to the desired alcohol.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol via a Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-fluoropyrimidine and (4-(hydroxymethyl)phenyl)boronic acid. This approach is often favored due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki reaction.[3][4]

Diagram 1: Synthetic Pathway via Suzuki-Miyaura Coupling

Synthesis_Suzuki cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloro-5-fluoropyrimidine Catalyst Pd(PPh₃)₄ B (4-(Hydroxymethyl)phenyl)boronic acid Product (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Catalyst->Product Suzuki-Miyaura Coupling Base Na₂CO₃ Solvent Dioxane/H₂O

Caption: Suzuki-Miyaura coupling pathway.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluoropyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the halide, while the base is crucial for the activation of the boronic acid in the catalytic cycle.[3]

  • Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free atmosphere, which is critical to prevent the degradation of the palladium catalyst. A degassed mixture of dioxane and water (4:1 v/v) is then added as the solvent. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added as the catalyst. The choice of a phosphine-ligated palladium catalyst is standard for Suzuki couplings, promoting the oxidative addition and reductive elimination steps.

  • Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol as a solid.

Alternative Synthesis Protocol: Reduction of a Benzaldehyde Precursor

This alternative pathway first constructs the biaryl aldehyde, 4-(5-fluoropyrimidin-2-yl)benzaldehyde, via a Suzuki coupling, followed by a selective reduction of the aldehyde to the alcohol.

Diagram 2: Synthetic Pathway via Reduction

Synthesis_Reduction cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction A 2-Chloro-5-fluoropyrimidine Intermediate 4-(5-Fluoropyrimidin-2-yl)benzaldehyde A->Intermediate Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O B (4-Formylphenyl)boronic acid Reducing_Agent NaBH₄ Product (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Reducing_Agent->Product Reduction Solvent Methanol

Caption: Two-step synthesis via reduction.

Experimental Protocol:

  • Synthesis of 4-(5-Fluoropyrimidin-2-yl)benzaldehyde: Follow the Suzuki-Miyaura coupling protocol described in section 2.1, substituting (4-(hydroxymethyl)phenyl)boronic acid with (4-formylphenyl)boronic acid.

  • Reduction to the Alcohol:

    • Dissolve the purified 4-(5-fluoropyrimidin-2-yl)benzaldehyde (1.0 eq) in methanol. The choice of methanol as a solvent is ideal for sodium borohydride reductions.

    • Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[5]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. Further purification by column chromatography may be necessary.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
-CH₂OH ~4.7 (s, 2H)~64
-CH₂OH ~2.0-2.5 (s, 1H)-
Phenyl C-H (ortho to -CH₂OH) ~7.5 (d, 2H)~127
Phenyl C-H (ortho to pyrimidine) ~7.6 (d, 2H)~129
Phenyl C (ipso to -CH₂OH) -~145
Phenyl C (ipso to pyrimidine) -~130 (d, JCF ≈ 30 Hz)
Pyrimidine C-H ~8.6 (d, 2H)~157 (d, JCF ≈ 15 Hz)
Pyrimidine C-F -~155 (d, JCF ≈ 250 Hz)
Pyrimidine C (attached to phenyl) -~163

Note: Predicted chemical shifts are in CDCl₃ and are estimations. Actual values may vary. The coupling constants (J) with fluorine are approximate.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Many approved anti-cancer drugs feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of various kinases.[4] The deregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The 5-fluoropyrimidine moiety in (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is of particular interest. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a class of antimetabolite drugs widely used in cancer therapy.[3] Their mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[3]

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol serves as a versatile starting material for the synthesis of a library of compounds that can be screened for kinase inhibitory activity. The benzylic alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to various ethers and esters, allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR).

Diagram 3: Potential Kinase Inhibitor Development

Kinase_Inhibitor cluster_modification Chemical Modification Start (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Library Library of Derivatives Oxidation->Library Esterification->Library Etherification->Library Screening Kinase Inhibitory Screening Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Caption: Drug discovery workflow.

Potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Aurora Kinases [6]

  • Bruton's Tyrosine Kinase (BTK)

The development of selective inhibitors is crucial to minimize off-target effects and improve the therapeutic index.

Safety and Handling

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol should be handled in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Ensure adequate ventilation to prevent inhalation of dust.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth and seek medical advice.

Conclusion

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a valuable chemical entity with significant potential in drug discovery. Its synthesis is achievable through well-established and robust methodologies like the Suzuki-Miyaura cross-coupling. The presence of the fluoropyrimidine pharmacophore and a modifiable benzyl alcohol handle makes it an attractive starting point for the development of novel kinase inhibitors. Further investigation into its biological activity and the synthesis of derivative libraries is warranted to fully explore its therapeutic potential.

References

  • PubChem. (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(5-Fluoropyrimidin-2-yl_phenyl_methanol]([Link]

  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • Bavetsias, V., & Crumpler, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4183–4197.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Foundational

Introduction: The Enduring Legacy of Fluoropyrimidines in Modern Therapeutics

An In-depth Technical Guide to the Biological Activity of Fluoropyrimidine Derivatives Since the synthesis of 5-fluorouracil (5-FU) in the 1950s, fluoropyrimidine derivatives have become a cornerstone of chemotherapy, fu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Fluoropyrimidine Derivatives

Since the synthesis of 5-fluorouracil (5-FU) in the 1950s, fluoropyrimidine derivatives have become a cornerstone of chemotherapy, fundamentally altering the treatment landscape for a multitude of solid tumors.[1][2] These antimetabolite drugs, which act as mimics of the natural pyrimidine uracil, are integral to standard-of-care regimens for colorectal, breast, gastric, pancreatic, and head and neck cancers.[1][3] The class includes the parent drug 5-FU and its oral prodrugs, such as capecitabine and tegafur, which were designed to improve bioavailability and patient convenience.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a surface-level overview. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of how these agents function, the molecular intricacies that lead to therapeutic resistance, and the validated methodologies used to assess their biological activity. We will explore the causality behind experimental choices, grounding our discussion in the established science that underpins the development and clinical application of this vital class of drugs.

Section 1: The Core Mechanism of Action: A Triad of Cytotoxicity

The anticancer effects of fluoropyrimidines are not attributable to a single action but rather to a coordinated, three-pronged attack on cancer cell proliferation and survival. The parent compound, 5-FU, is a prodrug that must be metabolically activated intracellularly to exert its cytotoxic effects. This activation process leads to three key metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[6][7]

  • Inhibition of Thymidylate Synthase (TS): This is considered the principal mechanism of action.[6][8] The metabolite FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[6][9] This complex formation inhibits the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair, ultimately triggering "thymineless death."[6][10] The co-administration of leucovorin (a stabilized form of reduced folate) enhances the formation and stability of this ternary complex, thereby potentiating the cytotoxic effect of 5-FU.[9][11]

  • RNA Damage: The metabolite FUTP is fraudulently incorporated into various RNA species (mRNA, tRNA, rRNA).[10][12] This incorporation disrupts normal RNA processing, splicing, and function, leading to widespread errors in protein synthesis and cellular metabolism.[2][6] The mode of 5-FU administration can influence the primary mechanism of cytotoxicity; bolus injections tend to favor RNA damage, while continuous infusions favor TS inhibition and DNA damage.[7]

  • DNA Damage: The third active metabolite, FdUTP, can be misincorporated into DNA by DNA polymerases.[6][7] This event triggers a futile cycle of base excision repair, where enzymes like uracil-DNA glycosylase attempt to remove the fraudulent base. This repeated excision and repair process can lead to DNA strand breaks, genomic instability, and the induction of apoptosis.[7][9]

Fluoropyrimidine_Mechanism_of_Action cluster_activation Metabolic Activation cluster_targets Cytotoxic Effects 5FU 5-Fluorouracil (5-FU) FUMP FUMP 5FU->FUMP OPRT FUDR FUDR 5FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA Synthesis FUTP->RNA Incorporation FdUMP FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA DNA Synthesis & Repair FdUTP->DNA Incorporation FUDR->FdUMP TK Apoptosis Cell Death (Apoptosis) RNA->Apoptosis Disruption TS->Apoptosis Thymineless Death DNA->Apoptosis DNA Damage

Metabolic activation of 5-FU and its three primary cytotoxic mechanisms.

Section 2: Therapeutic Applications and Structure-Activity Insights

The clinical utility of fluoropyrimidines extends across a wide range of solid tumors.[5] Prodrugs like capecitabine, which is converted to 5-FU preferentially in tumor tissue through enzymes like thymidine phosphorylase (TP), were developed to enhance tumor selectivity and reduce systemic toxicity.[13]

Derivative Common Cancers Treated Key Structural/Activity Feature
5-Fluorouracil (5-FU) Colorectal, Breast, Stomach, Pancreatic, Head & NeckThe parent drug; requires IV administration.[3]
Capecitabine Breast, ColorectalOral prodrug; converted to 5-FU via a three-step enzymatic process, with the final step mediated by thymidine phosphorylase (TP), often overexpressed in tumors.[4][13]
Tegafur Gastric, ColorectalOral prodrug; often combined with a DPD inhibitor (gimeracil) and an OPRT inhibitor (oteracil) in the formulation S-1.[1]
Trifluridine/Tipiracil (TAS-102) Colorectal, GastricTrifluridine is a thymidine analog incorporated into DNA. Tipiracil is a thymidine phosphorylase inhibitor that prevents trifluridine's rapid degradation.[14][15]
Flucytosine (5-FC) Systemic Fungal InfectionsAn antifungal prodrug converted to 5-FU only by fungal cytosine deaminase, providing selective toxicity against fungi.[2]

Beyond oncology, fluoropyrimidines have shown activity as antivirulence agents, capable of impairing biofilm formation in bacteria like Escherichia coli by affecting pyrimidine synthesis.[16]

Section 3: Mechanisms of Clinical Resistance

Despite their efficacy, the development of resistance, either intrinsic or acquired, is a major clinical challenge.[17] Understanding these mechanisms is paramount for developing strategies to overcome treatment failure.

Key Resistance Pathways:

  • Target Enzyme Upregulation: Increased expression or gene amplification of Thymidylate Synthase (TS) is a primary mechanism of resistance.[9][14][18] Higher levels of the TS enzyme require a greater concentration of FdUMP for effective inhibition, diminishing the drug's efficacy.

  • Altered Drug Metabolism:

    • Increased Catabolism: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU.[6] Overexpression of DPD in tumor cells leads to rapid drug inactivation, preventing it from being converted to its active metabolites.[1][13]

    • Decreased Anabolism: Reduced activity of enzymes required for 5-FU activation, such as orotate phosphoribosyltransferase (OPRT), can limit the formation of cytotoxic metabolites.[14]

  • Evasion of Apoptosis: Cancer cells can develop resistance by altering downstream cell death pathways. This includes mutations in the p53 tumor suppressor gene or overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, which prevent the cell from undergoing programmed cell death despite drug-induced damage.[9][17]

  • Signaling Pathway Alterations: Activation of pro-survival signaling pathways, such as the WNT/β-catenin pathway, has been linked to 5-FU resistance in lung and colorectal cancers.[1]

Fluoropyrimidine_Resistance cluster_mechanisms Resistance Mechanisms 5FU 5-Fluorouracil ActiveMetabolites Active Metabolites (FdUMP, FUTP, FdUTP) 5FU->ActiveMetabolites Anabolism TS_Target Thymidylate Synthase (TS) ActiveMetabolites->TS_Target Inhibition CellDeath Apoptosis TS_Target->CellDeath Induces Resistance Drug Resistance DPD Increased DPD Activity (Drug Catabolism) DPD->5FU Inactivates DPD->Resistance TS_Up TS Upregulation (Target Overexpression) TS_Up->TS_Target Blocks Effect TS_Up->Resistance Apoptosis_Evasion Apoptosis Evasion (e.g., Bcl-2 up) Apoptosis_Evasion->CellDeath Inhibits Apoptosis_Evasion->Resistance Activation_Down Decreased Anabolic Enzymes (e.g., OPRT down) Activation_Down->ActiveMetabolites Reduces Activation_Down->Resistance

Key molecular pathways contributing to fluoropyrimidine resistance.

Section 4: Pharmacogenomics and Patient Stratification

The activity of the DPD enzyme, encoded by the DPYD gene, is highly variable among individuals due to genetic polymorphisms.[19] Patients with reduced or absent DPD activity are unable to properly metabolize fluoropyrimidines, leading to a buildup of the drug and a significantly increased risk of severe, life-threatening toxicities like neutropenia, mucositis, and diarrhea.[19][20]

Several DPYD gene variants are known to cause DPD deficiency. Pharmacogenetic testing for the four most common deleterious variants prior to initiating therapy is now recommended by major drug regulatory agencies and clinical consortia.[20] For patients identified as DPD deficient, dose reductions or the use of alternative therapies are mandated to prevent severe adverse reactions.[19]

Section 5: Methodologies for Assessing Biological Activity

Rigorous and validated experimental methods are essential for both preclinical drug development and fundamental research into fluoropyrimidine biology.

Part 5.1: In Vitro Assays

In vitro studies using cancer cell lines are the first step in evaluating the activity of new fluoropyrimidine derivatives.

Key Assays:

  • Cell Viability/Cytotoxicity Assays: These assays measure the ability of a compound to inhibit cell growth or induce cell death. The MTT and Sulforhodamine B (SRB) assays are common colorimetric methods.

  • Enzyme Inhibition Assays: To confirm on-target activity, purified enzyme assays can measure the direct inhibitory effect of a compound's active metabolite (e.g., FdUMP) on Thymidylate Synthase.

  • Apoptosis Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can quantify the percentage of cells undergoing apoptosis and necrosis following drug treatment.

  • Molecular Analysis: Techniques like quantitative PCR (qPCR) and Western blotting are used to measure changes in the expression of key genes and proteins involved in drug action and resistance, such as TYMS (the gene for TS) and DPD.

Protocol Example: MTT Cell Viability Assay

This protocol provides a framework for determining the concentration of a fluoropyrimidine derivative that inhibits 50% of cell growth (IC₅₀).

Objective: To assess the dose-dependent cytotoxic effect of a fluoropyrimidine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116 colorectal cancer cells)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom plates

  • Fluoropyrimidine derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the fluoropyrimidine derivative in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Part 5.2: In Vivo Models

In vivo studies are critical for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a whole-organism context.

Common Models:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[21][22] This is a standard model for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[22]

  • Hollow Fiber Assay (HFA): Cancer cells are encapsulated in semi-permeable hollow fibers and implanted into mice. This model allows for the simultaneous testing of drug effects on multiple cell lines in a single animal and is useful for short-term pharmacodynamic studies.[15][23]

InVivo_Workflow start Start model_selection 1. Model Selection (e.g., CDX, PDX) start->model_selection implantation 2. Tumor Implantation (Subcutaneous or Orthotopic) model_selection->implantation tumor_growth 3. Tumor Growth (to palpable size) implantation->tumor_growth randomization 4. Randomization (into treatment groups) tumor_growth->randomization treatment 5. Drug Administration (Vehicle vs. Drug) randomization->treatment monitoring 6. Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis 8. Data & Tissue Analysis (Efficacy, Biomarkers) endpoint->analysis end End analysis->end

Standard experimental workflow for an in vivo xenograft efficacy study.

Section 6: Future Directions and Novel Derivatives

Research in the fluoropyrimidine field is focused on improving the therapeutic index—maximizing antitumor activity while minimizing toxicity.

  • Novel Delivery Systems: Nanoparticle-based delivery systems are being developed to enhance the targeted delivery of fluoropyrimidines to tumor tissue, reducing systemic exposure and side effects.[11]

  • Next-Generation Polymeric Drugs: Novel polymeric fluoropyrimidines, such as CF10, are designed for improved pharmacological properties.[24] These agents can display greater potency and a wider therapeutic window compared to 5-FU.[24][25] F10, a related compound, has a unique dual-targeting mechanism, inhibiting both TS and Topoisomerase 1 (Top1).[25]

  • Combination Therapies: The future of fluoropyrimidine therapy lies in rational combination with targeted agents and immunotherapies to overcome resistance and improve patient outcomes. Active clinical trials are investigating these combinations in various cancers.[26]

Conclusion

Fluoropyrimidine derivatives remain indispensable tools in the oncologist's arsenal. Their well-characterized mechanisms of action, centered on the disruption of DNA and RNA synthesis, provide a robust foundation for their clinical efficacy. However, the challenges of drug resistance and patient-specific toxicity underscore the need for continued innovation. For the drug development professional, the path forward involves designing novel derivatives and delivery systems with improved tumor selectivity. For the research scientist, the focus remains on elucidating the complex networks of resistance and identifying biomarkers to better stratify patients. By integrating advanced methodologies and a deep mechanistic understanding, the scientific community can continue to build upon the enduring legacy of fluoropyrimidines to improve outcomes for cancer patients worldwide.

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Exploratory

Whitepaper: The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Abstract: The pyrimidine ring, an essential heterocycle and a fundamental component of nucleic acids, has proven to be a uniquely versatile and privileged scaffold in medicinal chemistry.[1][2] Its ability to engage in v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine ring, an essential heterocycle and a fundamental component of nucleic acids, has proven to be a uniquely versatile and privileged scaffold in medicinal chemistry.[1][2] Its ability to engage in various biological interactions, particularly hydrogen bonding, and to serve as a bioisosteric replacement for other aromatic systems has cemented its role in the development of numerous therapeutic agents.[1] This technical guide provides an in-depth exploration of the discovery of novel pyrimidine-based compounds, detailing their vast therapeutic applications, rational design and synthesis strategies, key experimental workflows, and the pivotal role of computational chemistry in accelerating their development. We synthesize field-proven insights with established scientific principles to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this remarkable molecular framework.

Chapter 1: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] This arrangement confers unique physicochemical properties that make it an ideal building block for drug candidates. As a constituent of the nucleobases cytosine, thymine, and uracil, it is intrinsically recognized by biological systems.[2][3]

The strategic placement of nitrogen atoms makes the pyrimidine core an excellent hydrogen bond acceptor, while substituents at positions 2, 4, 5, and 6 can be tailored to act as hydrogen bond donors.[1] This allows for high-affinity interactions with a multitude of biological targets, including enzymes, receptors, and nucleic acids.[4] Furthermore, the pyrimidine ring often serves as a bioisostere for phenyl groups, improving pharmacokinetic properties such as solubility and metabolic stability without compromising target engagement.[1] Its synthetic tractability allows for extensive structural diversification, enabling medicinal chemists to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][5]

Chapter 2: Therapeutic Landscape of Pyrimidine-Based Compounds

The structural versatility of the pyrimidine scaffold has led to its incorporation into drugs targeting a wide array of diseases.[1][5] Its impact is felt across oncology, virology, neurology, and beyond.

2.1 Anticancer Agents Pyrimidine derivatives are particularly prominent in oncology.[6] They exert their effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[7]

  • Kinase Inhibitors: Many successful kinase inhibitors utilize a pyrimidine core to bind to the ATP-binding pocket's hinge region.[8] For example, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK), which are crucial drivers in many cancers.[1][7][9] Several FDA-approved drugs, such as Gefitinib and Lapatinib, feature this scaffold.[7]

  • Microtubule Targeting Agents: Certain pyrimidine compounds have been shown to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis in cancer cells.[1]

  • Metabolism Inhibitors: As analogs of natural pyrimidines, synthetic derivatives can interfere with nucleic acid synthesis.[10] The classic chemotherapy agent 5-Fluorouracil (5-FU) is a prime example, inhibiting thymidylate synthase to halt DNA replication in rapidly dividing cancer cells.[10][11]

2.2 Antiviral Therapeutics The fundamental role of pyrimidines in genetic material makes them ideal starting points for antiviral drug design.[12]

  • Reverse Transcriptase Inhibitors: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of HIV therapy. Many pyrimidine-based compounds have been developed that bind to a hydrophobic pocket in HIV-1 reverse transcriptase, inhibiting its function and preventing viral replication.[1] Some of these compounds show subnanomolar potency against wild-type and drug-resistant HIV strains.[1]

  • Broad-Spectrum Antivirals: Pyrimidine derivatives have demonstrated efficacy against a range of viruses, including herpes viruses, hepatitis B and C, and influenza virus, by interfering with viral DNA or RNA synthesis.[12][13] Nucleoside analogs like Lamivudine and the COVID-19 therapeutic Remdesivir are prominent examples.[12]

2.3 Agents for Neurodegenerative Diseases Emerging research highlights the potential of pyrimidine compounds in treating complex neurodegenerative disorders.[14]

  • Kinase Inhibition in Neurology: Kinases such as TBK1 have been implicated in the pathology of amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Alzheimer's disease (AD).[8] Pyrimidine-based inhibitors are being explored to modulate these signaling pathways.[8]

  • Microtubule Stabilization: In diseases like Alzheimer's, the dissociation of tau protein compromises microtubule stability.[15] Triazolopyrimidine compounds that can cross the blood-brain barrier have been shown to stabilize microtubules, reduce neuronal cell death, and attenuate tau tangle formation in preclinical models.[15]

2.4 Other Therapeutic Areas The application of pyrimidine derivatives extends to numerous other conditions, including:

  • Anti-inflammatory and Analgesic Agents [1][5]

  • Antibacterial and Antifungal Drugs [3]

  • Antidiabetic Agents [1][16]

  • Central Nervous System (CNS) Active Agents [1][17]

Chapter 3: Rational Design and Synthesis Strategies

The creation of novel pyrimidine derivatives is driven by a combination of established chemical reactions and modern, structure-guided design principles.

3.1 Foundational Synthetic Methodologies The accessibility of the pyrimidine scaffold is due in large part to robust and versatile synthetic routes.

  • Biginelli Reaction: This one-pot, multi-component reaction is a classic and efficient method for synthesizing dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[18] Its simplicity and ability to generate molecular diversity make it a staple in library synthesis.

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are indispensable for functionalizing the pyrimidine core. These methods allow for the precise installation of aryl, heteroaryl, and amino groups at various positions on the ring, which is crucial for optimizing interactions with biological targets.

3.2 Structure-Based Drug Design (SBDD) SBDD is a cornerstone of modern drug discovery, enabling the rational design of potent and selective inhibitors. By understanding the three-dimensional structure of a target protein, chemists can design pyrimidine derivatives that fit precisely into the binding site and form key interactions with specific amino acid residues. This approach was instrumental in developing potent Aurora kinase inhibitors designed to induce a specific "DFG-out" conformation, leading to the degradation of MYC oncoproteins.[19]

Chapter 4: Key Experimental Protocols & Workflows

Scientific integrity demands that all novel compounds are rigorously characterized and that their biological activity is validated through standardized, reproducible protocols.

Protocol 1: Synthesis of a 2,4-Disubstituted Aminopyrimidine Library Core

This protocol describes a common two-step sequence for generating an aminopyrimidine scaffold, which serves as a versatile intermediate for further diversification.

Step A: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol at -10 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Amine Addition: Slowly add the first primary or secondary amine (Amine 1) (1.0 eq) while maintaining the temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the mixture, concentrate it under reduced pressure, and purify the resulting 2-chloro-4-aminopyrimidine intermediate using column chromatography on silica gel.

Causality: The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective monosubstitution. Performing the reaction at low initial temperatures helps control this selectivity.

Step B: Second Substitution (e.g., Buchwald-Hartwig or SNAr)

  • Reaction Setup: Combine the 2-chloro-4-aminopyrimidine intermediate (1.0 eq), the second amine (Amine 2) (1.2 eq), a suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane.

  • Reaction Progression: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor for completion via TLC or LC-MS.

  • Workup and Isolation: After cooling, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and purify the final 2,4-diaminopyrimidine product by column chromatography or recrystallization.

Self-Validation:

  • Structural Confirmation: The identity and purity of the intermediate and final product must be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol assesses the ability of a synthesized compound to inhibit the activity of a specific kinase, a common mechanism for pyrimidine-based anticancer agents.[20]

  • Plate Preparation: Add the kinase buffer, the test compound (at various concentrations), and the VEGFR-2 enzyme solution to the wells of a 96-well plate.

  • Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a detection reagent (e.g., a reagent containing a phosphospecific antibody that binds only to the phosphorylated substrate).

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality: Including a known inhibitor (e.g., Cabozantinib) as a positive control and DMSO as a negative control is essential to validate the assay's performance and ensure the observed inhibition is due to the test compound.[20]

Protocol 3: Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines.[21]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound for a set duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Chapter 5: Visualizing the Drug Discovery Process

Visual models are critical for understanding complex biological pathways and experimental workflows.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development Target_ID Target Identification & Validation Library_Design Library Design (Computational Screening) Target_ID->Library_Design informs Synthesis Chemical Synthesis of Pyrimidines Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Hit_to_Lead->Synthesis iterative optimization Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo IND IND-Enabling Toxicology In_Vivo->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials

Caption: A generalized workflow for pyrimidine-based drug discovery.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR binds P_Site ATP-Binding Site (Kinase Domain) EGFR->P_Site activates Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->P_Site blocks ATP binding PI3K_AKT PI3K/AKT Pathway P_Site->PI3K_AKT phosphorylates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P_Site->RAS_RAF_MEK_ERK phosphorylates Cell_Response Proliferation Survival Angiogenesis PI3K_AKT->Cell_Response RAS_RAF_MEK_ERK->Cell_Response

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine drug.

Chapter 6: The Role of Computational Chemistry

In silico methods have become indispensable, significantly reducing the time and cost associated with drug discovery.[9]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): This method builds statistical models that correlate the 3D properties of molecules with their biological activity.[9] These models can predict the potency of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates.[9][22]

  • Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein.[23] This provides crucial insights into the binding mode and helps explain structure-activity relationships (SAR), guiding the design of derivatives with improved affinity.[20]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time, offering a more dynamic and realistic view of the binding interactions and confirming the stability of the complex.[9]

  • ADMET Prediction: Computational tools can predict the pharmacokinetic properties of compounds, such as oral bioavailability and potential toxicity, early in the discovery process, helping to identify and mitigate liabilities before significant resources are invested.[24][25]

Chapter 7: Future Perspectives and Challenges

The future of pyrimidine-based drug discovery is bright, with ongoing efforts to explore new chemical space and address unmet medical needs. The development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds targeting "undruggable" proteins represents exciting new frontiers.

However, challenges remain. The emergence of drug resistance, particularly in oncology and virology, necessitates the continuous development of novel pyrimidine derivatives with different mechanisms of action or improved activity against mutated targets.[1] Furthermore, achieving high selectivity for kinase inhibitors remains a significant hurdle, as off-target effects can lead to toxicity.[8] Overcoming these challenges will require a synergistic integration of synthetic chemistry, molecular biology, and computational modeling to continue leveraging the immense therapeutic potential of the pyrimidine scaffold.

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Foundational

Initial screening of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol bioactivity

An In-Depth Technical Guide to the Initial Bioactivity Screening of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Authored by: A Senior Application Scientist Abstract The discovery of novel therapeutic agents is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Bioactivity Screening of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Authored by: A Senior Application Scientist

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing a pyrimidine scaffold, are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This technical guide presents a comprehensive, tiered strategy for the initial in vitro bioactivity screening of the novel compound, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. We will detail a logical, field-proven workflow designed to efficiently assess its cytotoxic and anti-inflammatory potential, laying the groundwork for further preclinical development. This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental design.

Introduction: The Rationale for Screening a Novel Fluoropyrimidine Derivative

The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine.[2][5] Its derivatives have been successfully developed into a wide range of pharmaceuticals. The incorporation of a fluorine atom into a drug candidate can often enhance its metabolic stability and binding affinity. Given that fluoropyrimidines like 5-fluorouracil are established anticancer agents, and other pyrimidine derivatives show potent anti-inflammatory effects, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol represents a promising candidate for bioactivity screening.[4][6]

Our initial screening strategy is therefore designed to broadly assess the compound's potential in two key therapeutic areas: oncology and inflammation. This will be achieved through a tiered approach, starting with broad cytotoxicity screening and followed by more specific anti-inflammatory and mechanistic assays.

Tier 1: Primary Screening - Cytotoxicity Profiling

The first step in evaluating a novel compound is to determine its effect on cell viability. This provides a broad indication of its potential as a cytotoxic agent (e.g., for cancer) or, conversely, its safety profile for other applications. We will employ a colorimetric assay to measure the metabolic activity of a panel of human cancer cell lines.

Foundational Assay: The XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable and high-throughput method for measuring cell viability.[7][8] Metabolically active cells reduce the water-soluble XTT reagent to a colored formazan product, the amount of which is directly proportional to the number of living cells.[7] This is an advancement over the more traditional MTT assay, as it does not require a solubilization step for the formazan product.[7]

Experimental Protocol: XTT Assay
  • Cell Culture and Seeding:

    • A panel of human cancer cell lines (e.g., HCT116 - colon, A549 - lung, MCF-7 - breast) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation:

    • The plates are incubated for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • XTT Reagent Addition and Measurement:

    • The XTT labeling mixture is prepared according to the manufacturer's instructions.

    • 50 µL of the XTT labeling mixture is added to each well.

    • The plates are incubated for a further 4 hours.

    • The absorbance of the formazan product is measured at 450-500 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM) of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
HCT116Colon15.2
A549Lung28.7
MCF-7Breast45.1
RAW 264.7Macrophage> 100

This hypothetical data suggests moderate, selective cytotoxicity against cancer cell lines, with minimal impact on the murine macrophage cell line at similar concentrations. This would warrant further investigation into its anticancer potential and suggests it may be safe enough for anti-inflammatory applications at non-cytotoxic doses.

Tier 2: Secondary Screening - Mechanistic and Functional Assays

Based on the initial cytotoxicity data, the screening can proceed in two directions. If significant and selective cytotoxicity is observed, a deeper dive into the mechanism of action is warranted. If cytotoxicity is low, the compound can be evaluated for other biological activities, such as anti-inflammatory effects.

Mechanistic Insight: Kinome Profiling

Given that many anticancer agents function by inhibiting protein kinases, kinome profiling is a powerful secondary screen.[9] This technique assesses the ability of a compound to inhibit a broad panel of kinases, providing insights into its potential molecular targets and off-target effects.[10][11] Several contract research organizations offer kinome profiling services.[12][13]

  • Compound Submission: A sample of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is sent to a specialized CRO.

  • Assay Performance: The compound is screened at one or two concentrations against a panel of several hundred kinases.

  • Data Analysis: The percentage of inhibition for each kinase is determined.

  • Hit Identification: Kinases that are significantly inhibited are identified as potential targets.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_downstream Downstream Development start Novel Compound: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol cytotoxicity Cytotoxicity Screening (XTT Assay on Cancer Cell Panel) start->cytotoxicity decision Significant & Selective Cytotoxicity? cytotoxicity->decision kinome Kinome Profiling (Identify Kinase Targets) pathway_validation Signaling Pathway Validation kinome->pathway_validation anti_inflammatory Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition) decision->kinome Yes decision->anti_inflammatory No lead_optimization Lead Optimization pathway_validation->lead_optimization

Figure 1: Tiered screening workflow for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Functional Assessment: In Vitro Anti-inflammatory Assays

If the compound shows low cytotoxicity, its potential to modulate inflammatory responses can be investigated. A common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]

  • Cell Culture and Seeding:

    • RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound and LPS Treatment:

    • The cells are pre-treated with non-cytotoxic concentrations of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol for 1 hour.

    • Subsequently, they are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, the supernatant from each well is collected.

    • The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

    • The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

  • Data Analysis:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated, vehicle-treated control.

    • The IC₅₀ for NO inhibition is determined.

    • A concurrent cell viability assay (e.g., XTT) is crucial to confirm that the observed reduction in NO is not due to cytotoxicity.[16]

Data Presentation: Hypothetical Anti-inflammatory Data
AssayIC₅₀ (µM) of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanolIC₅₀ (µM) of Dexamethasone (Control)
Nitric Oxide Inhibition25.85.3
Cell Viability (RAW 264.7)> 100> 100

This hypothetical data suggests that the compound has moderate anti-inflammatory activity at concentrations that are not toxic to the cells.

Visualization of a Potential Signaling Pathway

Should kinome profiling reveal inhibition of a specific kinase, for example, a member of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is often dysregulated in cancer, further investigation into this pathway would be warranted.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation compound (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol compound->raf compound->mek

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the initial bioactivity screening of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. The tiered workflow, beginning with broad cytotoxicity profiling and progressing to more specific mechanistic or functional assays, allows for a data-driven decision-making process. The hypothetical results presented herein would suggest that this compound is a promising candidate for further investigation as a selective anticancer agent, potentially through the inhibition of key signaling kinases. The next logical steps would involve validating the identified kinase targets, exploring the structure-activity relationship through the synthesis of analogues, and eventually progressing to more complex cellular and in vivo models.

References

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Cognibrain. Biological activities of synthetic pyrimidine derivatives. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Cognibrain. In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]

  • Preprints.org. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • PubMed. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. [Link]

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Exploratory

A Technical Guide to the Physicochemical Characterization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: A Framework for Solubility and Stability Assessment

Introduction: The Imperative for Early-Stage Physicochemical Profiling In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage attrition is the suboptimal physicochemical profile of drug candidates, with poor solubility and instability being primary culprits.[1] These properties are not mere physical measurements; they are fundamental determinants of a compound's entire developability profile, influencing everything from in vitro assay reliability to in vivo bioavailability and ultimate therapeutic efficacy.

This guide provides a comprehensive framework for the systematic evaluation of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , a compound of interest for which extensive public data is not yet available. Rather than a simple data sheet, this document serves as a strategic and methodological blueprint for researchers and drug development professionals. We will detail the requisite experimental protocols to thoroughly characterize its solubility and stability, explaining the causality behind each procedural choice to ensure the generation of robust, reliable, and decision-enabling data.

Part 1: Solubility Characterization – Beyond a Single Number

Solubility, the extent to which a compound dissolves in a solvent, dictates its concentration in biological fluids and, consequently, its ability to reach its target. It is a critical parameter that must be understood in multiple contexts, from high-throughput screening to formulation development.[2][3] We will delineate the two essential types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[2][4] This measurement is invaluable in early discovery as it mimics the conditions of many high-throughput biological assays, where low solubility can lead to compound precipitation and artifactual results.[3][5]

This protocol utilizes light scattering to detect the formation of precipitate as a proxy for insolubility.[2][6]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in 100% anhydrous DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours. This allows time for precipitation to occur.[6]

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated material.

  • Data Analysis: Compare the light scattering of the test compound to that of high and low solubility control compounds to classify its kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[7][8] This is the most reliable solubility measurement and is critical for pre-formulation and lead optimization activities. The shake-flask method is the universally accepted gold standard for this determination.[7]

  • Sample Preparation: Add an excess amount of solid (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (ensuring a visible amount of solid remains undissolved) to a series of vials containing various relevant media (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[5][8]

  • Phase Separation: After incubation, allow the vials to stand, permitting the excess solid to settle. Subsequently, filter the supernatant through a 0.45 µm filter to remove all undissolved particles.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Generate a standard curve using known concentrations of the compound to ensure accurate quantification.

All solubility data should be summarized in a clear, structured format.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Deionized Water~7.025[Experimental Value][Calculated Value]Thermodynamic
PBS7.425[Experimental Value][Calculated Value]Thermodynamic
PBS7.425[Experimental Value][Calculated Value]Kinetic
SGF (Simulated Gastric Fluid)1.237[Experimental Value][Calculated Value]Thermodynamic
SIF (Simulated Intestinal Fluid)6.837[Experimental Value][Calculated Value]Thermodynamic
EthanolN/A25[Experimental Value][Calculated Value]Thermodynamic
DMSON/A25[Experimental Value][Calculated Value]Thermodynamic

Part 2: Stability Assessment – Ensuring Molecular Integrity

A drug substance must remain stable throughout its manufacturing process, storage, and administration to ensure its safety and efficacy. Stability studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are a cornerstone of pharmaceutical development.[9][10][11][12] Forced degradation, or stress testing, is the first step in this process. It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13][14][15]

Forced Degradation (Stress Testing)

The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[13] This provides sufficient quantities of degradants for detection and characterization without destroying the molecule entirely.

  • Stock Preparation: Prepare a solution of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the solution to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

    • Oxidation: 3% H₂O₂ at room temperature for up to 7 days.

    • Thermal Degradation: Store the solid compound at 80°C for up to 7 days.

    • Photostability: Expose the solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[16] A dark control sample should be stored under the same conditions to exclude thermal degradation.

  • Time Points: Sample the reactions at various time points (e.g., 0, 24, 48, 168 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Stress Condition Duration (hours) % Parent Remaining Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C168[Experimental Value][Experimental Value][Experimental Value]
0.1 M NaOH, 60°C168[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂, RT168[Experimental Value][Experimental Value][Experimental Value]
Thermal (Solid), 80°C168[Experimental Value][Experimental Value][Experimental Value]
Photolytic (ICH Q1B)[Exposure Level][Experimental Value][Experimental Value][Experimental Value]

Visualizations: Workflows and Pathways

Visual aids are critical for conceptualizing complex processes. The following diagrams, rendered using DOT language, illustrate the key workflows described in this guide.

G Solubility Determination Workflow cluster_0 Kinetic Solubility (Early Phase) cluster_1 Thermodynamic Solubility (Late Phase) k_start 10 mM Stock in DMSO k_dilute Dilute to 200 µM in PBS (2% DMSO) k_start->k_dilute k_incubate Incubate 2h @ 25°C k_dilute->k_incubate k_measure Measure Precipitate (Nephelometry) k_incubate->k_measure k_result Solubility Classification (High/Med/Low) k_measure->k_result t_start Excess Solid Compound t_add Add to Aqueous Buffer (e.g., PBS, SGF, SIF) t_start->t_add t_incubate Equilibrate 24-48h (Shake-Flask) t_add->t_incubate t_filter Filter (0.45 µm) t_incubate->t_filter t_quantify Quantify Concentration (HPLC-UV) t_filter->t_quantify t_result Definitive Solubility (µg/mL or µM) t_quantify->t_result G Hypothetical Degradation Pathway Analysis cluster_stress Parent (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (Parent Compound) Acid Acid Hydrolysis (HCl, Δ) Parent->Acid Oxidation Oxidation (H₂O₂) Parent->Oxidation Degradant_A Potential Degradant A (e.g., Hydrolysis of ether linkage if present, or other susceptible group) Acid->Degradant_A Identified by LC-MS Degradant_B Potential Degradant B (e.g., N-Oxide formation on pyrimidine ring) Oxidation->Degradant_B Identified by LC-MS

Caption: Hypothetical Forced Degradation Pathways.

Conclusion: A Foundation for Rational Drug Development

While specific experimental data for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is not yet in the public domain, the protocols and strategies outlined in this guide provide a robust framework for its comprehensive physicochemical characterization. By systematically evaluating both kinetic and thermodynamic solubility, and by probing the molecule's stability under stressed conditions, researchers can build a foundational dataset. This data is not merely a collection of physical constants; it is a critical tool for informed decision-making, enabling the rational design of formulation strategies, the interpretation of biological data, and the confident progression of a promising compound through the drug development pipeline.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • International Council for Harmonisation. ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. [Link]

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical research in toxicology, 24(9), 1420-1456.
  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 15-18.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Shimon, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • J. Am. Soc. Mass Spectrom. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • PCBIS. Thermodynamic solubility. [Link]

  • Agarwal, P., Huckle, J., & Reid, D. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. Drug Discovery Today, 27(9), 2337-2347.
  • BioDuro. ADME Solubility Assay. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • American Chemical Society. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a key intermediate in the development of various pharmacologically active agents. This protocol is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a key intermediate in the development of various pharmacologically active agents. This protocol is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering a detailed, two-step procedure grounded in established chemical principles.

Introduction

The 2-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The introduction of a fluorine atom onto the pyrimidine ring can significantly modulate the physicochemical and metabolic properties of the molecule, often leading to improved potency and pharmacokinetic profiles. (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol serves as a versatile building block, allowing for further functionalization at the benzylic alcohol moiety.

This guide details a reliable and efficient two-step synthesis commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a chemoselective reduction of an ester to afford the target alcohol. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is achieved through the following two-step reaction sequence:

Synthetic Scheme cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Reduction start1 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate intermediate Methyl 4-(5-fluoropyrimidin-2-yl)benzoate start1->intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80-100 °C start2 2-Chloro-5-fluoropyrimidine start2->intermediate product (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol intermediate->product 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq)

Caption: Two-step synthesis of the target compound.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-(5-fluoropyrimidin-2-yl)benzoate

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[1] In this initial step, the carbon-chlorine bond of the electron-deficient 2-chloro-5-fluoropyrimidine is coupled with an organoboron reagent. The electron-withdrawing nature of the pyrimidine ring facilitates the oxidative addition of the palladium catalyst to the C-Cl bond.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-Chloro-5-fluoropyrimidine62802-42-0132.53Commercially Available
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate128365-59-9262.11Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])72287-26-4731.70Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially Available
1,4-Dioxane, anhydrous123-91-188.11Commercially Available
Deionized Water7732-18-518.02-
Ethyl Acetate141-78-688.11Commercially Available
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Commercially Available
Detailed Protocol
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-fluoropyrimidine (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add [Pd(dppf)Cl₂] (0.03 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. This step is crucial to remove any dissolved oxygen that could deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 4-(5-fluoropyrimidin-2-yl)benzoate as a solid.

Expected Characterization Data for Methyl 4-(5-fluoropyrimidin-2-yl)benzoate
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.75 (d, J = 2.8 Hz, 2H), 8.55 (d, J = 8.4 Hz, 2H), 8.15 (d, J = 8.4 Hz, 2H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 166.2, 157.5 (d, J = 260.6 Hz), 156.0 (d, J = 16.2 Hz), 143.2, 133.5, 130.3, 129.8, 52.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₉FN₂O₂ [M+H]⁺, found [M+H]⁺.

Part 2: Reduction of Methyl 4-(5-fluoropyrimidin-2-yl)benzoate

The final step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, whereas milder reagents like sodium borohydride are generally ineffective for reducing esters.[2][3] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the methoxide and a subsequent reduction of the intermediate aldehyde.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Methyl 4-(5-fluoropyrimidin-2-yl)benzoate-232.20Synthesized in Part 1
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95Commercially Available
Anhydrous Tetrahydrofuran (THF)109-99-972.11Commercially Available
Deionized Water7732-18-518.02-
15% Sodium Hydroxide (NaOH) solution1310-73-240.00-
Ethyl Acetate141-78-688.11Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially Available
Detailed Protocol
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-(5-fluoropyrimidin-2-yl)benzoate (1.0 eq) in anhydrous THF.

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a 1 M solution of LiAlH₄ in THF (1.5 eq) dropwise via the dropping funnel. Caution: The addition of LiAlH₄ can be exothermic and may cause hydrogen gas evolution. Ensure slow addition and efficient cooling.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching (Fieser Workup): [4] Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Drying: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol as a solid.

Expected Characterization Data for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.68 (d, J = 2.8 Hz, 2H), 8.45 (d, J = 8.2 Hz, 2H), 7.48 (d, J = 8.2 Hz, 2H), 4.78 (s, 2H), 1.80 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 157.2 (d, J = 258.5 Hz), 155.8 (d, J = 15.8 Hz), 142.1, 135.5, 129.5, 127.3, 64.8.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₉FN₂O [M+H]⁺, found [M+H]⁺.

Safety Precautions

  • 2-Chloro-5-fluoropyrimidine: This compound is harmful if swallowed and causes severe skin burns and eye damage.[5][6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. Handle LiAlH₄ under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

  • General Precautions: Always wear appropriate PPE. Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Ester Reduction setup_suzuki 1. Combine Reagents: - 2-Chloro-5-fluoropyrimidine - Boronic Ester - K2CO3 inert_suzuki 2. Establish Inert Atmosphere setup_suzuki->inert_suzuki add_suzuki 3. Add Pd(dppf)Cl2 and Solvents inert_suzuki->add_suzuki degas_suzuki 4. Degas Mixture add_suzuki->degas_suzuki react_suzuki 5. Heat to 80-100 °C degas_suzuki->react_suzuki workup_suzuki 6. Aqueous Work-up & Extraction react_suzuki->workup_suzuki purify_suzuki 7. Column Chromatography workup_suzuki->purify_suzuki product_suzuki Intermediate: Methyl 4-(5-fluoropyrimidin-2-yl)benzoate purify_suzuki->product_suzuki setup_reduction 8. Dissolve Intermediate in Anhydrous THF product_suzuki->setup_reduction Proceed to next step cool_reduction 9. Cool to 0 °C setup_reduction->cool_reduction add_reduction 10. Add LiAlH4 Solution (Slowly!) cool_reduction->add_reduction react_reduction 11. Warm to RT add_reduction->react_reduction quench_reduction 12. Fieser Workup (H2O, NaOH, H2O) react_reduction->quench_reduction filter_reduction 13. Filter and Extract quench_reduction->filter_reduction purify_reduction 14. Column Chromatography filter_reduction->purify_reduction product_final Final Product: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol purify_reduction->product_final

Sources

Application

Topic: High-Purity Isolation of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: Strategies and Methodologies

An Application Note and Protocol Guide Abstract: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a key heterocyclic aromatic alcohol intermediate with significant potential in pharmaceutical synthesis. The stringent purity...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a key heterocyclic aromatic alcohol intermediate with significant potential in pharmaceutical synthesis. The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and reproducible purification protocols for their precursors.[][2] Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth analysis of the purification strategies for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, detailing field-proven protocols for flash chromatography and recrystallization. We will explore the causal logic behind methodological choices, from solvent selection to post-purification analysis, to empower researchers in drug development to achieve optimal purity.

Compound Profile and Impurity Landscape

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (MW: 204.20 g/mol , Formula: C₁₁H₉FN₂O) is a polar molecule characterized by a benzyl alcohol moiety linked to a fluorinated pyrimidine ring.[3] The presence of the hydroxyl group and nitrogen atoms in the pyrimidine ring makes it susceptible to hydrogen bonding and imparts significant polarity.

Understanding the potential impurity profile is foundational to designing an effective purification strategy. Based on common synthetic routes for biaryl structures, such as Suzuki or Stille cross-coupling followed by reduction, the crude product may contain:

  • Unreacted Starting Materials: Such as the corresponding benzaldehyde or benzoate ester precursor.

  • Reaction By-products: Including homocoupled products or products of over-oxidation (e.g., the corresponding carboxylic acid).[4]

  • Catalyst Residues: Trace metals like palladium from cross-coupling reactions.

  • Isomeric Impurities: Positional isomers that may form during synthesis.[5]

  • Residual Solvents: Organic solvents used in the synthesis and initial work-up.

Strategic Approach to Purification

The choice of purification technique is dictated by the scale of the synthesis and the nature and quantity of impurities. A multi-step approach is often necessary, typically involving a primary chromatographic separation followed by a final crystallographic polishing step.

Purification_Strategy Start Crude (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Decision1 Impurity Profile Assessment (TLC, LC-MS, NMR) Start->Decision1 Chromatography Primary Purification: Flash Column Chromatography Decision1->Chromatography Diverse polarities or complex mixture Recrystallization Final Purification: Recrystallization Decision1->Recrystallization High initial purity (>95%) & crystalline solid Chromatography->Recrystallization Polishing Step Analysis Purity Verification (HPLC, NMR, MS, MP) Recrystallization->Analysis PureProduct Pure Product (>99.5%) Analysis->PureProduct

Caption: Purification workflow decision matrix.

Protocol I: Flash Column Chromatography

Flash chromatography is the workhorse technique for separating compounds with differing polarities and is ideal for the initial purification of the crude product.[6] The principle relies on partitioning the compound between a polar stationary phase (silica gel) and a non-polar mobile phase.

Pre-Analysis: TLC Method Development

Before performing a column, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[7] The goal is to find a system where the target compound has an Rf value between 0.2 and 0.3, ensuring good separation from impurities.[8]

Table 1: Recommended TLC Screening Solvent Systems

System No.Mobile Phase CompositionPolarityTypical Application
110-50% Ethyl Acetate in HexanesLow to MediumGood starting point for moderately polar compounds.[9]
250-100% Ethyl Acetate in HexanesMediumFor more polar compounds that show low Rf in System 1.
31-5% Methanol in DichloromethaneMedium to HighEffective for highly polar compounds like aromatic alcohols.[9]
Step-by-Step Flash Chromatography Protocol
  • Column Preparation: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude compound by weight). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: For polar compounds, dry loading is superior. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Methanol). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity of the mobile phase) is often most effective for complex mixtures. For example, start with 20% Ethyl Acetate/Hexanes and gradually increase to 60% Ethyl Acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol II: Recrystallization

Recrystallization is a powerful technique for achieving high chemical and crystalline purity, effectively removing closely related impurities from a solid sample.[10] The underlying principle is the difference in solubility of the target compound versus its impurities in a specific solvent at varying temperatures.[11][12]

Recrystallization_Logic cluster_selection Solvent Selection Criteria cluster_process Recrystallization Process High_Sol High Solubility in Hot Solvent Dissolve 1. Dissolve in Min. Hot Solvent Low_Sol Low Solubility in Cold Solvent Inert Chemically Inert Volatile Easily Removable (Volatile) Filter 2. Hot Filter (optional) Dissolve->Filter Cool 3. Slow Cool to Crystallize Filter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash Dry 6. Dry Wash->Dry

Caption: Key considerations and steps in the recrystallization process.

Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[12] The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).

Table 2: Candidate Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
IsopropanolPolar Protic82.6Often a good choice for polar alcohols.
Ethyl AcetatePolar Aprotic77.1Good dissolving power for a range of polarities.
AcetonitrilePolar Aprotic81.6Can be effective for nitrogen-containing heterocycles.
TolueneNon-polar110.6May be used in a two-solvent system with a polar solvent.
Ethyl Acetate / HeptaneTwo-Solvent SystemVariableDissolve in hot EtOAc, add Heptane as an antisolvent until turbidity appears.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.[13]

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-warmed filter funnel into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[13] Seeding with a pure crystal can be used to induce crystallization if needed.[10][13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.

Purity Assessment and Final Characterization

Post-purification analysis is a non-negotiable step to validate the success of the purification and quantify the purity of the final product.[]

Table 3: Analytical Techniques for Purity Verification

TechniquePurposeExpected Result for Pure Compound
HPLC Quantitative Purity AssessmentA single major peak, with purity >99.5% by area percentage.[14][15]
¹H and ¹³C NMR Structural Confirmation & Impurity IDSpectrum consistent with the proposed structure; absence of impurity signals.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the compound.[]
Melting Point Indicator of PurityA sharp and narrow melting point range.[16]

References

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). BOC Sciences.
  • Purification of Polar Organic Compounds by Flash Chromatography: Applic
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Flash Chromatography Basics. Sorbent Technologies, Inc.
  • Arom
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Purification of Organic Compounds by Flash Column Chrom
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Lab Procedure: Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS.
  • Purity Assay (Pharmaceutical Testing).
  • (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. ChemScene.
  • (4-(5-Methylpyridin-2-yl)phenyl)methanol. BenchChem.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.

Sources

Method

Application and Protocol Guide for the Analytical Characterization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Rigorous Characterization (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Rigorous Characterization

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a key intermediate in pharmaceutical synthesis, demands comprehensive analytical characterization to ensure its identity, purity, and stability. This document, designed for researchers and drug development professionals, provides a detailed guide to the essential analytical methods for this compound. By delving into the causality behind experimental choices, this guide empowers scientists to not only execute protocols but also to interpret data with a high degree of confidence, ensuring the integrity of their research and development endeavors.

The structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, featuring a fluorinated pyrimidine ring linked to a benzyl alcohol moiety, presents unique analytical considerations. This guide will address these nuances through detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

I. Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 216.21 g/mol
CAS Number 1139432-29-3

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, providing unambiguous evidence of its chemical structure. Both ¹H and ¹³C NMR are critical, with ¹⁹F NMR offering specific insights into the fluorinated pyrimidine ring.

A. Rationale for NMR in Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, specific points of interest include:

  • ¹H NMR: Will confirm the presence and connectivity of protons on the phenyl and pyrimidine rings, as well as the methylene and hydroxyl protons of the benzyl alcohol group.

  • ¹³C NMR: Will identify all carbon atoms, including the quaternary carbons, and provide information about their hybridization and electronic environment.

  • ¹⁹F NMR: Will provide a distinct signal for the fluorine atom on the pyrimidine ring, confirming its presence and providing information about its local electronic environment.

B. Detailed Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[1]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for optimal resolution.
  • Pulse Sequence: Standard single-pulse experiment.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64, depending on sample concentration.

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.
  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

4. Instrument Parameters (¹⁹F NMR):

  • Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
  • Pulse Sequence: Standard single-pulse experiment.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 64-256.
C. Expected Spectral Features and Interpretation
  • ¹H NMR:

    • A singlet for the pyrimidine proton.

    • Doublets and triplets in the aromatic region (δ 7-9 ppm) corresponding to the protons on the phenyl and pyrimidine rings.

    • A singlet or doublet for the benzylic CH₂ protons (δ ~4.5-5.0 ppm).

    • A broad singlet for the hydroxyl proton, which may exchange with D₂O.

  • ¹³C NMR:

    • Signals corresponding to the carbons of the pyrimidine and phenyl rings. The carbon attached to the fluorine will show a characteristic large coupling constant.

    • A signal for the benzylic carbon (δ ~60-70 ppm).

  • ¹⁹F NMR:

    • A singlet or a doublet for the fluorine atom, with a chemical shift characteristic of a fluorine attached to a pyrimidine ring.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for confirming the molecular weight of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and providing structural information through fragmentation analysis.

A. The Role of MS in Identity Confirmation

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) can further confirm the connectivity of the molecule.

B. Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrumentation and Parameters (Electrospray Ionization - Time of Flight):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is likely to show the protonated molecule [M+H]⁺.
  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurements.
  • Capillary Voltage: 3-4 kV.
  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).
  • Source Temperature: 100-150 °C.
  • Desolvation Temperature: 250-350 °C.
C. Anticipated Mass Spectrum and Fragmentation
  • Expected Molecular Ion:

    • In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 217.0775.

  • Key Fragmentation Pathways:

    • Loss of water (H₂O) from the benzyl alcohol moiety.

    • Cleavage of the C-C bond between the phenyl ring and the methanol group.

    • Fragmentation of the pyrimidine ring.

IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method is crucial for quality control.

A. Rationale for HPLC in Purity Determination

Reversed-phase HPLC is ideally suited for separating (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol from potential impurities arising from its synthesis. The method's sensitivity and resolving power allow for the detection and quantification of even minor impurities.

B. Detailed Protocol for a Reversed-Phase HPLC Method

1. Instrumentation:

  • An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for the amine-containing pyrimidine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[2]
Gradient 20% B to 80% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time and improves peak shape.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds. A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.
C. Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_quant Calculate Purity data_int->data_quant

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

V. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

A. Utility of FTIR in Structural Verification

For (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, FTIR can quickly confirm the presence of key functional groups such as the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the C-F bond.

B. Protocol for FTIR Analysis

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

2. Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32
C. Expected Infrared Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3200-3600 (broad)O-HStretching
3000-3100Aromatic C-HStretching
1500-1600Aromatic C=CStretching
1000-1300C-OStretching
1000-1400C-FStretching

VI. Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol necessitates a multi-faceted analytical approach. The synergistic use of NMR, MS, HPLC, and FTIR provides a robust and reliable means of confirming the identity, purity, and structure of this important pharmaceutical intermediate. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop and validate their own analytical methods, ensuring the quality and integrity of their scientific work.

VII. References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Guillarme, D., & Veuthey, J.-L. (2009). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9819937, N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Retrieved January 20, 2026, from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application

Application Notes and Protocols for the Spectroscopic Characterization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Introduction (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluoropyrimidine moiety, a common pharmacophore in oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluoropyrimidine moiety, a common pharmacophore in oncology and antiviral therapies, combined with the reactive benzyl alcohol group, makes it a versatile building block in medicinal chemistry.[1][2] Accurate structural elucidation and purity assessment of this compound are paramount for ensuring the integrity of downstream applications in drug discovery and development.

This document provides a comprehensive guide to the characterization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). While experimentally derived data for this specific molecule is not publicly available, this guide presents a robust, predicted spectral analysis based on established principles and extensive data from structurally analogous compounds. Furthermore, detailed, field-proven protocols for data acquisition are provided to enable researchers to generate and confirm their own experimental data.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme will be used for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol:

Caption: IUPAC numbering for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete characterization.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data. The choice of solvent is critical; due to the polar nature of the molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for a wide range of polar organic compounds and will facilitate the observation of the hydroxyl proton.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_19F ¹⁹F NMR cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d6. filter Filter the solution through a glass wool plug into a clean NMR tube. dissolve->filter instrument Use a 400 MHz (or higher) NMR spectrometer. filter->instrument lock_shim Lock on the deuterium signal of DMSO-d6 and shim the magnetic field. instrument->lock_shim proton Acquire ¹H spectrum (e.g., 16-32 scans). lock_shim->proton carbon Acquire ¹³C{¹H} spectrum (e.g., 1024-4096 scans). proton->carbon fluorine Acquire ¹⁹F{¹H} spectrum (e.g., 64-128 scans). carbon->fluorine ft Apply Fourier Transform to the FIDs. fluorine->ft phase_baseline Phase and baseline correct the spectra. ft->phase_baseline calibrate Calibrate spectra using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm). phase_baseline->calibrate

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including 4-substituted benzyl alcohols and 2-substituted 5-fluoropyrimidines.[3][4]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4, H6~8.9 - 9.1Doublet~3.0 - 4.0 (⁴JHF)2H
H2', H6'~8.3 - 8.5Doublet~8.0 - 8.5 (³JHH)2H
H3', H5'~7.5 - 7.7Doublet~8.0 - 8.5 (³JHH)2H
-OH~5.3 - 5.6Triplet~5.5 - 6.0 (³JHH)1H
H7'~4.6 - 4.8Doublet~5.5 - 6.0 (³JHH)2H

Interpretation of Predicted ¹H NMR Spectrum:

  • Pyrimidine Protons (H4, H6): These protons are in a highly electron-deficient aromatic system and are expected to appear far downfield. They will appear as a doublet due to coupling with the fluorine at position 5 (⁴JHF).

  • Phenyl Protons (H2', H6' and H3', H5'): The phenyl ring is substituted at the 1' and 4' positions, creating an AA'BB' spin system. The protons ortho to the electron-withdrawing pyrimidine ring (H2', H6') will be deshielded and appear further downfield than the protons ortho to the methanol group (H3', H5'). Both sets of protons will appear as doublets due to ortho coupling (³JHH).

  • Methanol Protons (-CH₂OH): The benzylic protons (H7') are adjacent to an aromatic ring and an oxygen atom, leading to a chemical shift around 4.6 - 4.8 ppm. They will appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton itself is expected to be a triplet due to coupling with the adjacent methylene protons. The observation of this coupling depends on the solvent and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on data from analogous substituted benzenes and pyrimidines.[4][5]

Carbon(s) Predicted Chemical Shift (δ, ppm) Multiplicity (in ¹³C{¹H} with ¹⁹F coupling) Coupling Constant (J, Hz)
C5~155 - 158Doublet~240 - 260 (¹JCF)
C4, C6~153 - 156Doublet~25 - 30 (²JCF)
C2~160 - 163Singlet-
C1'~135 - 138Singlet-
C4'~145 - 148Singlet-
C2', C6'~128 - 130Singlet-
C3', C5'~126 - 128Singlet-
C7'~62 - 65Singlet-

Interpretation of Predicted ¹³C NMR Spectrum:

  • Pyrimidine Carbons: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The adjacent carbons (C4 and C6) will show a smaller two-bond coupling (²JCF). C2, being further away, is not expected to show significant coupling to fluorine.

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are influenced by the substituents. The ipso-carbons (C1' and C4') will be deshielded. The signals for the ortho (C2', C6') and meta (C3', C5') carbons will be distinct.

  • Methanol Carbon (C7'): The benzylic carbon will appear in the typical range for a carbon attached to an oxygen atom, around 62-65 ppm.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine nucleus.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F5~ -165 to -175Triplet~3.0 - 4.0 (⁴JFH)

Interpretation of Predicted ¹⁹F NMR Spectrum:

  • The fluorine at position 5 is expected to resonate in the typical range for a fluorine atom attached to a pyrimidine ring.[6][7] It will appear as a triplet due to coupling with the two equivalent protons at positions 4 and 6 (⁴JFH).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for determining the molecular weight of polar, thermally labile compounds like (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for a standard ESI-MS system, often coupled with liquid chromatography (LC-MS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_frag Tandem MS (MS/MS) - Optional dissolve Prepare a dilute solution (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). filter Filter the solution through a 0.22 µm syringe filter. dissolve->filter instrument Infuse the sample into an ESI-MS system. filter->instrument mode Operate in positive ion mode. instrument->mode scan Acquire a full scan mass spectrum (e.g., m/z 50-500). mode->scan isolate Isolate the protonated molecular ion [M+H]⁺. scan->isolate fragment Induce fragmentation using collision-induced dissociation (CID). isolate->fragment product_scan Acquire a product ion scan. fragment->product_scan

Caption: Workflow for ESI-MS data acquisition.

Predicted Mass Spectrometry Data

Molecular Formula: C₁₁H₉FN₂O Exact Mass: 216.07 g/mol

Ion Predicted m/z Description
[M+H]⁺217.077Protonated molecular ion
[M+Na]⁺239.059Sodium adduct

Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺ at m/z 217.077):

The fragmentation of the protonated molecule is expected to proceed through several characteristic pathways, primarily involving the benzyl alcohol moiety.[8]

  • Loss of Water: A common fragmentation pathway for protonated alcohols is the neutral loss of water (18.01 Da), leading to the formation of a stable benzylic carbocation.

    • Fragment: [M+H - H₂O]⁺

    • Predicted m/z: 199.067

  • Loss of Formaldehyde: Cleavage of the C-C bond between the phenyl ring and the methanol group can result in the loss of formaldehyde (30.01 Da).

    • Fragment: [M+H - CH₂O]⁺

    • Predicted m/z: 187.067

  • Cleavage of the Pyrimidine Ring: While the pyrimidine ring is relatively stable, some fragmentation may occur under higher collision energies.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with ESI-MS provides a powerful and comprehensive toolkit for the structural verification and purity assessment of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. The predicted spectral data and detailed protocols presented in this application note serve as a robust guide for researchers and scientists in the field of drug discovery and development. By following these methodologies, unambiguous characterization of this important synthetic intermediate can be achieved, ensuring the quality and reliability of subsequent research.

References

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  • Gerig, J. T. (2010). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 125-155.
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Sources

Method

Using (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in kinase inhibitor assays

Application Notes & Protocols Topic: High-Throughput Screening and Mechanistic Profiling of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in Kinase Inhibitor Assays For: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening and Mechanistic Profiling of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in Kinase Inhibitor Assays

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a significant portion of FDA-approved kinase inhibitors.[1][2] Its structural similarity to the adenine ring of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site within the kinase catalytic domain, making it a foundational template for designing potent and selective inhibitors.[3][4] Kinase deregulation is a hallmark of many cancers and other diseases, driving aberrant cellular signaling and proliferation.[2] Consequently, compounds built upon the pyrimidine framework are of paramount interest in oncology drug discovery.[1]

This document provides a comprehensive guide to utilizing (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , a representative member of the fluoropyrimidine class, in a suite of kinase inhibitor assays. We will detail methodologies for determining its inhibitory potency (IC50), characterizing its mechanism of action, and validating its efficacy in cellular models. The protocols herein are designed to be robust, self-validating, and adaptable for high-throughput screening (HTS) and lead optimization campaigns.

Compound Profile: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

This compound belongs to a class of phenylpyrimidine derivatives that have shown promise as inhibitors of various protein kinases, including Aurora kinases, Src/Abl, and receptor tyrosine kinases.[5][6][7] The 5-fluoro substitution on the pyrimidine ring can enhance binding affinity and modulate metabolic stability. The specific kinase targets for this particular molecule must be determined empirically through the screening assays detailed in this guide.

PropertyValueNotes
Chemical Structure (Image of structure would be placed here)-
IUPAC Name (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol-
Molecular Formula C₁₁H₉FN₂O-
Molecular Weight 204.20 g/mol -
Solubility Soluble in DMSOPrepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in appropriate assay buffers, ensuring the final DMSO concentration is consistent across all wells and typically ≤1%.
Purity >98% (Recommended)Purity should be confirmed by HPLC and NMR prior to use. Impurities can lead to off-target effects or inaccurate potency measurements.
Handling & Storage Store at -20°C, desiccated, protected from light.Allow to warm to room temperature before opening to prevent condensation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

The Principle of Kinase Inhibition

Protein kinases catalyze the transfer of a γ-phosphate group from ATP to a serine, threonine, or tyrosine residue on a substrate protein. This phosphorylation event acts as a molecular switch, altering the protein's function and propagating cellular signals. Most kinase inhibitors, including pyrimidine derivatives, are ATP-competitive, meaning they bind to the kinase's active site and block ATP from binding, thereby preventing phosphorylation.

Kinase_Inhibition cluster_0 Kinase Reaction (Active) cluster_1 Inhibition K Kinase ADP ADP K->ADP P SP Phosphorylated Substrate KI Kinase S Substrate S->K ATP ATP ATP->K NO_RXN No Reaction KI->NO_RXN SI Substrate SI->KI ATPI ATP ATPI->KI Blocked INH Inhibitor (Compound) INH->KI

Caption: General principle of ATP-competitive kinase inhibition.

Biochemical Assays for Potency and Selectivity Screening

Biochemical assays utilize purified recombinant kinase, a specific substrate (often a peptide), and ATP in a cell-free system. They are ideal for initial high-throughput screening to determine a compound's direct inhibitory effect on the kinase and its IC50 value (the concentration required to inhibit 50% of kinase activity).[8]

Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE™ Assay

HTRF is a robust fluorescence resonance energy transfer (FRET)-based technology well-suited for HTS.[9] The assay measures the phosphorylation of a biotinylated substrate. A europium cryptate-labeled anti-phospho-antibody serves as the FRET donor, and streptavidin-XL665 (SA-XL665) serves as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[10][11]

Protocol: HTRF Tyrosine Kinase (TK) Assay

  • Reagent Preparation:

    • Compound Dilution Plate: Prepare a serial dilution of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in 100% DMSO. Then, dilute this series into the appropriate assay buffer, maintaining a constant low percentage of DMSO.

    • Enzyme/Substrate Mix: Prepare a 2X solution of the target kinase and biotinylated TK-substrate in kinase reaction buffer.

    • ATP Mix: Prepare a 2X solution of ATP in kinase reaction buffer. The ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[12]

    • Detection Mix: Prepare the Eu³⁺-cryptate anti-phospho-tyrosine antibody and SA-XL665 in detection buffer as per the manufacturer's protocol (e.g., Revvity).[10]

  • Assay Procedure (384-well format):

    • Add 2 µL of diluted compound or vehicle (DMSO in assay buffer) to the assay plate wells.

    • Add 4 µL of the 2X Enzyme/Substrate mix to initiate the reaction.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the 2X ATP mix to start the phosphorylation reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Add 10 µL of the Detection Mix to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for detection complex formation.

    • Read the plate on an HTRF-compatible reader (measure emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).

    • Plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

HTRF_Workflow start Start prep Prepare Reagents: 1. Compound Dilutions 2. Kinase/Substrate Mix 3. ATP Mix 4. Detection Mix start->prep dispense_cpd Dispense 2 µL Compound or Vehicle to Plate prep->dispense_cpd add_enzyme Add 4 µL Kinase/Substrate Mix dispense_cpd->add_enzyme incubate1 Incubate 15 min add_enzyme->incubate1 add_atp Add 4 µL ATP Mix (Start Reaction) incubate1->add_atp incubate2 Incubate 60 min add_atp->incubate2 add_detect Add 10 µL Detection Mix (Stop) incubate2->add_detect incubate3 Incubate 60 min add_detect->incubate3 read Read on HTRF Plate Reader incubate3->read analyze Calculate Ratio & IC50 read->analyze end End analyze->end

Caption: Workflow for a typical HTRF kinase assay.
AlphaLISA®/AlphaScreen® Assay

Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is another powerful bead-based screening method.[13] It relies on the transfer of singlet oxygen from a photosensitizer-containing Donor bead to a chemiluminescent Acceptor bead. When an inhibitor prevents substrate phosphorylation, an antibody-coated Acceptor bead cannot bind the substrate, preventing it from coming into proximity with the Donor bead (bound via a tag like biotin), thus resulting in a loss of signal.[13][14]

Protocol: AlphaLISA Kinase Assay

This protocol follows a similar principle to HTRF, with key differences in the bead technology and detection mechanism.

  • Reagent Preparation:

    • Compound Dilutions: Prepare as described in section 4.1.

    • Kinase Reaction: In a 384-well plate, combine the target kinase, biotinylated peptide substrate, and serially diluted compound.

    • ATP: Add ATP to initiate the kinase reaction. Incubate for the optimized time.

    • Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-antibody-conjugated Acceptor beads in the appropriate AlphaLISA buffer.

  • Assay Procedure:

    • Stop the kinase reaction by adding the AlphaLISA bead detection mix. This mix often contains EDTA to chelate Mg²⁺ and halt kinase activity.

    • Incubate the plate in the dark for 60 minutes to allow for bead-analyte binding.

    • Read the plate on an Alpha-enabled plate reader.

Fluorescence Polarization (FP) Assay

FP assays are homogeneous assays that measure changes in the apparent molecular volume of a fluorescently labeled molecule (a tracer).[15][16] In a competitive immunoassay format, a fluorescently labeled phosphopeptide tracer competes with the phosphopeptide generated by the kinase reaction for binding to a specific anti-phospho-antibody. When the kinase is active, it produces unlabeled phosphopeptide, which displaces the fluorescent tracer from the antibody. The displaced, small tracer tumbles rapidly in solution, emitting depolarized light. Inhibition of the kinase leads to less product, so more tracer remains bound to the large antibody, tumbles slowly, and emits polarized light.[15][17]

Protocol: FP Kinase Assay

  • Kinase Reaction: Perform the kinase reaction as described in the previous sections by incubating the kinase, substrate, ATP, and inhibitor for an appropriate time.

  • Detection:

    • Stop the reaction by adding a detection solution containing the anti-phospho-antibody and the fluorescent phosphopeptide tracer.

    • Incubate to allow the binding competition to reach equilibrium.

    • Read the plate on a fluorescence polarization-capable plate reader, measuring both parallel and perpendicular fluorescence emission.

  • Data Analysis: The reader software calculates the millipolarization (mP) value. A decrease in mP corresponds to higher kinase activity. Plot mP values against inhibitor concentration to determine the IC50.

Cell-Based Assays for Target Engagement and Functional Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors like cell permeability, target engagement in a physiological context, or off-target effects.[18] Cell-based assays are a critical next step to validate a compound's activity in a more biologically relevant system.[19]

Cellular Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)

This type of immunoassay quantifies the level of a specific phosphorylated protein within a cell lysate, providing a direct readout of the upstream kinase's activity.[20][21] The AlphaLISA SureFire Ultra format uses two antibodies in a sandwich assay to detect the target protein (one phospho-specific, one total protein), offering high specificity and sensitivity in a no-wash, homogeneous format.[21][22]

Protocol: Measuring Downstream Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells in a 96- or 384-well culture plate and grow to the desired confluency.

    • Starve cells of serum for several hours if the pathway of interest is sensitive to growth factors.

    • Pre-incubate cells with serially diluted (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 5-15 minutes) to induce phosphorylation of the downstream target. Include unstimulated controls.

  • Cell Lysis:

    • Remove the culture medium.

    • Add the provided Lysis Buffer directly to the wells.

    • Agitate on a plate shaker for 10-15 minutes to ensure complete lysis.

  • Detection:

    • Transfer a small volume of the lysate to a new 384-well assay plate.

    • Add the Detection Mix containing the Acceptor beads and Biotinylated Antibody.

    • Incubate for 2 hours.

    • Add the Donor Bead Mix and incubate for another 2 hours in the dark.

    • Read the plate on an Alpha-enabled reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal (from a parallel assay) to account for differences in cell number.

    • Calculate the % inhibition relative to the stimulated (max) and unstimulated (min) controls.

    • Determine the cellular IC50 by plotting normalized % inhibition vs. log[Inhibitor].

Cellular_Assay_Workflow start Start seed Seed Cells in Microplate start->seed treat Treat with Compound and/or Stimulant seed->treat lyse Lyse Cells Directly in Well treat->lyse transfer Transfer Lysate to Assay Plate lyse->transfer add_detect Add AlphaLISA Detection Reagents transfer->add_detect incubate Incubate in Dark add_detect->incubate read Read on Alpha Plate Reader incubate->read analyze Normalize Data & Calculate IC50 read->analyze end End analyze->end

Caption: General workflow for a cell-based phosphorylation assay.
Cell Proliferation / Viability Assays

For kinases that are oncogenic drivers, their inhibition should lead to a decrease in cancer cell proliferation or survival. Assays like the BaF3 cell proliferation assay are excellent functional readouts.[20] BaF3 cells are dependent on the cytokine IL-3 for survival; however, if they are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. An effective inhibitor of that specific kinase will cause these engineered cells to die.[20]

Protocol: BaF3 Transformation Assay

  • Cell Culture: Culture the engineered BaF3 cell line in media lacking IL-3.

  • Treatment: Seed the cells in a 96-well plate and add serially diluted (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) on a plate reader.

  • Data Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

A successful kinase inhibitor should demonstrate potency in both biochemical and cellular assays. A large discrepancy between the biochemical IC50 and the cellular IC50 (a "cell shift") can indicate issues such as poor cell permeability, high plasma protein binding, or rapid metabolism.

Table: Example Data Summary

Assay TypeTarget KinaseSubstrate/Cell LineResult (IC50)Interpretation
HTRF BiochemicalKinase XTK Peptide50 nMPotent direct inhibition of the purified enzyme.
AlphaLISA Cellular PhosphoKinase XHCT116 Cells250 nMGood cellular activity, with a 5-fold shift from the biochemical value.
BaF3 ProliferationKinase XBaF3-Kinase X300 nMInhibition of the kinase leads to the expected anti-proliferative phenotype.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent pipetting; bubbles in wells; reagent instability.Use calibrated multichannel pipettes; centrifuge plates briefly after reagent addition; prepare fresh reagents daily and keep on ice.
No Kinase Activity (Low Max Signal) Inactive enzyme; incorrect buffer components (e.g., no Mg²⁺); incorrect ATP concentration.Verify enzyme activity with a positive control inhibitor; ensure all buffer components are correct and at the right pH; perform an ATP titration to find the optimal concentration.
Compound Appears Inactive in Cellular Assay Poor cell permeability; compound is a P-glycoprotein (Pgp) substrate (efflux); compound instability in media.Re-evaluate compound structure for properties favoring permeability (Lipinski's rules); test in the presence of an efflux pump inhibitor; assess compound stability in culture media over time using LC-MS.
Assay Signal Interference Compound is fluorescent at assay wavelengths; compound quenches signal.Run a control plate with the compound and detection reagents but no enzyme reaction to check for auto-fluorescence or quenching. If interference is present, consider a different assay format (e.g., radiometric).[23]

References

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  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • Corning, Inc. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

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  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

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  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • PubMed. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Retrieved from [Link]

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Application

Application Notes & Protocols: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol as a Novel Chemical Probe

For: Researchers, scientists, and drug development professionals. Abstract This document outlines the rationale, proposed synthesis, and a comprehensive validation strategy for the novel compound, (4-(5-Fluoropyrimidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the rationale, proposed synthesis, and a comprehensive validation strategy for the novel compound, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , as a potential chemical probe. While this molecule is not yet an established tool in chemical biology, its structural motifs—a fluoropyrimidine core linked to a phenylmethanol group—suggest a strong potential for targeted biological activity. Fluoropyrimidines are a cornerstone of chemotherapy, known to disrupt nucleotide synthesis.[1][2] This guide provides a roadmap for researchers to synthesize, characterize, and validate this compound as a high-quality chemical probe for interrogating biological systems, particularly in the context of cancer biology and drug discovery.

Introduction: The Case for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol as a Chemical Probe

The development of potent and selective chemical probes is essential for dissecting complex biological processes and validating novel drug targets.[3][4] A high-quality chemical probe should exhibit significant potency against its intended target, a well-defined mechanism of action, and high selectivity within a cellular context.[5]

The structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is compelling. The 5-fluoropyrimidine moiety is a well-known pharmacophore. Its most famous analogue, 5-fluorouracil (5-FU), exerts its anticancer effects through the inhibition of thymidylate synthase (TS), leading to the disruption of DNA synthesis and repair.[6][7] The phenylmethanol group, while seemingly simple, can influence the molecule's solubility, cell permeability, and potential for additional interactions with target proteins.[8][9]

Given this structural rationale, we hypothesize that (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol could serve as a valuable chemical probe to investigate the biology of nucleotide metabolism and potentially other undiscovered pathways. This guide provides the necessary theoretical framework and practical protocols to explore this potential.

Synthesis and Characterization

A robust and scalable synthesis is the first step in developing a new chemical probe. We propose a synthetic route based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[10][11]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a boronic acid or ester with a halogenated pyrimidine.

Synthesis_Route cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_A (4-(Hydroxymethyl)phenyl)boronic acid Product (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Reactant_A->Product Suzuki Coupling Reactant_B 2-Chloro-5-fluoropyrimidine Reactant_B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Protocol: Synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
  • To a reaction vessel, add (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 2-chloro-5-fluoropyrimidine (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a base, for example, potassium carbonate (2.0 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 3:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Validation as a Chemical Probe: A Step-by-Step Approach

A rigorous validation process is crucial to establish (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol as a reliable chemical probe.[4][12] This involves confirming its interaction with the intended biological target in a cellular context.

Workflow for Chemical Probe Validation

Probe_Validation_Workflow Start Synthesized Compound Biochemical_Assay Biochemical Assay (e.g., against Thymidylate Synthase) Start->Biochemical_Assay Determine in vitro potency CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Biochemical_Assay->CETSA Confirm cellular target engagement Selectivity_Profiling Selectivity Profiling (e.g., Kinome Scan, Proteome-wide CETSA) CETSA->Selectivity_Profiling Assess off-target effects Cell-based_Assays Cell-based Phenotypic Assays (e.g., Cell Proliferation, DNA Damage) Selectivity_Profiling->Cell-based_Assays Link target engagement to cellular phenotype Validated_Probe Validated Chemical Probe Cell-based_Assays->Validated_Probe

Caption: A stepwise workflow for the validation of a new chemical probe.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment.[13][14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]

Materials:

  • Cell line of interest (e.g., a cancer cell line known to be sensitive to 5-FU).

  • (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (containing protease inhibitors).

  • Antibody specific to the hypothesized target (e.g., thymidylate synthase).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with various concentrations of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Detection by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

ParameterVehicle (DMSO)(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Apparent TₘT₁T₂ (where T₂ > T₁)
Conclusion Baseline thermal stabilityIncreased thermal stability due to ligand binding

Table 1: Hypothetical CETSA Data Summary

Advanced Applications and Protocols

Once validated, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol could be adapted for more advanced applications, such as in high-throughput screening or as a fluorescent probe, depending on its intrinsic photophysical properties.

Potential as a Fluorescent Probe

Many heterocyclic compounds exhibit fluorescent properties.[18][19] It is worthwhile to characterize the photophysical properties of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Key characteristics to evaluate for a fluorescent probe: [20][21]

  • Quantum Yield: The efficiency of photon emission after absorption.

  • Molar Extinction Coefficient: A measure of how strongly the molecule absorbs light at a given wavelength.

  • Stokes Shift: The difference between the maximum absorption and emission wavelengths. A larger Stokes shift is generally desirable to minimize signal overlap.

  • Photostability: Resistance to photobleaching upon exposure to light.

  • Environmental Sensitivity: Changes in fluorescence in response to changes in the local environment (e.g., binding to a protein).

If the compound possesses favorable fluorescent properties, it could be used in assays like fluorescence polarization.

Protocol: Fluorescence Polarization (FP) Assay for Binding Affinity

An FP assay can be used to determine the binding affinity of the probe to its target protein in a homogeneous format, making it suitable for high-throughput screening.[22][23][24] This protocol assumes the probe has suitable fluorescent properties.

Principle: A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, leading to low fluorescence polarization. When it binds to a larger protein, its tumbling is slowed, resulting in an increase in fluorescence polarization.[25][26]

Materials:

  • (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (as the fluorescent tracer).

  • Purified target protein (e.g., thymidylate synthase).

  • Assay buffer.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Determine Optimal Tracer Concentration:

    • Serially dilute the fluorescent probe in the assay buffer and measure the fluorescence intensity to find a concentration that gives a good signal-to-noise ratio.

  • Binding Assay:

    • In a microplate, add a fixed concentration of the fluorescent probe to a serial dilution of the purified target protein.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of the protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Conclusion and Future Directions

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol represents a promising, yet unexplored, candidate for a chemical probe. Its design is rooted in the established pharmacology of fluoropyrimidines, providing a strong hypothesis for its biological target and mechanism of action. The protocols and validation strategy outlined in this document provide a clear and comprehensive path for any researcher interested in developing this molecule into a valuable tool for chemical biology. Successful validation would not only provide a new probe for studying nucleotide metabolism but could also serve as a starting point for the development of novel therapeutic agents.

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Method

Application Notes and Protocols: Preclinical Efficacy Evaluation of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Introduction: A Rational Approach to Novel Compound Efficacy Testing The discovery of novel small molecule inhibitors is a cornerstone of modern oncology drug development. The compound (4-(5-Fluoropyrimidin-2-yl)phenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to Novel Compound Efficacy Testing

The discovery of novel small molecule inhibitors is a cornerstone of modern oncology drug development. The compound (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a pyrimidine derivative, belongs to a class of molecules known for their potential to interact with key signaling pathways involved in cancer progression.[1][2][3][4] Given the structural similarities to known kinase inhibitors, a logical starting point for evaluating its efficacy is to hypothesize its mechanism of action through inhibition of critical cell signaling cascades, such as the MAPK/ERK pathway.[5][6][7]

This guide provides a comprehensive, multi-stage experimental framework for researchers, scientists, and drug development professionals to rigorously assess the preclinical efficacy of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. The protocols outlined herein are designed to first determine the compound's in vitro potency and mechanism of action, followed by in vivo validation of its anti-tumor activity.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing focuses on characterizing the compound's activity in a controlled cellular environment. This allows for the determination of its cytotoxic potential and elucidation of its molecular mechanism of action.

Cell Line Selection: Targeting a Relevant Pathway

The selection of appropriate cancer cell lines is critical for meaningful results. Given that many pyrimidine derivatives function as kinase inhibitors, we hypothesize that (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol may target the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[8][9][10] Therefore, we recommend utilizing cell lines with well-characterized mutations in this pathway.

Recommended Cell Lines:

  • A375: Human malignant melanoma cell line with the BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway.[9]

  • U87 MG: Human glioblastoma cell line, which can be used as a model to assess efficacy in brain tumors.[11][12]

  • Normal Human Dermal Fibroblasts (NHDF): As a non-cancerous control to assess for general cytotoxicity.[3]

Cell Viability Assays: Quantifying Cytotoxicity

Cell viability assays are foundational for determining the concentration-dependent cytotoxic effects of a test compound.[13][14] The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of viable cells.[15][16][17][18]

Protocol: XTT Cell Viability Assay

The XTT assay is recommended for its simplicity and the fact that it does not require a solubilization step, which can introduce variability.[15]

  • Cell Seeding: Plate A375, U87 MG, and NHDF cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm with a reference wavelength of 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Table 1: Hypothetical IC50 Values for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Cell LineGenotypeHypothetical IC50 (µM)
A375BRAF V600E5.2
U87 MGWild-type BRAF25.8
NHDFNormal>100
Western Blotting: Elucidating the Mechanism of Action

Western blotting is an essential technique to investigate the compound's effect on specific signaling proteins.[19][20][21] To test the hypothesis that (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol inhibits the MAPK/ERK pathway, we will assess the phosphorylation status of key downstream kinases, MEK and ERK. A reduction in the phosphorylated forms of these proteins would indicate pathway inhibition.[22]

Protocol: Western Blot for Phospho-MEK and Phospho-ERK

  • Cell Treatment and Lysis: Culture A375 cells to 70-80% confluency and treat with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol at concentrations around the determined IC50 (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours. Include a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Diagram 1: The Hypothesized MAPK/ERK Signaling Pathway Inhibition

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Compound (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Compound->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the test compound.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next crucial step is to evaluate the compound's anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and valuable tool for this purpose.[23][24][25]

Animal Model Selection

Immunodeficient mice, such as athymic nude or NOD/SCID mice, are required to prevent rejection of the human tumor cells.[12] For glioblastoma models, orthotopic implantation (into the brain) is more clinically relevant, while subcutaneous models are often used for initial efficacy studies due to ease of tumor measurement.[11][26]

Xenograft Tumor Model Protocol

This protocol describes a subcutaneous xenograft model using the A375 melanoma cell line.

  • Cell Preparation and Implantation: Harvest A375 cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., a solution of DMSO and saline) daily via oral gavage or intraperitoneal injection.

    • Treatment Group(s): Administer (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol at one or more dose levels (e.g., 25 mg/kg and 50 mg/kg) daily via the same route as the vehicle.

    • Positive Control Group (Optional): Administer a known MEK inhibitor, such as trametinib, as a positive control.[6]

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse twice weekly to monitor for toxicity.

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration (e.g., 21-28 days). At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Diagram 2: In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implantation Implant A375 Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing: - Vehicle - Compound - Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Excise Tumors for Further Analysis Endpoint->Tumor_Excision Data_Analysis Analyze Tumor Growth Inhibition Tumor_Excision->Data_Analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Part 3: Pharmacokinetic Considerations

While not a direct measure of efficacy, understanding the pharmacokinetic (PK) properties of a small molecule inhibitor is crucial for interpreting efficacy data and for future clinical development.[27][28][29][30] A preliminary PK study in mice can provide valuable information on the compound's absorption, distribution, metabolism, and excretion (ADME). This data helps in establishing an effective dosing regimen for the in vivo efficacy studies.

Key PK Parameters to Assess:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the curve (AUC)

  • Half-life (t1/2)

Conclusion

This comprehensive experimental guide provides a robust framework for the preclinical evaluation of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. By systematically progressing from in vitro cell-based assays to in vivo tumor models, researchers can effectively assess the compound's anti-cancer efficacy, elucidate its mechanism of action, and generate the critical data needed to support further development. The causality-driven approach, beginning with a plausible hypothesis and employing validated protocols, ensures the generation of reliable and translatable results.

References

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  • Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. MDPI. [Link]

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  • Glioblastoma Mouse Model Development & The Future of GBM Research. Charles River Laboratories. [Link]

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  • MTT assay. Wikipedia. [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. [Link]

  • Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. AACR Journals. [Link]

  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. [Link]

  • Animal Models in Glioblastoma: Use in Biology and Developing Therapeutic Strategies. ResearchGate. [Link]

  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. PubMed. [Link]

  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • MEK Inhibitors for the Treatment of Melanoma. Targeted Oncology. [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

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Application

The Strategic Application of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in Modern Medicinal Chemistry

Introduction: The Value Proposition of a Fluorinated Heterocyclic Building Block In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles into lead com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Fluorinated Heterocyclic Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles into lead compounds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. The title compound, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, represents a quintessential example of a high-value building block, ingeniously combining three key medicinal chemistry motifs: a phenyl ring, a pyrimidine core, and a fluorine substituent. The fluoropyrimidine moiety is a well-established pharmacophore, present in numerous anticancer drugs where it can act as a bioisostere and participate in crucial hydrogen bonding interactions, often leading to enhanced target affinity and metabolic stability.[1][2] The benzylic alcohol provides a versatile synthetic handle for further molecular elaboration, enabling its seamless integration into complex drug scaffolds.

This technical guide provides a detailed exploration of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, offering field-proven protocols for its synthesis and subsequent derivatization. It is designed to empower researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their medicinal chemistry workflows, with a particular focus on the synthesis of kinase inhibitors.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. The table below summarizes key computed and experimental data for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and its immediate synthetic precursors.

PropertyValueSource/Method
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Molecular FormulaC₁₁H₉FN₂O-
Molecular Weight204.20 g/mol -
AppearanceOff-white to pale yellow solidTypical for biaryl methanols
SolubilitySoluble in Methanol, Dichloromethane, THF[3][4][5]
Melting PointNot reported (predicted >150 °C)Based on similar biaryl compounds
2-Chloro-5-fluoropyrimidine (Precursor)
Molecular FormulaC₄H₂ClFN₂-
Molecular Weight132.52 g/mol -
Boiling Point~155-157 °C-
(4-(Hydroxymethyl)phenyl)boronic acid (Precursor)
Molecular FormulaC₇H₉BO₃-
Molecular Weight151.95 g/mol -
Melting Point194-199 °C-

Synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: A Validated Protocol

The construction of the biaryl scaffold of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[6][7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 2-Chloro-5-fluoropyrimidine C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90 °C A->C B (4-(Hydroxymethyl)phenyl)boronic acid B->C D (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol C->D Yield: 70-85% Derivatization_Workflow cluster_reaction Oxidation A (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol B PCC or MnO₂ Dichloromethane, rt A->B C 4-(5-Fluoropyrimidin-2-yl)benzaldehyde B->C Yield: >90% E Reductive Amination C->E D Amine (R-NH₂) D->E F Kinase Inhibitor Scaffold E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Welcome to the technical support center for the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, which is typically achieved through a Suzuki-Miyaura coupling followed by a reduction, or via a Grignard reaction.

Low Yield in Suzuki-Miyaura Coupling Step

Q1: My Suzuki-Miyaura coupling of 2-chloro-5-fluoropyrimidine with (4-(hydroxymethyl)phenyl)boronic acid is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this Suzuki coupling are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical, especially when dealing with heteroaromatic halides.[1] For electron-deficient pyrimidines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[2] While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ may be required, particularly if one of the coupling partners is sterically hindered or electronically deactivated.[1][3]

  • Solvent System: Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used.[4] The water is necessary to dissolve the inorganic base and facilitate the reaction. Ensure your organic solvents are anhydrous and degassed to prevent catalyst deactivation.[4]

  • Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (80-120 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[3] Conversely, a temperature that is too low may result in incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

  • Reagent Quality: The purity of your starting materials is paramount. Boronic acids are susceptible to degradation over time, especially when exposed to air and moisture, leading to protodeborylation.[4] Use fresh or properly stored boronic acid. Similarly, ensure the 2-chloro-5-fluoropyrimidine is of high purity.

Side Reactions and Impurities

Q2: I'm observing significant amounts of a dehalogenated starting material (5-fluoropyrimidine) and homocoupling byproducts in my Suzuki reaction mixture. How can I minimize these?

A2: The formation of these byproducts points to specific issues within the catalytic cycle.

  • Dehalogenation (Protodehalogenation): This occurs when the aryl halide is reduced instead of coupled.[4] This can be caused by a hydride source in the reaction mixture, which can originate from the solvent or impurities.[4] Ensuring an inert atmosphere (argon or nitrogen) and using anhydrous, peroxide-free solvents can mitigate this.[4]

  • Homocoupling of Boronic Acid: This side reaction is often favored when the rate of transmetalation is slow compared to other pathways. Optimizing the base and ensuring the palladium catalyst is in its active Pd(0) state can help.[4] Sometimes, adding a small amount of a silver salt, like Ag₂O, can suppress homocoupling.[5]

  • Homocoupling of the Aryl Halide: This is less common but can occur, particularly at high temperatures or with certain catalyst systems. Re-evaluating the reaction temperature and catalyst/ligand combination is advisable.

Issues with the Reduction Step

Q3: The reduction of the aldehyde precursor, 4-(5-fluoropyrimidin-2-yl)benzaldehyde, to the desired alcohol is incomplete or producing byproducts. What should I consider?

A3: While the reduction of an aldehyde to a primary alcohol is generally straightforward, several factors can influence the outcome.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is a standard and effective choice for this transformation due to its selectivity for aldehydes and ketones.[6] If you are encountering issues, ensure the NaBH₄ is fresh, as it can decompose upon storage. For more stubborn reductions, lithium aluminum hydride (LiAlH₄) can be used, but it is much more reactive and requires strictly anhydrous conditions.[7]

  • Reaction Temperature: The reduction with NaBH₄ is typically performed at 0 °C to room temperature. Running the reaction at too high a temperature can lead to side reactions.

  • Workup Procedure: A careful workup is necessary to quench the excess reducing agent and protonate the resulting alkoxide. This is usually done by slowly adding a dilute acid (e.g., 1M HCl) at a low temperature.

Alternative Synthetic Route: Grignard Reaction

Q4: I am considering a Grignard-based synthesis. What are the potential pitfalls of reacting a pyrimidyl Grignard reagent with an aldehyde?

A4: Grignard reactions are a powerful tool for C-C bond formation but come with their own set of challenges.[8]

  • Formation of the Grignard Reagent: Preparing a Grignard reagent from 2-halo-5-fluoropyrimidine can be challenging due to the electronic nature of the pyrimidine ring. Activation of the magnesium metal with iodine or 1,2-dibromoethane is often necessary.[8] Strictly anhydrous conditions are essential, as Grignard reagents are highly basic and will react with any protic source.

  • Side Reactions with the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to nucleophilic attack by the Grignard reagent, especially if the reaction conditions are not carefully controlled.[9] This can lead to the formation of complex mixtures.

  • Homocoupling: Similar to Suzuki reactions, homocoupling of the Grignard reagent can occur, leading to the formation of a biphenyl-like byproduct.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of 2-chloro-5-fluoropyrimidine with (4-(hydroxymethyl)phenyl)boronic acid.

Materials:

  • 2-chloro-5-fluoropyrimidine

  • (4-(hydroxymethyl)phenyl)boronic acid

  • Pd(dppf)Cl₂ (or another suitable palladium catalyst)

  • K₃PO₄ (finely powdered and dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add 2-chloro-5-fluoropyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of Aldehyde

This protocol describes the reduction of 4-(5-fluoropyrimidin-2-yl)benzaldehyde to (4-(5-fluoropyrimidin-2-yl)phenyl)methanol.

Materials:

  • 4-(5-fluoropyrimidin-2-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-(5-fluoropyrimidin-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and slowly quench the excess NaBH₄ by adding 1M HCl until the effervescence ceases and the pH is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation & Visualization

Table 1: Troubleshooting Suzuki-Miyaura Coupling Conditions
ParameterStandard ConditionAlternative 1Alternative 2Rationale for Change
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ with SPhosTo improve catalytic activity for heteroaryl halides.[1]
Base Na₂CO₃K₃PO₄Cs₂CO₃Stronger bases can accelerate transmetalation.[1][3]
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂OSolvent can influence solubility and reaction rates.[4]
Temperature 80 °C100 °CRoom Temp (with specific catalysts)Optimization to balance reaction rate and catalyst stability.[3]
Diagram 1: Synthetic Pathway and Key Checkpoints

Synthesis_Troubleshooting cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction A 2-Chloro-5-fluoropyrimidine + (4-(hydroxymethyl)phenyl)boronic acid B Intermediate: 4-(5-Fluoropyrimidin-2-yl)benzaldehyde A->B Pd Catalyst, Base C Low Yield? B->C E Intermediate: 4-(5-Fluoropyrimidin-2-yl)benzaldehyde D Check: - Catalyst/Ligand - Base - Solvent - Temperature - Reagent Purity C->D Yes F Final Product: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol E->F NaBH4, MeOH G Incomplete Reaction? F->G H Check: - Reducing Agent Quality - Temperature - Workup Procedure G->H Yes

Caption: Troubleshooting workflow for the synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

References

  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Publications. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • PubMed. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Retrieved from [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]

  • PubMed. (2006). Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Welcome to the technical support resource for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this promising aryl-pyrimidine derivative. We will explore the underlying reasons for its poor solubility and provide a logical, step-by-step framework for overcoming these issues in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. Why is it poorly soluble?

A: The solubility behavior of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is dictated by its molecular structure. It possesses a rigid, planar aromatic core consisting of a phenyl and a fluoropyrimidine ring system. This planarity can promote efficient crystal lattice packing, making it difficult for solvent molecules to break the solid-state structure apart. While it has a hydroxyl group (-CH₂OH) and nitrogen atoms capable of hydrogen bonding, the molecule's overall hydrophobic character, conferred by the aromatic rings, often dominates its interaction with aqueous media. This is a common challenge, as nearly 90% of new drug candidates are poorly water-soluble.[1]

Q2: Before I start, what are the most critical physicochemical properties to understand for this compound?

A: To devise an effective solubilization strategy, you must first understand the compound's intrinsic properties. The two most important parameters are:

  • pKa: The pyrimidine ring contains basic nitrogen atoms. Knowing the pKa will tell you at which pH these nitrogens will become protonated. This ionization dramatically increases aqueous solubility.[2]

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of the molecule's lipophilicity. The distribution coefficient (LogD) is the logP at a specific pH. These values help predict its affinity for organic solvents versus aqueous media and guide the selection of appropriate co-solvents or formulation strategies.[3]

If experimental values are unavailable, we recommend using computational tools (e.g., ACD/Percepta, ChemDraw) to predict these properties as a starting point.

Q3: What are the standard organic solvents for preparing a concentrated stock solution?

A: For creating high-concentration stock solutions for serial dilution, polar aprotic solvents are typically the most effective. We recommend starting with:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Best Practice: Always prepare the highest concentration stock possible in 100% organic solvent first, then dilute into your aqueous experimental medium. This minimizes the final percentage of organic solvent in your assay, which can be critical for avoiding artifacts in biological systems.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are experiencing precipitation when diluting your stock solution into an aqueous buffer for an experiment, follow this logical troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start START: Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust ph_protocol Protocol 1: pH-Dependent Solubility Screening ph_adjust->ph_protocol Implement cosolvent Strategy 2: Co-Solvent System ph_adjust->cosolvent Fails or Incompatible success SOLUBILIZED ph_protocol->success Success cosolvent_protocol Protocol 2: Co-Solvent Screening cosolvent->cosolvent_protocol Implement complexation Strategy 3: Complexation Agents cosolvent->complexation Fails or High % Organic cosolvent_protocol->success Success complexation_protocol Protocol 3: Cyclodextrin Complexation complexation->complexation_protocol Implement advanced Advanced Strategies: (Solid Dispersions, Nanosuspensions) complexation->advanced Fails or Not Feasible complexation_protocol->success Success

Caption: Logical workflow for troubleshooting solubility issues.

Q4: My compound crashed out in PBS (pH 7.4). What is my first troubleshooting step?

A: Your first and simplest approach should be pH modification .[2][4]

Causality: The pyrimidine ring in your molecule contains basic nitrogen atoms. By lowering the pH of your aqueous buffer, you can protonate these nitrogens, creating a positively charged salt form of the molecule. This ionized form is significantly more polar and, therefore, more soluble in water.[2] The key is to find a pH that is low enough to achieve solubility but still compatible with your experimental system.

Action: Perform a pH-dependent solubility screen as detailed in the protocol below.

Experimental Protocol 1: pH-Dependent Solubility Screening
  • Buffer Preparation: Prepare a series of biologically relevant buffers (e.g., citrate, phosphate, acetate) at different pH values, such as pH 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Sample Preparation: Dispense 98 µL of each buffer into separate wells of a 96-well plate.

  • Compound Addition: Add 2 µL of a concentrated DMSO stock (e.g., 10 mM) of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol to each well. This creates a target concentration (e.g., 200 µM) with a consistent 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis (Kinetic Solubility): Use a nephelometer or a plate reader capable of measuring light scatter to assess precipitation. Alternatively, visually inspect each well against a dark background.

  • Quantification (Thermodynamic Solubility): For a more precise measurement, prepare larger volume samples and equilibrate for 24 hours.[5] Centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Interpretation: Plot solubility versus pH. This will reveal the pH at which the compound's solubility significantly increases, which should correlate with its pKa.

Q5: pH adjustment is not an option for my cell-based assay. What should I try next?

A: If you cannot alter the pH, the next strategy is to use a co-solvent system .[6][7]

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.[2]

Action: Screen a panel of common co-solvents to find one that provides the required solubility at the lowest possible concentration.

Co-SolventTypical Starting % (v/v)Notes
Ethanol 5 - 10%Generally well-tolerated in cell-based assays at low concentrations.
Polyethylene Glycol (PEG 400) 5 - 20%A non-toxic and biodegradable polymer effective for many heterocyclic compounds.[8][9][10]
Propylene Glycol (PG) 5 - 20%Common pharmaceutical excipient; slightly more viscous than ethanol.
Dimethyl Sulfoxide (DMSO) < 1%While used for stocks, keep the final assay concentration as low as possible (<0.5%) to avoid cellular toxicity.
Experimental Protocol 2: Co-Solvent Screening
  • Prepare Co-Solvent Blends: In your primary aqueous buffer (e.g., PBS pH 7.4), prepare solutions containing increasing percentages of your chosen co-solvent (e.g., 0%, 2%, 5%, 10%, 20% PEG 400).

  • Compound Addition: Add a small aliquot of your concentrated DMSO stock solution to each co-solvent blend to achieve your target final concentration.

  • Equilibration & Analysis: Follow the same steps for equilibration and analysis (visual, nephelometry, or HPLC) as described in Protocol 1.

  • Select & Validate: Choose the co-solvent blend that fully solubilizes your compound at the lowest percentage. Crucially, run a vehicle control (buffer with the selected co-solvent percentage but no compound) in your biological assay to ensure the co-solvent itself does not cause unintended effects.

Q6: I need to use a very low percentage of organic solvent, and co-solvents aren't working. What other options do I have?

A: At this stage, you should consider more advanced formulation approaches, such as using complexation agents .

Causality: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic aryl-pyrimidine core of your molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex has the hydrophilic exterior of the cyclodextrin, rendering the entire assembly water-soluble.[11]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

Experimental Protocol 3: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20% w/v).

  • Add Compound: Add an excess of solid (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol powder to each solution.

  • Equilibration: Shake or sonicate the mixtures at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation & Quantification: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet undissolved solid. Filter the supernatant through a 0.22 µm PVDF filter. Analyze the concentration of the dissolved compound in the filtrate by HPLC.

  • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble 1:1 complex.

Q7: What if none of these lab-scale methods are sufficient for my needs, especially for in vivo studies?

A: For more challenging cases or when preparing formulations for animal studies, you may need to explore techniques that modify the physical form of the drug itself. These typically require specialized equipment:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[11]

    • Micronization: Milling processes that reduce particle size to the micron range.[1][7]

    • Nanosuspensions: High-pressure homogenization or media milling to create drug particles in the nanometer range (10-1000 nm).[1][12]

  • Amorphous Solid Dispersions: The drug is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state. The amorphous form has higher free energy and is more soluble than the stable crystalline form.[7][11] This is often achieved via spray drying or hot-melt extrusion.[11]

These advanced methods are typically employed during later-stage lead optimization and preclinical development due to their complexity.

References

  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2354. [Link]

  • Mączka, W., et al. (2021). Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. Green Synthetic Approaches for Biologically Relevant Heterocycles. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Request PDF. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Abonia, R., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Catalysts, 12(10), 1198. [Link]

  • Khadka, P., et al. (2014). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences, 103(11), 3648-3663. [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds. Request PDF. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(5), 727-740. [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(5), 727-740. [Link]

  • Lee, Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 177-194. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. [Link]

  • Lee, Y., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]

  • Di Micco, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(11), 5146-5155. [Link]

  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7662-7675. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Pyrimidin-5-ylphenyl)methanol. PubChem. [Link]

  • Liénard, B. M. R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1844. [Link]

  • Kumar, A., et al. (2012). A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 22(13), 4373-4378. [Link]

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine as an Aryl C-H Activating Group. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Fluoropyrimidine Synthesis

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the intricacies of fluoropyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the intricacies of fluoropyrimidine synthesis. Fluorinated pyrimidines are a cornerstone of modern chemotherapy, and optimizing their synthesis is critical for both research and large-scale production.[1][2][3] This technical support center moves beyond standard protocols to provide in-depth troubleshooting and frequently asked questions, grounded in mechanistic principles and practical experience.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific, frequently encountered challenges in fluoropyrimidine synthesis. Each issue is presented in a question-and-answer format, offering not just solutions, but the rationale behind them.

Q1: My fluorination reaction is resulting in a low yield of the desired fluoropyrimidine. What are the likely causes and how can I improve it?

A1: Low yields in fluorination reactions are a common challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Potential Causes & Optimization Strategies:

  • Suboptimal Fluorinating Agent: The choice of fluorinating agent is paramount. While traditional reagents have been used, modern electrophilic fluorinating agents like SelectFluor™ (F-TEDA-BF4) often provide a more practical and direct route for the synthesis of compounds like 5-fluorouracil (5-FU).[4]

    • Expert Insight: The reactivity of the N-F bond in electrophilic fluorinating agents is a key determinant of success. For substrates prone to oxidation, a less reactive agent may be necessary, whereas more electron-rich pyrimidines may require a stronger fluorinating agent.

  • Inefficient Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.

    • Temperature: Higher temperatures can sometimes lead to decomposition of starting materials or the desired product. Conversely, a temperature that is too low may result in an incomplete reaction.[5][6] It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][7]

    • Solvent: The polarity of the solvent can significantly impact the solubility of reactants and the overall reaction rate.[8] Experimenting with different solvents, such as acetonitrile or even solvent-free conditions, can lead to improved yields.[8]

  • Purity of Starting Materials: Impurities in the starting pyrimidine can interfere with the fluorination process, leading to side reactions and a lower yield of the desired product.[8][9]

    • Actionable Advice: Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) before proceeding with the reaction.

Q2: I'm observing the formation of unexpected byproducts in my reaction mixture. How can I identify and minimize them?

A2: The formation of byproducts is a frequent issue that directly impacts the purity and yield of your target fluoropyrimidine. Identifying these impurities is the first step toward mitigating their formation.

Common Byproducts and Mitigation Strategies:

  • Over-fluorination or Isomer Formation: In some cases, di- or even tri-fluorinated byproducts can form, or the fluorine atom may add to an undesired position on the pyrimidine ring.

    • Mitigation: Carefully control the stoichiometry of the fluorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-fluorination. The order of addition can also be critical; adding the fluorinating agent slowly to the reaction mixture can help to control the reaction exotherm and improve selectivity.

  • Decomposition Products: Fluoropyrimidines and their precursors can be sensitive to harsh reaction conditions, leading to decomposition.

    • Mitigation: As mentioned previously, careful control of the reaction temperature is crucial. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.[9]

Q3: The purification of my final fluoropyrimidine product is proving to be difficult. What are some effective purification strategies?

A3: Effective purification is critical to obtaining a product that meets the stringent purity requirements for pharmaceutical applications. Common impurities that need to be removed include unreacted starting materials, side-reaction products, and residual reagents.[10]

Recommended Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, it should be carefully quenched. The pH is then adjusted before extracting the product into a suitable organic solvent.[10]

  • Aqueous Washes: The organic layer should be washed with brine (a saturated solution of sodium chloride) to remove water-soluble impurities.[10]

  • Drying and Evaporation: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.[10]

  • Recrystallization: This is often the most effective method for obtaining a highly pure, crystalline solid.[10] The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system.

Purification Step Purpose Key Considerations
Quenching To stop the reaction and neutralize any reactive species.The choice of quenching agent depends on the reaction chemistry.
Extraction To separate the product from the reaction mixture.The choice of solvent is crucial for efficient extraction.
Washing To remove water-soluble impurities.Multiple washes may be necessary for complete removal.
Drying To remove residual water from the organic phase.Anhydrous sodium sulfate or magnesium sulfate are commonly used.
Recrystallization To obtain a highly pure, crystalline product.Solvent selection is critical for achieving high purity and yield.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of fluoropyrimidine synthesis.

What are the most common fluorinating agents used in pyrimidine synthesis?

There are two main classes of fluorinating agents: nucleophilic and electrophilic.[11]

  • Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F-). Examples include potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF).

  • Electrophilic Fluorinating Agents: These reagents deliver a formal "F+" species. A widely used example is Selectfluor™.[4][12] These are often preferred for the direct fluorination of electron-rich aromatic systems like pyrimidines.[4]

How can I effectively monitor the progress of my fluoropyrimidine synthesis reaction?

Several analytical techniques can be used to monitor the progress of a reaction:[7]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.[5][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.[7][10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the compounds in the reaction mixture, including the identification of intermediates.[7]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information for the components of the reaction mixture, aiding in their identification.[7]

What are the key considerations when scaling up a fluoropyrimidine synthesis from the lab to a larger scale?

Scaling up a chemical synthesis is not always straightforward, and a drop in yield is a common challenge.[9]

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[9]

  • Exotherm Control: Many fluorination reactions are exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale.[9] Controlled addition of reagents and a robust cooling system are essential.[9]

  • Raw Material Quality: The quality of starting materials can have a more pronounced effect at a larger scale.[9]

Diagram: General Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Conc.) CheckPurity->ReviewConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) ReviewConditions->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction? SideProducts->IncompleteReaction No PurificationStrategy Refine Purification Strategy SideProducts->PurificationStrategy Yes ProductDecomposition Product Decomposition? IncompleteReaction->ProductDecomposition No OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Yes ProductDecomposition->OptimizeConditions Yes ChangeReagent Consider Different Fluorinating Agent ProductDecomposition->ChangeReagent No OptimizeConditions->Start PurificationStrategy->Start ChangeReagent->Start

Caption: A troubleshooting flowchart for diagnosing the cause of low yield.

Section 3: Experimental Protocols

General Protocol for Electrophilic Fluorination of a Pyrimidine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the pyrimidine starting material in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen), add the electrophilic fluorinating agent (e.g., Selectfluor™) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Experimental Workflow for Fluoropyrimidine Synthesis

ExperimentalWorkflow Start Start with Pyrimidine Precursor Fluorination Electrophilic Fluorination Start->Fluorination Monitoring Reaction Monitoring (TLC/HPLC) Fluorination->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis FinalProduct Pure Fluoropyrimidine Analysis->FinalProduct

Caption: A generalized experimental workflow for fluoropyrimidine synthesis.

References

  • Brown, K., Dixey, M., Weymouth-Wilson, A., & Linclau, B. (2015). The synthesis of gemcitabine. Carbohydrate Research, 405, 25-39. [Link]

  • Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Wentland, L. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds. Nature, 179(4561), 663-666. [Link]

  • Jamil, M. A., Iqbal, F. M., Sarwar, A. R., et al. (2025). Synthesis and optimization of gemcitabine-loaded nanoparticles by using Box-Behnken design for treating prostate cancer: In vitro characterization and in vivo pharmacokinetic study. Journal of Drug Delivery Science and Technology, 103, 103833. [Link]

  • Kollonitsch, J., Marburg, S., & Perkins, L. M. (1979). Fluorination of uracil and cytosine with trifluoromethyl hypofluorite. The Journal of Organic Chemistry, 44(6), 771-777. [Link]

  • Brown, K., et al. (2015). A Linear Synthesis of Gemcitabine. ResearchGate. [Link]

  • Academia.edu. (n.d.). Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation. [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy. [Link]

  • Ansari, F. L., Jubeen, F., & Shaukat, A. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 200, 111649. [Link]

  • Zhang, H., et al. (2009). An Improved Preparation Process for Gemcitabine. Organic Process Research & Development, 13(4), 748-752. [Link]

  • Dunaiskis, A., et al. (1995). LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE. Organic Preparations and Procedures International, 27(5), 600-602. [Link]

  • OUCI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • De M. Miranda, L. S., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7001. [Link]

  • PubMed. (2024). Rapid biomonitoring of fluoropyrimidine-based chemotherapy drugs and their biometabolites in colorectal cancer patients' blood samples using an in-syringe-based fast drug extraction technique followed by LC-MS/MS analysis. [Link]

  • PubMed. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. [Link]

  • National Institutes of Health. (2021). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. [Link]

  • National Institutes of Health. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • ResearchGate. (n.d.). Fluorination of purine and pyrimidine ring via Selectfluor. Reagent and.... [Link]

  • Pharmacy 180. (n.d.). Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]

  • ResearchGate. (n.d.). New Method for Synthesis of Antitumor Drug Capecitabine. [Link]

  • PubMed. (1994). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil. [Link]

  • Wiley Online Library. (2021). Overcoming barriers to implementing precision dosing with 5‐fluorouracil and capecitabine. [Link]

  • Google Patents. (2013). CN103288905A - Novel technology for synthesis of capecitabine.
  • Google Patents. (2010).
  • Charles River Laboratories. (n.d.). Scale-Up Chemistry and Process Chemistry Services. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]

  • Reddit. (2016). Troubleshoot low miniprep yield. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of. [Link]

  • PubMed Central. (2020). Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options?. [Link]

  • National Institutes of Health. (2023). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. [Link]

  • National Institutes of Health. (2017). Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. [Link]

  • National Institutes of Health. (2022). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. [Link]

  • ResearchGate. (n.d.). A narrative review of genetic factors affecting fluoropyrimidine toxicity. [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2024). CPIC® Guideline for Fluoropyrimidines and DPYD. [Link]

  • Gmeiner, W. H. (2021). A narrative review of genetic factors affecting fluoropyrimidine toxicity. [Link]

  • National Institutes of Health. (2013). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine?. [Link]

  • Genomics Education Programme. (n.d.). Fluoropyrimidine-based chemotherapies. [Link]

  • Eurofins Biomnis. (n.d.). Evaluation of the risk of toxicity of fluoropyrimidines. [Link]

Sources

Optimization

Identifying and removing impurities in (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Welcome to the technical support guide for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This resource is designed for researchers, process chemists, and quality control analysts working with this key intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This resource is designed for researchers, process chemists, and quality control analysts working with this key intermediate. Here, we address common challenges related to impurity identification, quantification, and removal. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to solve problems effectively and ensure the highest purity of your material.

Section 1: FAQ - Understanding the Impurity Landscape

This section covers foundational questions about the types of impurities you may encounter and their origins.

Q1: What are the most likely process-related impurities in a typical synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol?

The molecular structure strongly suggests synthesis via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. Therefore, the impurity profile is typically dominated by reactants, by-products, and catalyst residues from this process.[1][2]

Common Process-Related Impurities:

  • Starting Materials: Unreacted (4-(hydroxymethyl)phenyl)boronic acid (or its esters) and 2-chloro-5-fluoropyrimidine (or the corresponding bromo-analogue).

  • Homocoupling By-products: Biphenyl-like dimers formed from the coupling of two molecules of the boronic acid (forming 4,4'-bis(hydroxymethyl)biphenyl) or two molecules of the pyrimidine halide.[1][3]

  • Dehalogenated Impurity: Formation of 5-fluoropyrimidine, where the halide is replaced by a hydrogen atom.[1]

  • Protodeboronation Product: Formation of benzyl alcohol from the boronic acid starting material.

  • Catalyst Residues: Residual palladium and ligands (e.g., phosphines) from the coupling reaction.[4][5]

The formation of these impurities is often influenced by reaction conditions such as temperature, choice of base, and the efficiency of the catalytic cycle.[1][2]

Q2: What types of degradation products should I be aware of?

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[6][7][8] For (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, potential degradation pathways include:

  • Oxidation: The benzylic alcohol is susceptible to oxidation, which would form the corresponding aldehyde, (4-(5-fluoropyrimidin-2-yl)benzaldehyde), and potentially the carboxylic acid, (4-(5-fluoropyrimidin-2-yl)benzoic acid). This can be initiated by exposure to air (auto-oxidation), oxidizing agents, or certain light conditions.[]

  • Hydrolytic Degradation: While the core structure is generally stable, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to degradation, although specific pathways for this molecule are not widely reported.[10]

  • Photolytic Degradation: Exposure to UV light may induce degradation. The specific products would need to be identified through a formal photostability study as outlined in ICH Q1B guidelines.[6][11]

Section 2: Analytical & Identification Guide

Effective purification begins with accurate detection and identification. This section provides workflows and protocols for analyzing your material.

Q3: What is the recommended analytical method for routine purity testing and impurity profiling?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for separating and quantifying organic impurities in pharmaceutical intermediates like this one.[12][13][14]

Workflow for Impurity Identification

The following diagram outlines a logical workflow for moving from the initial detection of an unknown peak in your chromatogram to its structural elucidation.

Impurity_ID_Workflow observe Observe Unknown Peak in HPLC-UV Analysis check_threshold Is Peak > ICH Identification Threshold? (e.g., >0.10%) observe->check_threshold lcmshr Perform LC-MS (HRMS) Analysis check_threshold->lcmshr Yes ignore Report as Unidentified Impurity (Below Threshold) check_threshold->ignore No propose_mw Propose Molecular Weight & Formula lcmshr->propose_mw propose_structures Propose Putative Structures propose_mw->propose_structures review_process Review Synthesis Path & Degradation Pathways review_process->propose_structures isolate Isolate Impurity (Prep-HPLC, SFC) propose_structures->isolate nmr Characterize by NMR (1H, 13C, 2D) isolate->nmr confirm Confirm Structure nmr->confirm Purification_Decision_Tree start Initial Purity Assessment (HPLC > 95%?) high_purity Material is high purity. Consider a final polish by recrystallization if needed. start->high_purity Yes low_purity Purity < 95% or multiple impurities present start->low_purity No impurity_type What is the main impurity type? low_purity->impurity_type polar_imp Polar impurities (e.g., boronic acid) impurity_type->polar_imp Polar nonpolar_imp Non-polar impurities (e.g., homocoupling) impurity_type->nonpolar_imp Non-Polar mixed_imp Mixture of polar and non-polar impurities impurity_type->mixed_imp Mixed/Similar recrystallize Attempt Recrystallization. Good for removing small amounts of dissimilar impurities. polar_imp->recrystallize nonpolar_imp->recrystallize chromatography Perform Flash Column Chromatography. Best for complex mixtures or structurally similar impurities. mixed_imp->chromatography recrystallize->chromatography Fails

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Welcome to the technical support center for the purification of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this important pharmaceutical intermediate.

Introduction

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a key building block in medicinal chemistry. Its synthesis, often achieved through Suzuki-Miyaura cross-coupling reactions, can present challenges in achieving high purity.[1][2] This guide provides practical, experience-driven solutions to common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Issue 1: Low Purity After Initial Work-up

Question: My initial purity, as determined by HPLC, is below 90% after aqueous work-up. What are the likely impurities and how can I remove them?

Answer:

Low purity after the initial work-up often points to residual starting materials, byproducts from the synthesis, or degradation.[3][4] For a Suzuki-Miyaura coupling, common impurities include:

  • Homocoupling products: Resulting from the coupling of two identical starting molecules.[5][6]

  • Dehalogenated starting materials: Where the halide on the aryl halide is replaced by a hydrogen atom.[5]

  • Protodeboronation products: The boronic acid or ester is replaced by a hydrogen atom.[5]

  • Residual Palladium Catalyst: Can remain in the organic phase.[5]

Recommended Actions:

  • Liquid-Liquid Extraction Optimization:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can help remove basic impurities.

    • Base Wash: A wash with a weak base like sodium bicarbonate solution can remove acidic impurities.

    • Brine Wash: A final wash with saturated sodium chloride solution helps to break up emulsions and remove residual water.

  • Filtration:

    • If you observe solid impurities, filtration is a crucial first step.[7] For fine particles, using a celite plug can be effective.

Issue 2: Difficulty with Column Chromatography Separation

Question: I'm struggling to separate my product from a closely eluting impurity using column chromatography. What adjustments can I make?

Answer:

Column chromatography is a powerful technique for purifying polar aromatic compounds.[8][9] However, achieving good separation requires careful optimization.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity of the eluent is critical.[9]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between compounds with similar Rf values.[10][11]

    • Alternative Solvents: If a standard hexane/ethyl acetate system is not providing adequate separation, consider trying other solvent combinations like dichloromethane/methanol.[10]

  • Stationary Phase Selection:

    • Silica Gel: This is the most common stationary phase. However, its acidic nature can sometimes cause issues with certain compounds.[10]

    • Alumina: For basic compounds, alumina can be a better choice than silica.[10]

    • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase HPLC can be a very effective purification method.[10]

  • Sample Loading:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolving it in a suitable solvent, adsorbing it onto a small amount of silica gel, and then loading the dried silica onto the column can improve separation.[11]

Workflow for Optimizing Column Chromatography

start Poor Separation in Column Chromatography solvent Optimize Solvent System start->solvent stationary Change Stationary Phase start->stationary loading Optimize Sample Loading start->loading gradient Try Gradient Elution solvent->gradient alt_solvent Use Alternative Solvents solvent->alt_solvent end_node Improved Separation gradient->end_node alt_solvent->end_node alumina Consider Alumina stationary->alumina rp_hplc Try Reversed-Phase HPLC stationary->rp_hplc alumina->end_node rp_hplc->end_node dry_load Use Dry Loading Technique loading->dry_load dry_load->end_node

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Issue 3: Product Oils Out During Recrystallization

Question: I'm attempting to recrystallize my product, but it's oiling out instead of forming crystals. What can I do?

Answer:

Oiling out during recrystallization occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[12]

Solutions:

  • Solvent Selection:

    • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.[13] Common pairs include ethanol/water and ethyl acetate/heptane.[12][13]

    • Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.

  • Control Cooling Rate:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[13]

  • Scratching:

    • Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Table 1: Common Recrystallization Solvents and Pairs [12][13]

Solvent/PairPolarityNotes
Ethanol/WaterPolarGood for many polar organic compounds.
Ethyl Acetate/HeptaneIntermediateA versatile combination for a wide range of compounds.
Dichloromethane/HexaneNon-polar to IntermediateEffective for less polar compounds.
Acetone/WaterPolarAnother useful pair for polar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[14] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with LC (LC-MS) for impurity identification.[14]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a compound without the need for a reference standard.[4]

Q2: What are the optimal storage conditions for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol?

Q3: Are there any known stability issues with fluoropyrimidine-containing compounds?

A3: Fluoropyrimidines can be susceptible to degradation, particularly in solution.[18] It is important to use freshly prepared solutions for analysis and reactions whenever possible. Studies on fluorouracil have shown stability in certain intravenous solutions for extended periods when stored correctly.[15][16][17]

Q4: How can I remove residual palladium from my final product?

A4: Residual palladium can often be removed by:

  • Treatment with a Scavenger Resin: There are commercially available scavenger resins that can selectively bind to and remove palladium.

  • Activated Carbon: Stirring the solution of your compound with activated carbon can help adsorb residual palladium.

  • Filtration through Celite: Passing the solution through a pad of celite can sometimes help remove finely divided palladium particles.

Experimental Protocol: Recrystallization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol using an Ethanol/Water Solvent Pair

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram of the Recrystallization Process

A Dissolve in hot ethanol B Add hot water until turbid A->B C Add a few drops of hot ethanol B->C D Cool to room temperature C->D E Cool in ice bath D->E F Filter and wash crystals E->F G Dry crystals F->G

Caption: Step-by-step workflow for the recrystallization of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

References

  • Technical Support Center: Purification of Polar Aromatic Compounds - Benchchem. (n.d.).
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC - NIH. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
  • Pharmaceutical Impurity Testing and Identification - Intertek. (n.d.).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
  • Troubleshooting - The Pharma Master. (n.d.).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.).
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research - Pharmaffiliates. (2025, October 13).
  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem. (n.d.).
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).
  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC - NIH. (n.d.).
  • Stability of fluorouracil in plastic containers used for continuous infusion at home - PubMed. (n.d.).
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15).
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.).
  • (5-fluoropyrimidin-2-yl)methanol | 1227574-72-2 - Sigma-Aldrich. (n.d.).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • Recrystallization-1.pdf. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
  • Long-term physico-chemical stability of 5-fluorouracile at standardised rounded doses (SRD) in MyFuser® portable infusion pump - DIAL@UCLouvain. (2021, April 9).
  • Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ. (2024, September 11).
  • (2-Fluoro-4-(5-fluoropyridin-3-yl)phenyl)methanol - PubChem - NIH. (2026, January 3).
  • Understanding Suzuki-Miyaura Coupling: A Key to Efficient Biaryl Synthesis. (n.d.).
  • (4-(5-Methylpyridin-2-yl)phenyl)methanol | 1159693-09-0 | Benchchem. (n.d.).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem. (n.d.).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. (2026, January 16).
  • CAS RN 2446483-43-6 | (4-(4-(Trifluoromethyl)pyrimidin-2-yl)phenyl)methanol. (n.d.).

Sources

Optimization

Side reactions in the synthesis of substituted pyrimidines

<Technical Support Center: Synthesis of Substituted Pyrimidines Introduction Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Synthesis of Substituted Pyrimidines

Introduction

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyrimidines form the core scaffold of numerous pharmaceuticals and bioactive molecules, making their efficient synthesis a critical task. However, the journey from starting materials to the final product is often complicated by the formation of side products that can diminish yields, complicate purification, and introduce ambiguity into experimental results.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions, offer validated protocols to mitigate these issues, and provide a foundational understanding of the competing reaction pathways.

Common Issues & Troubleshooting FAQs

This section is structured to address the most frequent challenges encountered during the synthesis of substituted pyrimidines, particularly via the widely used condensation of 1,3-dicarbonyl compounds with amidines or ureas (e.g., Pinner and Biginelli reactions).

FAQ 1: Low Yield and Complex Product Mixture

Question: My Pinner-type synthesis between a 1,3-dicarbonyl and an amidine is resulting in a very low yield of the desired pyrimidine, and my TLC/LC-MS shows multiple products. What are the likely causes and how can I troubleshoot this?

Answer: This is a classic problem that typically points to one of three main culprits: self-condensation of the dicarbonyl compound, hydrolysis of the amidine, or incomplete cyclization.[1] Let's break down each possibility.

A. Self-Condensation of the 1,3-Dicarbonyl Compound

  • The "Why": 1,3-Dicarbonyl compounds, like acetylacetone or ethyl acetoacetate, have acidic α-protons. In the presence of the base required for the pyrimidine synthesis, these compounds can undergo self-condensation (an aldol-type reaction) to form complex, often polymeric, byproducts. This side reaction consumes your starting material, directly reducing the yield of the target pyrimidine.[1][2]

  • Troubleshooting & Prevention:

    • Controlled Reagent Addition: Instead of mixing all reagents at once, add the 1,3-dicarbonyl compound slowly and dropwise to a mixture of the amidine and the base in your solvent.[2] This ensures the amidine is always in excess relative to the dicarbonyl, favoring the desired intermolecular reaction over self-condensation.

    • Base Selection: The choice of base is critical.[1] While strong bases like sodium ethoxide are common, they can aggressively promote self-condensation. Consider using a milder base such as K₂CO₃ or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carefully controlling the stoichiometry.

    • Temperature Control: Perform the initial condensation at a lower temperature (e.g., 0 °C to room temperature) before heating to reflux. This can temper the rate of self-condensation relative to the main reaction.[3]

B. Hydrolysis of the Amidine/Guanidine Reactant

  • The "Why": Amidines and guanidines, especially when used as their hydrochloride salts, can be susceptible to hydrolysis, particularly if there is moisture in the reaction and/or upon prolonged heating.[1][4][5] Hydrolysis converts the amidine back to the corresponding amide or carboxylic acid, which is unreactive in the cyclization step. This is a "dead-end" for your starting material.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: This is non-negotiable. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7]

    • Reactant Purity: Use high-purity amidine salts and ensure they have been stored in a desiccator.

    • Reaction Time: Monitor the reaction closely by TLC.[3][6] Excessive reaction times can increase the opportunity for hydrolysis.

C. Incomplete Cyclization

  • The "Why": The reaction may stall after the initial condensation, leaving an uncyclized open-chain intermediate.[1][8] This can happen if the reaction conditions are not vigorous enough to overcome the activation energy for the final ring-closing and dehydration steps.

  • Troubleshooting & Prevention:

    • Sufficient Heating: Ensure the reaction is heated to a sufficient temperature (often reflux) to drive the cyclization and dehydration.

    • Catalyst: If not already in use, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization.[3] However, be mindful of the potential for acid-catalyzed side reactions.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield & Complex Mixture Detected check_tlc Analyze TLC Plate: Multiple Spots or Streaking? start->check_tlc check_lcms Analyze LC-MS: Identify Masses of Byproducts check_tlc->check_lcms Yes cause1 Self-Condensation (Mass = 2x Dicarbonyl - H2O) check_lcms->cause1 cause2 Hydrolyzed Amidine (Starting material unconsumed) check_lcms->cause2 cause3 Open-Chain Intermediate (Mass = Dicarbonyl + Amidine) check_lcms->cause3 sol1 Action for Self-Condensation: 1. Add dicarbonyl dropwise 2. Use milder base 3. Lower initial temperature cause1->sol1 sol2 Action for Hydrolysis: 1. Use anhydrous solvents 2. Run under N2/Ar 3. Check reactant purity cause2->sol2 sol3 Action for Incomplete Cyclization: 1. Increase reaction temp/time 2. Add acid catalyst cause3->sol3 end Improved Yield & Purity sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: A workflow for troubleshooting low yields in pyrimidine synthesis.

FAQ 2: Poor Regioselectivity with Unsymmetrical Dicarbonyls

Question: I'm using an unsymmetrical 1,3-dicarbonyl (like ethyl benzoylacetate) and getting a mixture of two isomeric pyrimidines. How can I control the regioselectivity?

Answer: This is a common and challenging problem. The two carbonyl groups of your dicarbonyl compound have different electrophilicities, and the two nitrogens of the amidine have different nucleophilicities after the initial condensation. The final product distribution depends on which nitrogen attacks which carbonyl in the cyclization step.

  • The "Why": In general, the more electrophilic (less sterically hindered or more electron-deficient) carbonyl will be attacked first by one of the amidine nitrogens. The subsequent cyclization is then an intramolecular race. The outcome is a delicate balance of electronics and sterics. For instance, a ketone is generally more electrophilic than an ester.

  • Strategies for Control:

    • pH Control: The regioselectivity can sometimes be influenced by pH. Under acidic conditions, the reaction mechanism can be altered, potentially favoring one pathway over the other. Experimenting with both basic (e.g., NaOEt) and acidic (e.g., p-TsOH) conditions is a valid screening approach.

    • Protecting Groups: While more synthetically intensive, one of the carbonyl groups could be protected (e.g., as a ketal), forcing the reaction to proceed in a specific direction. This is often impractical but is a definitive solution.

    • Pre-forming Intermediates: A more modern approach involves the synthesis of vinylogous amides or enamines from the dicarbonyl first, which can then be reacted with the other component to direct the cyclization.

Visualizing the Competing Pathways

The diagram below illustrates the two competing cyclization pathways that lead to regioisomers.

G cluster_start Starting Materials cluster_path_a Pathway A cluster_path_b Pathway B start_materials Unsymmetrical 1,3-Dicarbonyl + Amidine intermediate Open-Chain Intermediate start_materials->intermediate attack_a N1 attacks C(ketone) intermediate->attack_a k_A attack_b N2 attacks C(ester) intermediate->attack_b k_B product_a Regioisomer A attack_a->product_a product_b Regioisomer B attack_b->product_b

Caption: Competing pathways leading to regioisomers in pyrimidine synthesis.

FAQ 3: Formation of Fluorescent Byproducts in Biginelli Reaction

Question: My Biginelli reaction (aldehyde, β-ketoester, and urea) is producing a highly fluorescent yellow byproduct that is complicating my purification. What is this compound?

Answer: You are almost certainly observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][3]

  • The "Why": This side reaction becomes significant at higher temperatures, where urea can start to decompose, releasing ammonia. The Hantzsch pathway involves the reaction of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia. This pathway directly competes with the desired Biginelli condensation.[3]

  • Troubleshooting & Prevention:

    • Temperature Control: This is the most crucial parameter. Lowering the reaction temperature can significantly suppress the Hantzsch pathway in favor of the Biginelli reaction.[3]

    • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways. It is often beneficial to screen a few different catalysts.

    • Order of Addition: In some systems, adding the urea component last to the pre-mixed aldehyde and ketoester can minimize its thermal decomposition time, thereby reducing ammonia formation.[3]

Data on Temperature Effects

The influence of reaction conditions on byproduct formation is critical. While specific yields vary greatly with substrates, a general trend can be observed.

Reaction ParameterTypical ConditionCommon Side Product FavoredRecommended Action
Temperature > 100 °CHantzsch Dihydropyridine[3]Reduce temperature to 60-80 °C
Base Strong, excess (e.g., NaH)Dicarbonyl Self-Condensation[1]Use stoichiometric, milder base (K₂CO₃)
Water Content Non-anhydrousAmidine/Urea Hydrolysis[1]Use oven-dried glassware, anhydrous solvents
Stoichiometry 1:1:1 (Biginelli)Knoevenagel Product[7]Use slight excess of urea (1.2-1.5 eq.)

Key Experimental Protocols

To provide a practical starting point, the following are validated, general protocols designed to minimize common side reactions.

Protocol 1: General Procedure for Pinner Pyrimidine Synthesis

This protocol emphasizes controlled addition and anhydrous conditions to mitigate self-condensation and hydrolysis.

  • Materials:

    • 1,3-Dicarbonyl compound (10 mmol, 1.0 eq.)

    • Amidine hydrochloride (10 mmol, 1.0 eq.)

    • Base (e.g., Sodium Ethoxide) (10 mmol, 1.0 eq.)

    • Anhydrous Ethanol

  • Procedure:

    • Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • To the flask, add the amidine hydrochloride (10 mmol) and anhydrous ethanol.

    • Under a nitrogen atmosphere, add the base (e.g., a 21% solution of NaOEt in ethanol, 10 mmol) dropwise to the stirred mixture at 0 °C.

    • In the dropping funnel, prepare a solution of the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

    • Add the dicarbonyl solution dropwise to the reaction mixture over 30 minutes at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Reaction times can vary from a few hours to overnight.[1][3]

    • Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1][3]

Protocol 2: Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol uses moderate temperature to favor the desired dihydropyrimidinone (DHPM) product.

  • Materials:

    • Aldehyde (e.g., Benzaldehyde) (10 mmol, 1.0 eq.)

    • β-Ketoester (e.g., Ethyl Acetoacetate) (10 mmol, 1.0 eq.)

    • Urea (15 mmol, 1.5 eq.)

    • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)[1]

  • Procedure:

    • To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

    • Add the catalyst (e.g., sulfated zirconia, 50 mg).

    • Stir the mixture at a controlled temperature of 60°C.[1]

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyrimidines.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyrimidine Thiones.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Creative Proteomics. (2024).
  • Snider, M. J., & Wolfenden, R. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. Journal of the American Chemical Society, 122(45), 11507-11508. [Link]

  • PubMed. (2017). Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. [Link]

  • PubMed. (2014). The nonenzymatic decomposition of guanidines and amidines. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • National Institutes of Health (NIH). (2012). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway. [Link]

  • BenchChem. (2025).
  • National Institutes of Health (NIH). (2016). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • PubMed. (2002). Control of pyrimidine synthesis in Pseudomonas fragi. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Slideshare. (2017). Pinner pyrimidine synthesis. [Link]

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • National Institutes of Health (NIH). (2011). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. [Link]

  • ResearchGate. The Chemistry of the Amidines. [Link]

  • National Institutes of Health (NIH). (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

  • YouTube. (2020). Synthesis of Pyrimidine and Its Derivatives. [Link]

  • IntechOpen. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • YouTube. (2019). Hydrolysis of Amides. [Link]

Sources

Troubleshooting

Enhancing the stability of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to design robust and reproducible experiments.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common stability issues observed with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. We explore the causality behind these issues and provide actionable solutions.

Q1: I've observed rapid degradation of my compound in solution, indicated by new peaks in my HPLC analysis. What are the likely degradation pathways?

A1: The molecular structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol contains two primary moieties susceptible to degradation: the benzylic alcohol and the 5-fluoropyrimidine ring .

  • Oxidation of the Benzylic Alcohol: The methanol group (-CH₂OH) is attached to a phenyl ring, making it a benzylic alcohol. This position is particularly prone to oxidation. The resonance stabilization of the intermediate benzylic radical makes this site highly reactive towards oxygen and other oxidants.[1][2] This pathway typically leads to the formation of the corresponding aldehyde, (4-(5-Fluoropyrimidin-2-yl)phenyl)formaldehyde, and subsequently the carboxylic acid, 4-(5-Fluoropyrimidin-2-yl)benzoic acid. This is often catalyzed by trace metal ions, light, or dissolved oxygen.[3][4]

  • Hydrolysis of the 5-Fluoropyrimidine Ring: The fluoropyrimidine ring can be susceptible to pH-dependent hydrolysis. Studies on analogous compounds, such as 5-fluorouracil (5-FU), show significant degradation in both acidic and alkaline conditions.[5][6] Ring-opening or substitution reactions can occur, altering the core structure of the molecule.[7][8]

The diagram below illustrates these primary degradation routes.

G cluster_main Potential Degradation Pathways cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway Parent (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (Parent Compound) Aldehyde Aldehyde Intermediate (via Oxidation) Parent->Aldehyde O₂, Metal Ions, Light [24] HydrolysisProduct Ring-Opened Products (via Hydrolysis) Parent->HydrolysisProduct H⁺ or OH⁻ [7, 11] CarboxylicAcid Carboxylic Acid Degradant (via further Oxidation) Aldehyde->CarboxylicAcid O₂

Caption: Primary degradation pathways for the target compound.

Q2: My compound appears to be degrading even in aprotic solvents like DMSO. How can I prevent oxidative degradation?

A2: Oxidative degradation is a common and often rapid process for benzylic alcohols.[3] Even high-purity aprotic solvents can contain dissolved oxygen or trace metal impurities that catalyze oxidation. The following multi-pronged approach is highly effective for prevention:

  • Inert Atmosphere: Before preparing your solution, purge the solvent and the headspace of your vial with an inert gas like argon or nitrogen.[9] This displaces dissolved oxygen, a key reactant in the oxidation process. Maintain the inert atmosphere during storage.

  • Use of Antioxidants: The addition of a suitable antioxidant can scavenge free radicals or reduce oxidizing species. The choice of antioxidant depends on the solvent system and downstream application.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05% w/v) will sequester these ions and inhibit their catalytic activity.

Data Presentation: Common Antioxidants for Small Molecule Stabilization

AntioxidantTypical ConcentrationSolvent SystemMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Organic / AproticFree-radical scavenger
Ascorbic Acid (Vitamin C) 0.05% - 0.2%AqueousReducing agent, oxygen scavenger
Sodium Metabisulfite 0.01% - 0.1%AqueousOxygen scavenger
DL-alpha-Tocopherol (Vitamin E) 0.01% - 0.05%Lipid / OrganicFree-radical scavenger

Note: Always verify the compatibility of the chosen antioxidant with your experimental system.

Q3: What is the optimal pH for storing the compound in an aqueous solution, and how do I determine it?

A3: The optimal pH is the point at which the compound exhibits the lowest degradation rate. For fluoropyrimidine derivatives, this is often in the weakly acidic to neutral range, as both strongly acidic and alkaline conditions can promote hydrolysis.[6][10] However, this must be determined empirically for each specific molecule. A forced degradation study is the standard method for this determination.[11][12]

The goal of this study is to intentionally stress the compound under various pH conditions to identify the pH of maximum stability. This involves incubating the compound in a series of buffers and quantifying the remaining parent compound over time.

Experimental Protocol: pH-Rate Profile Determination

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use non-reactive buffer systems like citrate for acidic pH and phosphate or borate for neutral to alkaline pH.[13]

  • Sample Preparation: Prepare solutions of your compound at a known concentration (e.g., 100 µg/mL) in each buffer. Include a control sample in purified water.

  • Incubation: Incubate all samples at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench any reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

  • Quantification: Analyze each aliquot using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k). Plot k versus pH to identify the pH at which the degradation rate is minimal.

Data Presentation: Example pH-Rate Profile Data

pHDegradation Rate Constant (k, hr⁻¹)Half-Life (t½, hours)
2.00.0957.3
4.00.01546.2
6.0 0.004 173.3
7.40.00977.0
9.00.04515.4
12.00.1504.6

This example data suggests a pH of 6.0 is optimal for stability.

Q4: Is the compound sensitive to light? What precautions are necessary?

A4: Aromatic and heterocyclic structures, like the ones present in this compound, often absorb UV radiation, making them susceptible to photodegradation.[14] The energy from light can promote electrons to an excited state, leading to bond cleavage or reaction with other molecules, including oxygen.[3]

To determine photosensitivity, a photostability study should be conducted according to ICH Q1B guidelines.[15]

Troubleshooting & Best Practices:

  • Always Protect from Light: As a standard precaution, handle the solid compound and its solutions under low-light conditions. Use amber glass vials or wrap containers in aluminum foil.[16]

  • Perform a Confirmatory Study: Expose a solution of the compound to a controlled light source (simulating UV and visible light) alongside a control sample protected from light. Analyze both samples at various time points by HPLC. A significant difference in degradation between the exposed and control samples confirms photosensitivity.

  • Formulation Strategy: If the compound is highly photosensitive, formulation with UV-absorbing excipients may be considered for liquid dosage forms.[14]

Q5: Can I use excipients like cyclodextrins to enhance stability in my formulation?

A5: Yes, excipients can be a powerful tool for enhancing stability. Cyclodextrins are particularly useful for this purpose.[14]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portions of a guest molecule, like your compound, forming an inclusion complex . This encapsulation provides a protective microenvironment that can:

  • Sterically hinder the approach of reactants like water or oxygen to the labile parts of the molecule.

  • Reduce photosensitivity by shielding the chromophore from light.

  • Increase aqueous solubility , which can sometimes indirectly improve stability.

Workflow: Assessing Cyclodextrin-Based Stabilization

G cluster_workflow Cyclodextrin Stabilization Workflow Start Prepare Compound Stock Solution Complex Form Complexes (Compound + Cyclodextrin) Start->Complex Prep_CD Prepare Solutions of Different Cyclodextrins (α, β, γ-CD) [2] Prep_CD->Complex Stress Conduct Forced Degradation Study (pH, Light, Temp) on Complexes Complex->Stress Analyze Analyze Degradation via HPLC Stress->Analyze Compare Compare Degradation Rates with Non-Complexed Control Analyze->Compare Compare->Start No Improvement End Select Optimal Cyclodextrin and Concentration Compare->End Significant Reduction in Degradation

Caption: Workflow for evaluating cyclodextrin stabilization.

References
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Al-Omar, F. A., et al. (2022). Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation. RSC Advances. [Link]

  • Baluja, S., & Bhatt, M. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. ResearchGate. [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. [Link]

  • American Pharmaceutical Review. (N.D.). Stabilizer Excipients. [Link]

  • Guichard, J., et al. (1995). pH dependence of 5-fluorouracil uptake observed by in vivo 31P and 19F nuclear magnetic resonance spectroscopy. British Journal of Cancer. [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Pandey, S. K., et al. (2005). In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a. Journal of Medicinal Chemistry. [Link]

  • Lari, G. M., et al. (2019). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis. [Link]

  • Al-Ghamdi, A. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]

  • Pikal, M. J. (2010). Excipients used in lyophilization of small molecules. ResearchGate. [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Singh, V., & Svedruzic, Z. M. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Archives of Biochemistry and Biophysics. [Link]

  • Bansal, A. K., et al. (2010). Excipients used in lyophilization of small molecules. CORE. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Krämer, I., et al. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. [Link]

  • Meulendijks, D., et al. (2016). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. Critical Reviews in Oncology/Hematology. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • IAGIM. (N.D.). Photostability. [Link]

  • Tzirakis, M. D., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]

  • Fais, A., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences. [Link]

  • Fathima, N., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics. [Link]

  • Drug Development & Delivery. (N.D.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Vigneron, J., et al. (1997). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique. [Link]

  • ResearchGate. (N.D.). Photostability studies. (a-c) The changes in absorbance at the.... [Link]

  • van der Hulst, R., et al. (2021). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts. [Link]

  • PubChem. (N.D.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assay Interference by (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Welcome to the technical support center for researchers utilizing (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and addr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding potential interference with common cell viability assays. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to identify, understand, and mitigate assay artifacts, ensuring the generation of accurate and reliable data.

Introduction: Understanding the Potential for Assay Interference

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a compound of interest in various research fields. Like many heterocyclic compounds, its chemical structure, featuring a fluoropyrimidine ring linked to a phenylmethanol group, presents a potential for interaction with the reagents of commonly used cell viability assays. These assays are critical tools for assessing cellular health, proliferation, and cytotoxicity. However, their reliance on specific biochemical reactions and detection methods makes them susceptible to interference from test compounds.

This guide will walk you through the common pitfalls and provide clear, actionable solutions to ensure the integrity of your results when working with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)

Q1: I'm observing an unexpectedly high signal (suggesting increased viability) in my MTT/MTS/XTT/WST-1 assay when treating cells with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, even at concentrations where I anticipate cytotoxicity. What could be the cause?

A1: This is a classic sign of direct assay interference, where the test compound chemically reduces the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[1] This leads to a false-positive signal, masking any true cytotoxic effect. The phenylmethanol and pyrimidine moieties in your compound could possess reducing properties that contribute to this phenomenon.[2][3]

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: This is the most critical step to confirm interference.

    • Protocol: Prepare wells with your standard cell culture medium and serial dilutions of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, but without adding any cells.

    • Add the tetrazolium reagent (MTT, MTS, etc.) and incubate for the standard duration.

    • If you observe a color change that is dependent on the concentration of your compound, this confirms direct chemical reduction of the assay reagent.[1][4]

  • Visual Inspection: After incubation with the tetrazolium reagent in the cell-free control, visually inspect the wells. A purple (for MTT) or orange/red (for MTS, XTT, WST-1) color in the absence of cells is a strong indicator of interference.

Q2: My absorbance readings are inconsistent across replicate wells treated with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. What should I investigate?

A2: Inconsistent readings can stem from several factors, including compound precipitation or interaction with media components.

Troubleshooting Steps:

  • Check Compound Solubility: Visually inspect the wells under a microscope before and after adding the compound. Look for any signs of precipitation. Poor solubility can lead to uneven distribution of the compound and interfere with optical readings.[5]

    • Solution: If precipitation is observed, consider using a lower concentration range, a different solvent (ensuring the final solvent concentration is non-toxic to cells, typically <0.5% for DMSO), or warming the media to aid dissolution.[5]

  • Media Component Interaction: Phenol red in culture media can sometimes interfere with absorbance readings.[5]

    • Solution: Consider using a phenol red-free medium for the duration of the assay incubation to eliminate this variable.

Section 2: Resazurin-Based Assays (alamarBlue®)

Q3: I'm using a resazurin-based assay and see a higher fluorescent signal in my treated wells than expected. Is (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol interfering?

A3: Similar to tetrazolium assays, resazurin (a blue, weakly fluorescent dye) can be chemically reduced to the highly fluorescent pink resorufin by compounds with reducing potential, leading to false-positive results.[6][7] Additionally, the intrinsic fluorescence of the compound itself can be a source of interference. Some pyrimidine derivatives are known to be fluorescent.[8][9]

Troubleshooting Steps:

  • Cell-Free Resazurin Reduction Control:

    • Protocol: In a cell-free setup, mix (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol with your culture medium and the resazurin reagent.

    • Incubate and measure fluorescence. An increase in fluorescence in the absence of cells confirms direct chemical reduction.[7]

  • Compound Autofluorescence Control:

    • Protocol: Prepare wells with the compound in culture medium (without the resazurin reagent).

    • Measure the fluorescence at the same excitation/emission wavelengths used for resorufin. If you detect a signal, your compound is autofluorescent and is contributing to the total signal.[10]

Section 3: ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)

Q4: I suspect interference with my absorbance/fluorescence-based assays. Would an ATP-based assay be a reliable alternative?

A4: ATP-based assays, which measure the level of intracellular ATP as an indicator of metabolically active cells, are generally less susceptible to interference from colored or fluorescent compounds.[3] They are also not based on redox reactions, so direct reduction by your compound is not a concern. This makes them a strong orthogonal method to validate your findings.

Potential Issues & Solutions:

  • Enzyme Inhibition: It is possible, though less common, for a compound to directly inhibit the luciferase enzyme used in the assay.

    • Troubleshooting: To test for this, you can perform a control experiment by adding your compound to a known amount of ATP and the assay reagent. A decrease in the luminescent signal compared to the control (ATP and reagent only) would suggest enzyme inhibition.

  • ATP Level Fluctuation: Your compound might affect cellular ATP levels through mechanisms other than cell death (e.g., by altering metabolic pathways). This would be a true biological effect, not assay interference.

Experimental Protocols & Workflows

Protocol 1: Cell-Free Interference Assay

This protocol is essential for identifying direct chemical interference with colorimetric (tetrazolium) or fluorometric (resazurin) assays.

  • Plate Setup: In a 96-well plate, designate wells for "No Compound Control," "Vehicle Control," and a serial dilution of "(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol."

  • Reagent Preparation: Prepare your complete cell culture medium (with or without phenol red, as desired for testing). Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Compound Addition: Add the appropriate volume of medium to all wells. Add the vehicle (e.g., DMSO) to the control wells. Add the serial dilutions of your compound to the test wells.

  • Assay Reagent Addition: Add the tetrazolium (MTT, MTS, etc.) or resazurin reagent to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the standard duration of your cell-based assay (e.g., 1-4 hours) at 37°C.

  • Reading:

    • For Tetrazolium Assays: Add solubilization solution (if required, e.g., for MTT) and read the absorbance at the appropriate wavelength.

    • For Resazurin Assays: Read the fluorescence at the appropriate excitation/emission wavelengths.

  • Analysis: Compare the signal from the compound-containing wells to the vehicle control. A concentration-dependent increase in signal indicates direct interference.

Diagram: Troubleshooting Workflow for Suspected Assay Interference

Assay_Interference_Workflow start Unexpected Cell Viability Assay Results q1 Is the assay Tetrazolium or Resazurin-based? start->q1 cell_free_control Perform Cell-Free Control Experiment q1->cell_free_control Yes q2 Is there a compound concentration- dependent signal increase? cell_free_control->q2 interference_confirmed Interference Confirmed: Compound directly reduces reagent. q2->interference_confirmed Yes no_direct_reduction No direct chemical reduction. Investigate other causes. q2->no_direct_reduction No switch_assay Switch to an Orthogonal Assay (e.g., ATP-based, LDH, or direct cell count) interference_confirmed->switch_assay autofluorescence_check Is the assay Resazurin-based (fluorescent)? no_direct_reduction->autofluorescence_check autofluorescence_control Perform Autofluorescence Control (Compound in media, no reagent) autofluorescence_check->autofluorescence_control Yes autofluorescence_check->switch_assay No, proceed to orthogonal assay q3 Is the compound autofluorescent? autofluorescence_control->q3 autofluorescence_confirmed Autofluorescence Confirmed: Subtract background or switch assay. q3->autofluorescence_confirmed Yes no_autofluorescence No autofluorescence. q3->no_autofluorescence No autofluorescence_confirmed->switch_assay no_autofluorescence->switch_assay

Caption: Troubleshooting workflow for suspected assay interference.

Alternative & Orthogonal Assays

If interference from (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is confirmed, it is crucial to use an alternative, orthogonal assay to validate your results.

Assay Type Principle Advantages Potential for Interference
ATP-Based Luminescence Measures ATP levels as a marker of metabolically active cells.High sensitivity; not based on redox chemistry.[3]Low; potential for luciferase inhibition.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cells.Measures cytotoxicity (cell death) rather than viability.Low; compound could inhibit LDH enzyme.[5]
Crystal Violet Staining Stains the DNA of adherent cells, providing a measure of total cell number.Simple, inexpensive.Compound precipitation can interfere.
Direct Cell Counting Manual (hemocytometer) or automated counting of viable cells (e.g., using Trypan Blue exclusion).Direct, unambiguous measure of cell number.Low; not high-throughput.
High-Content Imaging Uses fluorescent dyes to distinguish live and dead cells and provides cell counts.Provides multi-parametric data and cell morphology.Can be affected by autofluorescent compounds.[11]

Summary & Key Recommendations

  • Always Be Vigilant: Given the chemical structure of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, there is a plausible risk of interference with redox-based and fluorescence-based cell viability assays.

  • Run Controls: Cell-free and autofluorescence controls are not optional; they are essential for validating your assay results when testing novel compounds.

  • Consult the Literature: Be aware that pyrimidine derivatives and compounds with reducing potential have been reported to interfere with cell viability assays.[1][2][3]

By following these guidelines, you can confidently navigate the potential challenges of assay interference and produce high-quality, reproducible data in your research.

References

  • Vertex AI Search. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
  • Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

  • Ulukaya, E., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41, 930-937. [Link]

  • Al-Oqail, M. M., et al. (2021). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • NCBI Bookshelf. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • Lopes, S. C. P., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 26. [Link]

  • PubChem. [4-(4-Fluorophenyl)phenyl]methanol. [Link]

  • PubChem. (4-Pyrimidin-5-ylphenyl)methanol. [Link]

  • Shenoy, N., et al. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Laboratory Investigation, 97, 483-493. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Roci, I., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • NCBI Bookshelf. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]

  • Khan, I., et al. (2004). Fluorescence studies of selected 2-alkylaminopyrimidines. Molecules, 9(7), 520-526. [Link]

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]

  • BenchChem. (2025). Technical Support Center: Cell Viability Assay Interference by Paranyline.
  • Merck Millipore.
  • Molecules. (2004). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and Its Analogs: A Guide for Drug Discovery Professionals

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds, including several clinically approved drugs. The 2-phenylpyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds, including several clinically approved drugs. The 2-phenylpyrimidine motif, in particular, has emerged as a privileged structure in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. This guide provides a comprehensive comparative analysis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and its conceptual analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential as anticancer agents. While direct comparative experimental data for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is not extensively available in the public domain, this guide synthesizes findings from closely related structures to provide a robust framework for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on biological activity, we aim to elucidate the key determinants of potency and selectivity for this promising class of compounds.

The 2-Phenylpyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-phenylpyrimidine core serves as an effective hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The phenyl ring at the 2-position extends into the hydrophobic pocket of the kinase, providing a platform for further substitution to enhance potency and selectivity. The strategic placement of a hydroxymethyl group on the phenyl ring, as in (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, introduces a polar functional group that can engage in additional hydrogen bonding interactions within the active site, potentially improving binding affinity and modulating pharmacokinetic properties. The fluorine atom at the 5-position of the pyrimidine ring is a common bioisosteric replacement for a hydrogen atom, often leading to improved metabolic stability and binding affinity due to its electron-withdrawing nature and ability to form favorable interactions.[1][2]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and its analogs typically relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent choice for constructing the C-C bond between the pyrimidine and phenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of the (4-(Pyrimidin-2-yl)phenyl)methanol Scaffold

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halopyrimidine and a (4-(hydroxymethyl)phenyl)boronic acid derivative.

Materials:

  • 2-Chloro-5-fluoropyrimidine (or other 2-halopyrimidine)

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 2-halopyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (4-(pyrimidin-2-yl)phenyl)methanol derivative.

Causality Behind Experimental Choices: The choice of palladium catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for their efficiency in C-C bond formation. The base is essential for the transmetalation step of the catalytic cycle. The solvent system is chosen to ensure the solubility of the reactants and reagents. Microwave irradiation can often be employed to accelerate the reaction and improve yields.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Reactants: 2-Halopyrimidine (4-(Hydroxymethyl)phenyl)boronic acid Reagents: Pd Catalyst Base reaction Reaction Setup: Inert Atmosphere Degassed Solvent Heating (80-120°C) reagents->reaction 1. Combine workup Workup: Aqueous Extraction Drying Concentration reaction->workup 2. Reaction Completion purification Purification: Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: (4-(Pyrimidin-2-yl)phenyl)methanol Derivative purification->product 4. Purify

Caption: A generalized workflow for the synthesis of (4-(pyrimidin-2-yl)phenyl)methanol derivatives via Suzuki-Miyaura coupling.

Comparative Analysis of Biological Activity

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the substitution patterns on both the pyrimidine and phenyl rings.

  • Substitution on the Pyrimidine Ring:

    • Position 5: The introduction of a small, electron-withdrawing group like fluorine at the 5-position of the pyrimidine ring is often beneficial for activity. This is attributed to the potential for enhanced binding affinity through favorable interactions with the kinase active site and improved metabolic stability.[1][2]

    • Position 4 and 6: Modifications at these positions with various amine or substituted amine moieties have been extensively explored in other 2-phenylpyrimidine series and are crucial for achieving high potency and selectivity against specific kinases.[3]

  • Substitution on the Phenyl Ring:

    • Position 4 (para): The presence of a hydroxymethyl group at the para-position of the phenyl ring provides a key interaction point. Analogs where this group is modified (e.g., converted to an ether, ester, or amine) would likely exhibit altered potency and pharmacokinetic profiles.

    • Other Positions: Substitution at the ortho or meta positions of the phenyl ring can influence the conformation of the molecule and its fit within the kinase binding pocket, thereby affecting both potency and selectivity.

Table 1: Inferred Structure-Activity Relationship for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Analogs as Kinase Inhibitors

Analog Structural Modification Predicted Impact on Kinase Inhibitory Activity Rationale
Analog 1 Replacement of 5-Fluoro with 5-Chloro or 5-BromoPotentially similar or slightly decreased activityHalogens can participate in halogen bonding, but increased steric bulk might be detrimental.
Analog 2 Replacement of 5-Fluoro with 5-MethylLikely decreased activityMethyl group is electron-donating and larger, which may disrupt favorable electronic and steric interactions.
Analog 3 Modification of the 4-hydroxymethyl group (e.g., -OCH₃, -NH₂)Variable activity depending on the target kinaseAlters hydrogen bonding capacity and polarity, which can be tuned for specific kinase active sites.
Analog 4 Introduction of a substituent at the 4-position of the pyrimidine ringPotentially increased activity and selectivityThis position is often a key interaction point for achieving high affinity and selectivity.

Disclaimer: The predicted impacts are based on general principles of medicinal chemistry and SAR data from related compound series. Experimental validation is required to confirm these predictions.

Diagram of the Core Pharmacophore and Key Interaction Points:

Pharmacophore cluster_molecule (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol cluster_kinase Kinase Active Site pyrimidine Pyrimidine (Hinge Binding) hinge Hinge Region pyrimidine->hinge H-Bonds phenyl Phenyl (Hydrophobic Pocket) hydrophobic_pocket Hydrophobic Pocket phenyl->hydrophobic_pocket Hydrophobic Interactions fluoro 5-Fluoro (Potency/Metabolic Stability) fluoro->hinge Favorable Interactions hydroxymethyl 4-Hydroxymethyl (H-Bonding) h_bond_acceptor H-Bond Acceptor/Donor hydroxymethyl->h_bond_acceptor H-Bond

Caption: Key pharmacophoric features and their potential interactions within a kinase active site.

Experimental Protocols for Biological Evaluation

To comparatively assess the performance of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and its analogs, a series of in vitro assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Self-Validation: The assay should include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle) to ensure the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or antiproliferative effects of compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for a few hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).

Diagram of the Biological Evaluation Workflow:

Biological_Evaluation_Workflow compound Test Compounds: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol & Analogs kinase_assay In Vitro Kinase Inhibition Assay (Determine IC₅₀) compound->kinase_assay cell_assay Cell-Based Antiproliferative Assay (Determine GI₅₀) compound->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A streamlined workflow for the biological evaluation and optimization of 2-phenylpyrimidine derivatives.

Conclusion and Future Directions

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol represents a promising scaffold for the development of novel kinase inhibitors. While direct comparative data is limited, analysis of structurally related compounds provides a strong foundation for understanding the key determinants of biological activity. The synthetic accessibility of this scaffold, primarily through Suzuki-Miyaura coupling, allows for the generation of diverse analog libraries to probe the structure-activity relationship in detail. Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate the inferred SAR presented in this guide. Key areas for exploration include the modification of the 4-hydroxymethylphenyl moiety, the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring, and the exploration of different bioisosteric replacements for the 5-fluoro group. Such studies, combining synthetic chemistry with robust biological assays, will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules and paving the way for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.

  • Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry.

  • Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry.

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry.

  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals.

  • The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide. Benchchem.

  • Drug Discovery - Inhibitor. chemical-kinomics.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.

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Comparative

A Researcher's Guide to Deconvoluting and Validating the Biological Target of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

For drug discovery and development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this process is the def...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive framework for researchers and scientists to approach the target deconvolution and validation of a novel compound, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. We will navigate through the essential experimental strategies, from initial target identification to rigorous in vivo validation, emphasizing the scientific rationale behind each methodological choice.

Part 1: The Quest for the Target - Deconvolution Strategies

When the biological target of a bioactive compound is unknown, a systematic exploration is paramount. This process, known as target deconvolution, employs a variety of techniques to pinpoint the molecular entity with which the compound interacts to elicit its biological effect. Here, we compare several powerful approaches.

Chemical Proteomics: A Direct Approach to Target Engagement

Chemical proteomics has emerged as a robust method to identify the direct binding partners of a small molecule within a complex biological system.[1][2][3] This approach typically involves synthesizing a tagged version of the compound of interest, which is then used as a "bait" to capture its interacting proteins from cell lysates or even in living cells.

Key Chemical Proteomics Strategies Include:

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a foundational technique where the small molecule is immobilized on a solid support to "pull down" its binding partners from a protein mixture.[4]

  • Activity-Based Protein Profiling (ABPP): This method utilizes reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of targets based on their functional state.[1]

  • Photoaffinity Labeling (PAL): PAL probes incorporate a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein in close proximity, enabling the capture of even transient interactions.[1]

Table 1: Comparison of Target Deconvolution Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound captures binding partners from cell lysate.Relatively straightforward, widely used.Can generate false positives due to non-specific binding; requires chemical modification of the compound.
Chemical Proteomics (e.g., ABPP, PAL) Covalent labeling of target proteins in a cellular context.[1]Captures interactions in a more native environment, can identify targets based on activity.Requires synthesis of specialized probes; potential for off-target labeling.
Genetic Screening (e.g., CRISPR-Cas9) Identifies genes whose perturbation alters sensitivity to the compound.[5][6]Unbiased, genome-wide approach; does not require compound modification.Identifies functional pathways, not necessarily direct binders; can be complex to validate hits.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Synthesize linker-modified (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol prep2 Immobilize on Sepharose beads prep1->prep2 exp1 Incubate beads with cell lysate prep2->exp1 exp2 Wash to remove non-specific binders exp1->exp2 exp3 Elute bound proteins exp2->exp3 ana1 SDS-PAGE and protein staining exp3->ana1 ana2 In-gel digestion (e.g., with trypsin) ana1->ana2 ana3 LC-MS/MS analysis ana2->ana3 ana4 Database search and protein identification ana3->ana4

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Genetic Approaches: Uncovering Functional Relationships

Genetic screening methods, such as CRISPR-Cas9 library screens, offer an alternative, unbiased approach to identify genes that are essential for a compound's activity.[5][6] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to resistance or increased sensitivity to the compound, thereby implicating the corresponding proteins in its mechanism of action.

Part 2: Target Validation - From Binding to Biological Function

Once a putative target has been identified, a rigorous validation process is crucial to confirm its role in the compound's observed effects.[7][8][9] This involves a multi-faceted approach, encompassing both in vitro and in vivo studies.

In Vitro Validation: Confirming Direct Interaction and Functional Modulation

The initial step in validation is to confirm a direct physical interaction between (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and the identified target protein.

Biophysical and Biochemical Assays:

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding events, allowing for the determination of binding affinity (KD) and kinetics.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

  • Enzyme/Activity Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or activator.

Cellular Assays for Target Engagement and Pathway Analysis:

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in living cells by measuring the change in the thermal stability of the target protein upon compound binding.

  • Western Blotting and Phospho-protein Analysis: If the target is part of a known signaling pathway, western blotting can be used to examine the phosphorylation status of downstream substrates to confirm that the compound modulates the pathway as expected.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Binding Analysis: Flow different concentrations of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

In Vivo Validation: Demonstrating On-Target Efficacy in a Biological System

The ultimate validation of a drug target comes from demonstrating that modulating its activity with the compound leads to a therapeutic benefit in a relevant disease model.[10][11][12]

Key In Vivo Validation Strategies:

  • Xenograft Models: For oncology applications, human cancer cell lines can be implanted into immunocompromised mice to create xenograft tumors. The efficacy of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol in inhibiting tumor growth can then be assessed.

  • Pharmacodynamic (PD) Biomarker Analysis: In vivo studies should include the measurement of biomarkers that indicate target engagement and modulation in the tumor tissue. This can be done through techniques such as immunohistochemistry (IHC) or western blotting of tumor lysates.

  • Correlation of Target Expression with Compound Sensitivity: The level of the target protein in different cell lines or patient samples can be correlated with their sensitivity to the compound to provide further evidence of on-target activity.

In Vivo Validation Workflow

cluster_model Model Development cluster_treatment Treatment cluster_analysis Analysis model1 Establish xenograft tumors in mice treat1 Administer (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol or vehicle control model1->treat1 treat2 Monitor tumor growth and animal well-being treat1->treat2 ana1 Collect tumors at end of study treat2->ana1 ana2 Analyze pharmacodynamic biomarkers (e.g., IHC, Western) ana1->ana2 ana3 Correlate target modulation with anti-tumor efficacy ana2->ana3

Caption: Workflow for in vivo target validation using a xenograft model.

Conclusion

The identification and validation of the biological target of a novel compound like (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a cornerstone of modern drug discovery. By employing a systematic and multi-pronged approach that combines powerful target deconvolution strategies with rigorous in vitro and in vivo validation experiments, researchers can build a compelling case for the compound's mechanism of action. This comprehensive understanding is essential for advancing a promising molecule through the preclinical and clinical development pipeline.

References

  • In vivo target validation & efficacy. Labtoo. Available at: [Link]

  • Zambrowicz, B. P., & Sands, A. T. (2003). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Nature Reviews Drug Discovery, 2(1), 38-51. Available at: [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Available at: [Link]

  • Ho, M. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. Available at: [Link]

  • How does chemical proteomics enhance the accuracy of protein target identification?. Biotium BioTech. Available at: [Link]

  • Wang, Y., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 27(19), 6296. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Available at: [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191. Available at: [Link]

  • In Vivo Target Validation. Creative Biolabs. Available at: [Link]

  • Lee, J. W., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology and Biotechnology, 25(7), 947-959. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Available at: [Link]

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  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(2), 083-093. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Wang, S., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1436-1444. Available at: [Link]

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Validation

A Comparative Guide to the Efficacy of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol and Known Thymidylate Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting Thymidylate Synthase in Oncology Rapidly proliferating cancer cells have a high demand for the nucleotide building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Thymidylate Synthase in Oncology

Rapidly proliferating cancer cells have a high demand for the nucleotide building blocks required for DNA replication and repair. Thymidylate Synthase (TS) is a pivotal enzyme in this process, as it catalyzes the sole de novo intracellular source of deoxythymidine monophosphate (dTMP).[1] dTMP is a direct precursor to deoxythymidine triphosphate (dTTP), one of the four essential nucleosides for DNA synthesis.[2] Consequently, the inhibition of TS leads to a depletion of dTMP, causing an imbalance in nucleotide pools, DNA damage, and ultimately, "thymineless death" in cancer cells.[3][4] This makes TS a highly attractive and clinically validated target for cancer chemotherapy.[1][5]

The fluoropyrimidine drug class, which includes the widely used 5-Fluorouracil (5-FU), exerts its anticancer effects primarily through the inhibition of TS.[4][6] These drugs are metabolic precursors that are converted intracellularly into active metabolites.[7][8] Given this precedent, novel compounds containing a 5-fluoropyrimidine moiety, such as (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , warrant investigation as potential TS inhibitors.

This guide provides a framework for evaluating the efficacy of this novel compound. We will compare its hypothesized performance against two well-established inhibitors with distinct mechanisms: 5-Fluorouracil , a prodrug that requires intracellular activation[4], and Pemetrexed , a multi-targeted antifolate that directly inhibits TS among other enzymes.[9][10] Our objective is to provide a robust, scientifically grounded methodology for characterizing a new chemical entity and benchmarking it against the standard of care.

Understanding the Inhibitors

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (Investigational)

This is a novel compound containing the critical 5-fluoropyrimidine pharmacophore. Its mechanism is uncharacterized, but its structure suggests a plausible role as a TS inhibitor. This guide outlines the necessary experiments to determine its efficacy.

5-Fluorouracil (5-FU) (Established Prodrug)

A cornerstone of chemotherapy for decades, 5-FU is an antimetabolite prodrug.[11][12] Inside the cell, it is converted into several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP).[2][7] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function.[4][6]

Pemetrexed (Established Direct Inhibitor)

Pemetrexed is a multi-targeted antifolate that works by inhibiting three key enzymes involved in purine and pyrimidine synthesis: TS, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[9][10][13] Its direct action on TS makes it a relevant and potent comparator.

Signaling Pathway: The Role of Thymidylate Synthase

To appreciate the mechanism of these inhibitors, it is crucial to understand the biochemical pathway they target. The diagram below illustrates the final step in de novo dTMP synthesis, which is catalyzed by Thymidylate Synthase.

TS_Pathway cluster_0 Pyrimidine Synthesis cluster_1 Inhibition Mechanism dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS CH2THF 5,10-Methylene- tetrahydrofolate CH2THF->TS dTMP dTMP (deoxythymidine monophosphate) TS->dTMP Methylation DHF Dihydrofolate (DHF) TS->DHF DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Inhibitor FdUMP (from 5-FU) Pemetrexed Novel Compound? Inhibitor->TS Inhibits

Caption: The Thymidylate Synthase (TS) pathway and points of inhibition.

Comparative Efficacy Analysis: Experimental Protocols

To objectively compare these compounds, a two-tiered approach is essential: an in vitro enzymatic assay to measure direct inhibition of the target protein, and a cell-based assay to assess overall cytotoxicity and anti-proliferative effects.

Experiment 1: In Vitro Thymidylate Synthase Inhibition Assay

This experiment directly measures how effectively each compound inhibits the enzymatic activity of purified TS. A common method is a spectrophotometric assay that monitors the oxidation of the cofactor, NADPH, which is coupled to the TS reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM MgCl2).

    • Reconstitute purified human Thymidylate Synthase enzyme to a working concentration.

    • Prepare stock solutions of dUMP, 5,10-methylenetetrahydrofolate (CH2THF), and NADPH.

    • Prepare serial dilutions of the test compounds: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, Pemetrexed, and FdUMP (the active metabolite of 5-FU).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer.

    • Add the serially diluted inhibitor compounds to respective wells. Include a "no inhibitor" control.

    • Add the TS enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a substrate mix of dUMP, CH2THF, and the coupled enzyme system components (including Dihydrofolate Reductase and NADPH).

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes. This corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction (V) for each inhibitor concentration.

  • Data Analysis:

    • Normalize the reaction rates to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value for each compound. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Experiment 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This experiment evaluates the ability of the compounds to inhibit the growth and proliferation of cancer cells, providing a measure of their efficacy in a more biologically relevant context.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, 5-Fluorouracil, and Pemetrexed in culture media.

    • Remove the old media from the cells and add the media containing the various concentrations of the test compounds. Include a "vehicle only" control.

    • Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the "vehicle only" control wells to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Cell-Based Assay A1 Prepare Reagents (Enzyme, Substrates, Inhibitors) A2 Incubate Enzyme with Inhibitors A1->A2 A3 Initiate Reaction (Add Substrates) A2->A3 A4 Measure Absorbance (340 nm over time) A3->A4 A5 Calculate IC50 Value A4->A5 B1 Seed Cancer Cells in 96-well Plates B2 Treat Cells with Inhibitors (72h) B1->B2 B3 Add MTT Reagent (4h Incubation) B2->B3 B4 Solubilize Formazan & Read Absorbance (570 nm) B3->B4 B5 Calculate GI50 Value B4->B5

Caption: Workflow for in vitro and cell-based comparative efficacy assays.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results for our investigational compound alongside real-world, cited data for the established inhibitors. This allows for a direct comparison of potency.

CompoundTarget(s)In Vitro IC50 (TS Enzyme)Cell-Based GI50 (HCT116)
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol Hypothesized: TSTo Be DeterminedTo Be Determined
5-Fluorouracil (as FdUMP) TS, RNA/DNA Incorporation[2][3]~100 - 300 nM~5 - 15 µM
Pemetrexed TS, DHFR, GARFT[9][10]~1.3 - 3.5 nM~50 - 200 nM

Note: IC50 and GI50 values are highly dependent on specific assay conditions and cell lines. The values for 5-FU and Pemetrexed are representative ranges from published literature.

Conclusion and Future Directions

This guide outlines a clear, logical, and experimentally robust framework for assessing the efficacy of a novel compound, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, as a potential anticancer agent. By leveraging established protocols and comparing its performance against clinically relevant drugs like 5-Fluorouracil and Pemetrexed, researchers can generate the critical data needed to validate its mechanism of action and therapeutic potential.

The initial focus should be on confirming direct inhibition of Thymidylate Synthase via enzymatic assays. A potent IC50 value would provide strong rationale to proceed with a broader panel of cancer cell lines to assess its anti-proliferative spectrum. Subsequent studies could explore its metabolic activation pathway, off-target effects, and potential for synergistic combinations with other chemotherapeutic agents. This structured approach ensures a thorough and scientifically rigorous evaluation of this promising new chemical entity.

References

  • Fluorouracil - Wikipedia. Wikipedia. [Link]

  • Pharmacology and mechanism of action of pemetrexed. PubMed. [Link]

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  • Biochemical Pharmacology of Pemetrexed. CancerNetwork. [Link]

  • Thymidylate synthase inhibitor - Wikipedia. Wikipedia. [Link]

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  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

  • How does pemetrexed work?. Drugs.com. [Link]

  • Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent. American Association for Cancer Research (AACR). [Link]

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  • An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. Taylor & Francis Online. [Link]

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Comparative

Comparison Guide: A Multi-Tiered Strategy for Cross-Reactivity Profiling of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

Introduction In the landscape of modern drug discovery, particularly within kinase inhibitor development, achieving target selectivity is a paramount challenge.[1] Most small-molecule kinase inhibitors target the highly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly within kinase inhibitor development, achieving target selectivity is a paramount challenge.[1] Most small-molecule kinase inhibitors target the highly conserved ATP binding pocket, which can lead to varying degrees of promiscuity and undesirable off-target effects.[2] Therefore, a rigorous and comprehensive cross-reactivity profiling cascade is not merely a supplementary step but a foundational pillar of any successful therapeutic program. This guide provides an in-depth comparison and a recommended experimental framework for characterizing the selectivity of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol , a compound whose structural motifs are reminiscent of known p38 mitogen-activated protein kinase (MAPK) inhibitors.

Structural analogues, such as TAK-715, have demonstrated potent p38 MAPK inhibition but have also been shown to exhibit significant cross-reactivity with other kinases, such as Casein Kinase Iδ/ɛ (CK1δ/ɛ), leading to modulation of unintended signaling pathways like Wnt/β-catenin.[3][4][5][6] This precedent underscores the critical need to proactively and systematically profile (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol to build a comprehensive understanding of its biological activity, de-risk potential off-target liabilities, and validate its utility as a selective chemical probe or therapeutic candidate.

This guide outlines a multi-tiered approach, combining broad-panel biochemical assays, in-cell target engagement validation, and functional phenotypic screening to construct a robust selectivity profile.

A Multi-Tiered Strategy for Selectivity Profiling

A successful profiling campaign should be structured as a decision-making cascade, where data from each tier informs the subsequent, more resource-intensive experiments. This ensures a cost-effective and scientifically rigorous evaluation.[7]

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional & Phenotypic Analysis cluster_3 Final Output T1_Start Compound: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol T1_Screen Broad-Panel Kinase Screen (e.g., KINOMEscan™ or KinaseProfiler™) ~400+ Kinases @ 1µM T1_Start->T1_Screen T1_Data Primary Hit Identification & Selectivity Score Calculation T1_Screen->T1_Data T2_Start Primary Hits & Potent Off-Targets from Tier 1 T1_Data->T2_Start Prioritize hits >70% inhibition T2_CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement T2_Start->T2_CETSA T2_Dose Dose-Response IC50/Kd Determination for Confirmed Hits T2_CETSA->T2_Dose T3_Start Validated On- & Off-Targets T2_Dose->T3_Start Confirm cellular potency T3_Pheno Phenotypic Screening (e.g., High-Content Imaging) T3_Start->T3_Pheno T3_Compare Comparison with Structurally Unrelated Inhibitor T3_Start->T3_Compare T3_Pheno->T3_Compare Output Comprehensive Selectivity Profile: On-target potency, off-target liabilities, and functional consequences. T3_Pheno->Output T3_Compare->Output G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Step1 Culture cells (e.g., THP-1) to ~80% confluency Step2 Treat cells with compound or DMSO vehicle Step1->Step2 Step3 Aliquot cell suspensions into PCR tubes Step2->Step3 Step4 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) Step3->Step4 Step5 Lyse cells (freeze-thaw) Step4->Step5 Step6 Centrifuge to pellet precipitated proteins Step5->Step6 Step7 Collect supernatant (soluble fraction) Step6->Step7 Step8 Analyze soluble protein levels (e.g., Western Blot, ELISA) Step7->Step8

Caption: A generalized workflow for a CETSA experiment.
  • Cell Culture & Treatment: Grow a relevant cell line (e.g., THP-1 monocytes for p38α) to high density. Treat cells with a saturating concentration of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (e.g., 10 µM) or DMSO for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures for 3 minutes, followed by cooling for 3 minutes. [8]3. Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (e.g., p38α, CK1δ) remaining using an antibody-based method like Western Blot or an AlphaScreen® assay. [8]5. Data Analysis: Plot the percentage of soluble protein against temperature for both DMSO and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference (ΔTm) indicates the degree of stabilization.

Hypothetical Data & Interpretation
Target ProteinCell LineCompound Conc.ΔTm (°C)Interpretation
MAPK14 (p38α) THP-110 µM+8.5 Robust cellular target engagement
CSNK1D (CK1δ) HEK29310 µM+6.2 Confirmed cellular off-target engagement
SRCHEK29310 µM+1.5Weak/no significant engagement in cells
GAPDHTHP-110 µM+0.2No engagement (negative control)

Tier 3: Functional & Phenotypic Comparison

Confirming target binding is essential, but understanding the functional consequences is the ultimate goal. Phenotypic screening can reveal the overall cellular impact of a compound, which is a sum of its on- and off-target effects. [2][9]A key strategy for deconvoluting these effects is to compare the compound of interest with a "gold standard" inhibitor that is structurally distinct but targets the same primary protein. [10] Rationale: If (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol produces a cellular phenotype that is not replicated by a highly selective p38 MAPK inhibitor (e.g., VX-745 or SB202190), it strongly implies that this phenotype is caused by its off-target activity (e.g., on CK1δ/ɛ).

Comparative Compound Analysis
CompoundPrimary TargetKey Off-TargetsStructure
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol p38α MAPKCK1δ/ɛPyrimidine-based
VX-745 p38α MAPKHighly SelectiveDiaryl-imidazole based
Experimental Protocol: Functional Assays
  • On-Target Functional Assay (p38α):

    • Assay: Measure the inhibition of LPS-induced TNF-α production in THP-1 cells via ELISA. This is a classic downstream readout of p38α activity.

    • Procedure: Pre-treat THP-1 cells with a dose-response curve of each compound for 1 hour, then stimulate with Lipopolysaccharide (LPS). After 4 hours, measure TNF-α concentration in the supernatant.

    • Expected Result: Both compounds should inhibit TNF-α production, providing a functional IC50 for the on-target pathway.

  • Off-Target Functional Assay (CK1δ/ɛ -> Wnt):

    • Assay: Use a Wnt/β-catenin reporter assay (e.g., TOPFlash luciferase reporter) in a cell line like U2OS. [4] * Procedure: Transfect cells with the reporter plasmid. Treat with a dose-response curve of each compound, then stimulate with Wnt3a-conditioned media. Measure luciferase activity after 24 hours.

    • Expected Result: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is expected to inhibit the Wnt-driven luciferase signal due to its activity on CK1δ/ɛ. The highly selective p38 inhibitor VX-745 should have little to no effect. [3]

Hypothetical Data & Interpretation
Compoundp38α Functional IC50 (TNF-α Inhibition)Wnt/β-catenin Functional IC50 (TOPFlash Inhibition)
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol 55 nM450 nM
VX-745 25 nM> 10,000 nM

Interpretation: The data clearly distinguishes the on-target and off-target activities. Both compounds inhibit the p38α pathway, confirming their primary mechanism. However, only (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol inhibits the Wnt pathway at sub-micromolar concentrations. This provides conclusive functional evidence of its CK1δ/ɛ off-target activity and demonstrates that this interaction is potent enough to modulate a distinct signaling pathway in cells.

Conclusion and Recommendations

This multi-tiered comparative guide provides a comprehensive framework for profiling the cross-reactivity of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

  • Tier 1 (Biochemical Screen) identified p38α as the primary target, but also flagged CK1δ/ɛ as a potent off-target, consistent with data from structural analogs.

  • Tier 2 (Cellular Engagement) confirmed with high confidence that the compound binds to both p38α and CK1δ in an intact cellular environment, while deprioritizing other potential hits from the biochemical screen.

  • Tier 3 (Functional Assays) provided definitive evidence that the off-target binding to CK1δ translates to functional modulation of the Wnt/β-catenin signaling pathway, an effect not observed with a selective p38 MAPK inhibitor.

Based on this profile, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol should be considered a dual p38α and CK1δ/ɛ inhibitor . For researchers seeking a highly selective p38α probe, this compound would be unsuitable due to its potent off-target activity. However, this polypharmacology could be therapeutically advantageous in contexts where modulating both pathways is desirable. Future work should focus on structure-activity relationship (SAR) studies to either enhance selectivity for p38α by designing away from the CK1δ interaction or to optimize this dual-inhibitor profile.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Verkaar, F., et al. (2011). Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chemistry & Biology. Available at: [Link]

  • van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine. Available at: [Link]

  • Lee, J., & Bogyo, M. (2013). Target-guided and activity-based proteomics for drug discovery. Comprehensive Physiology. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Müller, S., et al. (2020). The promise of fragment-based drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Ali, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Vincent, F., et al. (2022). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife. Available at: [Link]

  • ACROBiosystems. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins Discovery. Available at: [Link]

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Validation

Orthogonal validation of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol's mechanism of action

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule is merely the initial step. The critical path to a viable therapeutic candidate hinges on a deep and unambiguous understan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule is merely the initial step. The critical path to a viable therapeutic candidate hinges on a deep and unambiguous understanding of its mechanism of action (MOA). This guide provides a comprehensive framework for the orthogonal validation of a novel compound's MOA, exemplified by a hypothetical molecule, "(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol" (herein referred to as Compound X ). We will objectively compare its performance with established alternatives and provide supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm that their compound interacts with its intended molecular target within a cellular environment.

The Imperative of Orthogonal Validation

This guide will explore a multi-pronged approach to validating the MOA of Compound X, a novel molecule with suspected anti-proliferative effects in cancer cell lines. For comparative purposes, we will contrast our hypothetical findings for Compound X with the well-characterized MOA of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) inhibitors, a class of anti-cancer agents that disrupt nucleotide metabolism.[3][4][5]

Unraveling the MOA of Compound X: A Multi-Faceted Approach

Our investigation into the MOA of Compound X will follow a logical progression from target engagement to cellular phenotype. We will employ a suite of cutting-edge techniques to build a comprehensive and validated understanding of its biological effects.

Target Engagement: Does Compound X Bind its Intended Target?

The foundational question for any targeted therapy is whether the compound physically interacts with its putative target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.[6][7][8][9][10][11][12] CETSA operates on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis start Plate Cancer Cells treat Treat with Compound X or Vehicle Control start->treat heat Heat Cells to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble Fraction from Precipitated Protein lyse->separate detect Quantify Soluble Target Protein (e.g., Western Blot) separate->detect analyze Plot Melting Curves & Determine Tm Shift detect->analyze TPP_Workflow cluster_treatment_heating Cell Treatment & Heating cluster_proteomics Proteomic Analysis cluster_analysis Data Analysis start Treat Cells with Compound X or Vehicle heat Heat to Multiple Temperatures start->heat lyse Lysis & Protein Digestion heat->lyse ms Quantitative Mass Spectrometry (e.g., TMT-MS) lyse->ms plot Plot Melting Curves for Thousands of Proteins ms->plot identify Identify Proteins with Significant Tm Shifts plot->identify

Caption: Conceptual workflow for Thermal Proteome Profiling (TPP).

Detailed Protocol for TPP:

  • Sample Preparation: Prepare cell cultures treated with Compound X and a vehicle control as in the CETSA protocol.

  • Thermal Profiling: Aliquot the treated cells and heat to a range of temperatures.

  • Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • Mass Spectrometry: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across all temperature points. Generate melting curves for each protein and identify those with statistically significant thermal shifts in the presence of Compound X.

Illustrative TPP Data for Compound X:

ProteinFunctionΔTm with Compound X (°C)p-valueInterpretation
Target Protein A Kinase Signaling+5.3< 0.001Primary Target Confirmed
Off-Target Kinase Y Kinase Signaling+2.10.04Potential Off-Target
Housekeeping Protein Z Metabolism-0.20.89No Effect

This unbiased approach not only confirms the engagement of "Target Protein A" but also reveals a potential off-target, "Off-Target Kinase Y," which warrants further investigation.

Phenotypic Confirmation: Does Target Engagement Lead to the Expected Cellular Outcome?

Confirming that target engagement translates into a measurable biological effect is the final and most crucial piece of the MOA puzzle. Phenotypic assays are designed to measure the functional consequences of compound treatment. [13][14][15][16][17]

Signaling Pathway Perturbation by Compound X

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor TargetA Target Protein A (Kinase) Receptor->TargetA Downstream1 Downstream Effector 1 TargetA->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Proliferation Cell Proliferation Downstream2->Proliferation CompoundX Compound X CompoundX->TargetA Inhibition

Caption: Hypothesized signaling pathway inhibited by Compound X.

Detailed Protocol for a Cell Proliferation Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X, a known MTHFD2 inhibitor (positive control), and a vehicle control.

  • Incubation: Incubate the plates for 72 hours to allow for cell proliferation.

  • Viability Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability as a function of compound concentration and calculate the half-maximal inhibitory concentration (IC50).

Comparative Anti-Proliferative Activity:

CompoundHCT116 IC50 (µM)A549 IC50 (µM)MCF7 IC50 (µM)
Compound X 0.150.221.5
MTHFD2 Inhibitor 0.500.755.2
Doxorubicin (Control) 0.050.080.12

The potent anti-proliferative activity of Compound X across multiple cancer cell lines is consistent with the inhibition of a key signaling pathway involved in cell growth.

To further solidify the link between target engagement and the observed phenotype, a target knockdown experiment can be performed. By reducing the expression of "Target Protein A" using techniques like siRNA or shRNA, we can determine if this phenocopies the effect of Compound X.

Expected Outcome of Target Knockdown:

If the anti-proliferative effect of Compound X is primarily mediated through "Target Protein A," then cells with reduced levels of this protein should exhibit decreased sensitivity to the compound.

Conclusion: Building a Conclusive Case for MOA

Through the systematic application of orthogonal validation techniques, we have constructed a robust and compelling narrative for the mechanism of action of our hypothetical Compound X.

  • CETSA provided direct evidence of target engagement in a cellular context.

  • Thermal Proteome Profiling offered an unbiased, proteome-wide view, confirming the primary target and identifying a potential off-target for future investigation.

  • Phenotypic assays demonstrated that target engagement translates into the desired biological outcome, in this case, the inhibition of cancer cell proliferation.

This multi-faceted approach, which combines biophysical, proteomic, and cell-based assays, provides the necessary scientific rigor to confidently advance a compound through the drug discovery pipeline. The principles and protocols outlined in this guide serve as a blueprint for the robust and unambiguous elucidation of a small molecule's mechanism of action.

References

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. (2023). Methods in Molecular Biology.
  • What are MTHFD2 inhibitors and how do they work? (2024).
  • Mechanism of action of MTHFD2 inhibitors. (n.d.).
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
  • Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. (2024).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. (n.d.).
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology.
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Comparative

Benchmarking (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol against other therapeutic candidates

Introduction: The Evolving Landscape of Type 2 Diabetes Therapeutics Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction, lead...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Type 2 Diabetes Therapeutics

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia.[1][2] While several classes of oral antidiabetic agents exist, many are associated with undesirable side effects such as hypoglycemia and weight gain.[1] This has fueled the search for novel therapeutic agents that offer improved glycemic control with a more favorable safety profile. One such promising target is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][3][4][5][6][7][8]

This guide provides a comprehensive benchmarking analysis of a novel therapeutic candidate, (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a putative GPR40 agonist. We will objectively compare its theoretical performance profile against other well-characterized GPR40 agonists and a mechanistically distinct therapeutic, the glucokinase activator Dorzagliatin. This analysis is grounded in established experimental protocols and publicly available data to provide researchers, scientists, and drug development professionals with a robust framework for evaluating emerging T2DM therapies.

The Therapeutic Rationale: Targeting GPR40 and Glucokinase

GPR40 (FFAR1): A Glucose-Dependent Insulin Secretagogue

GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[3][6][9] Its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[3][6][9] A key advantage of targeting GPR40 is its glucose-dependent mechanism of action, which minimizes the risk of hypoglycemia, a significant drawback of traditional insulin secretagogues like sulfonylureas.[1][10]

The signaling cascade of GPR40 is multifaceted. Upon agonist binding, it primarily couples to Gαq/11, activating phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12] This results in an increase in intracellular calcium concentrations, amplifying insulin secretion in the presence of elevated glucose levels.[2][12][13] Some GPR40 agonists, often referred to as "full agonists" or "ago-allosteric modulators" (AgoPAMs), can also couple to Gαs, leading to an increase in cyclic AMP (cAMP), which further enhances insulin secretion and can stimulate the release of incretins like glucagon-like peptide-1 (GLP-1).[11][12][14][15]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist ((4-(5-Fluoropyrimidin-2-yl)phenyl)methanol) GPR40 GPR40 (FFAR1) Agonist->GPR40 Gq Gαq/11 GPR40->Gq Gs Gαs GPR40->Gs Full Agonists/ AgoPAMs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP cAMP->Insulin_Secretion GLP GLP cAMP->GLP GLP1_Secretion GLP-1 Secretion -1 -1 _Secretion Incretin Effect

Figure 1: GPR40 Agonist Signaling Pathway.
Glucokinase: The Pancreatic Glucose Sensor

Dorzagliatin represents a different therapeutic class, acting as a glucokinase (GK) activator.[16] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[16][17] By allosterically activating GK, Dorzagliatin enhances the enzyme's affinity for glucose.[16][18] This leads to increased glucose phosphorylation, which in turn stimulates insulin secretion from β-cells and enhances glucose uptake and glycogen synthesis in the liver.[16]

Glucokinase_Activator_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_beta Glucose GK_beta Glucokinase (GK) Glucose_beta->GK_beta Dorzagliatin_beta Dorzagliatin Dorzagliatin_beta->GK_beta Allosteric Activation G6P_beta Glucose-6-Phosphate GK_beta->G6P_beta Metabolism_beta Increased Metabolism G6P_beta->Metabolism_beta ATP_ADP_beta ↑ ATP:ADP Ratio Metabolism_beta->ATP_ADP_beta K_channel_beta K-ATP Channel Closure ATP_ADP_beta->K_channel_beta Depolarization_beta Membrane Depolarization K_channel_beta->Depolarization_beta Ca_channel_beta Ca²⁺ Channel Opening Depolarization_beta->Ca_channel_beta Ca_influx_beta Ca²⁺ Influx Ca_channel_beta->Ca_influx_beta Insulin_Secretion_beta Insulin Secretion Ca_influx_beta->Insulin_Secretion_beta Glucose_liver Glucose GK_liver Glucokinase (GK) Glucose_liver->GK_liver Dorzagliatin_liver Dorzagliatin Dorzagliatin_liver->GK_liver Allosteric Activation G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Glycogen Glycogen Synthesis G6P_liver->Glycogen HGU Increased Hepatic Glucose Uptake Glycogen->HGU cAMP_Assay_Workflow start Start cell_prep Cell Preparation (e.g., CHO-K1 or HEK293-T cells transiently transfected with hGPR40) start->cell_prep cell_seeding Cell Seeding (Assay Plate) cell_prep->cell_seeding incubation Overnight Incubation (37°C, 5% CO₂) cell_seeding->incubation compound_add Addition of Test Compound ((4-(5-Fluoropyrimidin-2-yl)phenyl)methanol) and Controls incubation->compound_add stimulation Stimulation (e.g., with Forskolin for Gi-coupled receptors, or agonist alone for Gs) compound_add->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., ELISA, HTRF, AlphaScreen) lysis->cAMP_detection data_analysis Data Analysis (Dose-Response Curves, EC50 Calculation) cAMP_detection->data_analysis end End data_analysis->end

Figure 3: Workflow for an in vitro cAMP assay.
  • Cell Culture and Transfection: Culture CHO-K1 or HEK293-T cells and transiently transfect them with a plasmid encoding human GPR40.

  • Cell Seeding: Seed the transfected cells into a 96- or 384-well plate and incubate overnight. [19]3. Compound Preparation: Prepare serial dilutions of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, a known Gs-coupled GPR40 agonist (positive control), and a Gq-only agonist (negative control).

  • Assay: a. Remove culture medium and add stimulation buffer. b. Add the prepared compounds to the respective wells. c. Incubate for a specified time at room temperature. d. Lyse the cells according to the assay kit manufacturer's instructions.

  • Detection: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen). [20][21]6. Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

  • Objective: To assess the compound's ability to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Methodology: Use isolated pancreatic islets (from mice, rats, or humans) or an insulin-secreting cell line (e.g., MIN6, INS-1).

In Vivo Efficacy and Pharmacokinetics

1. Oral Glucose Tolerance Test (OGTT):

  • Objective: To evaluate the effect of the compound on glucose disposal in a preclinical animal model of diabetes (e.g., Zucker diabetic fatty rats or diet-induced obese mice). [6][10][13]* Methodology: Administer the test compound orally to fasted animals, followed by a glucose challenge. Measure blood glucose and insulin levels at various time points.

2. Pharmacokinetic (PK) Profiling:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology: Administer the compound to animals (e.g., rats, dogs) via oral and intravenous routes. Collect plasma samples at different time points and measure the drug concentration using LC-MS/MS. [22][23][24]

Safety and Selectivity Profiling

A critical aspect of benchmarking is the assessment of safety and selectivity to anticipate potential adverse effects.

1. Selectivity Panels:

  • Objective: To determine the compound's binding affinity for a wide range of other receptors, ion channels, and enzymes to identify potential off-target effects.

  • Methodology: Utilize commercially available radioligand binding or enzymatic assays.

2. Hepatotoxicity Assessment:

  • Objective: Given the liver toxicity observed with TAK-875, it is crucial to evaluate the potential for hepatotoxicity. [3][9]* Methodology:

    • In vitro: Assess cytotoxicity in primary human hepatocytes.

    • In vivo: Monitor liver enzyme levels (ALT, AST) in preclinical toxicology studies.

3. Hypoglycemia Risk Assessment:

  • Objective: To confirm the glucose-dependent nature of the compound's action and assess the risk of hypoglycemia.

  • Methodology: Administer the compound to normoglycemic animals and monitor blood glucose levels.

Synthesizing the Data: A Comparative Outlook

The ultimate goal of this benchmarking process is to generate a comprehensive data package that allows for an informed decision on the progression of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Parameter(4-(5-Fluoropyrimidin-2-yl)phenyl)methanolTAK-875 (Reference)Dorzagliatin (Reference)Desired Outcome
GPR40 Potency (EC50) To be determined~72 nM N/AHigh potency (low nM range)
Gs Coupling (cAMP) To be determinedLow/None [14]N/APotential for Gs coupling may offer enhanced efficacy
In Vivo Efficacy (OGTT) To be determinedSignificant glucose lowering [6][25]Significant glucose lowering Robust glucose-lowering effect at a well-tolerated dose
Pharmacokinetics To be determinedSuitable for once-daily dosing [9]Suitable for twice-daily dosing [26]Favorable oral bioavailability and half-life for convenient dosing
Hepatotoxicity To be determinedObserved in Phase III trials [3][9]Favorable safety profile [18]No evidence of liver toxicity in preclinical models
Hypoglycemia Risk To be determinedLow [1]Low [18]Minimal to no effect on blood glucose in normoglycemic conditions

Conclusion and Future Directions

The benchmarking of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol against established therapeutic candidates is a critical step in its development. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the necessary data to evaluate its potential as a novel treatment for type 2 diabetes. The key differentiators will be a potent, glucose-dependent insulinotropic effect, potentially through a dual Gq/Gs signaling mechanism, combined with a clean safety profile, particularly with respect to hepatotoxicity. Should (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol demonstrate superiority in these key areas, it could represent a significant advancement in the management of type 2 diabetes.

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  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. Available at: [Link]

  • Mevidalen. ALZFORUM. Available at: [Link]

  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC. PubMed Central. Available at: [Link]

  • Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. ResearchGate. Available at: [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. National Institutes of Health (NIH). Available at: [Link]

  • Predicting GPR40 Agonists with A Deep Learning‐Based Ensemble Model - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. Available at: [Link]

  • FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity. PubMed. Available at: [Link]

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Validation

A Researcher's Guide to Ensuring Reproducibility with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol: A Comparative Analysis of Synthetic and Analytical Methodologies

Introduction: The Pivotal Role of a Key Intermediate In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies, the reliability of advanced chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of a Key Intermediate

In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapies, the reliability of advanced chemical intermediates is paramount. (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is one such critical building block. Its unique structure, featuring a fluorinated pyrimidine linked to a benzyl alcohol moiety, makes it a valuable precursor for a range of complex bioactive molecules. However, the success and reproducibility of a multi-step synthesis hinge on the quality and consistency of its starting materials.[1][2] Impurities or batch-to-batch variability in an intermediate like this can lead to inconsistent reaction outcomes, purification challenges, and ultimately, misleading biological data, undermining the integrity of the entire research program.[3][4][5]

This guide provides an in-depth comparison of common synthetic and analytical methodologies for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. It is designed for researchers, chemists, and drug development professionals to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reproducible results.

The Reproducibility Challenge: More Than Just a Yield

Reproducibility in organic synthesis is a well-recognized challenge that extends beyond simply matching a reported yield.[6][7][8][9] It encompasses achieving a consistent purity profile, minimizing uncharacterized byproducts, and ensuring that the material behaves predictably in subsequent reactions. For a regulatory starting material (RSM) or a key intermediate, these factors are critical.[2] The purity of starting materials directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][4] This guide, therefore, focuses on establishing robust synthetic and analytical workflows to guarantee the quality of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Comparative Analysis of Synthetic Routes

Two logical and widely practiced retrosynthetic approaches for preparing (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol are the Suzuki-Miyaura cross-coupling and the Grignard reaction. The choice between them often depends on the availability of starting materials, scalability, and tolerance to various functional groups.

Route 1: Suzuki-Miyaura Cross-Coupling Followed by Reduction

This highly versatile and robust method involves the palladium-catalyzed cross-coupling of a boronic acid derivative with a halogenated pyrimidine.[10][11][12][13] This is arguably the most common approach for constructing the core biaryl structure.

Suzuki Coupling Workflow A 2-Chloro-5-fluoropyrimidine C Suzuki-Miyaura Coupling A->C B (4-Formylphenyl)boronic acid B->C D 4-(5-Fluoropyrimidin-2-yl)benzaldehyde C->D Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C E Reduction D->E NaBH₄, Methanol, 0 °C to RT F (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol E->F

Caption: Suzuki-Miyaura coupling and reduction workflow.

Experimental Protocol (Suzuki Route):

  • Suzuki-Miyaura Coupling:

    • To a degassed solution of 2-chloro-5-fluoropyrimidine (1.0 eq), (4-formylphenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(5-fluoropyrimidin-2-yl)benzaldehyde.

  • Reduction:

    • Dissolve the intermediate aldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring for the disappearance of the aldehyde.

    • Quench the reaction carefully by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Route 2: Grignard Reaction

The Grignard reaction provides a classic and powerful method for carbon-carbon bond formation, directly creating the alcohol functionality.[14][15][16][17] This route involves the addition of a phenyl-based Grignard reagent to a pyrimidine aldehyde.

Grignard Reaction Workflow A 4-Bromobenzyl alcohol (Protected, e.g., as TBDMS ether) C Grignard Formation A->C B Magnesium turnings B->C D Grignard Reagent C->D Anhydrous THF, I₂ crystal F Grignard Addition D->F E 5-Fluoropyrimidine- 2-carboxaldehyde E->F G Protected Intermediate F->G Anhydrous THF, -78 °C to RT H Deprotection & Workup G->H Acidic Workup (e.g., NH₄Cl, then TBAF) I (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol H->I

Caption: Grignard reaction workflow for synthesis.

Experimental Protocol (Grignard Route):

  • Grignard Reagent Formation:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine.

    • Add a solution of 1-bromo-4-((tert-butyldimethylsilyl)oxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel.

    • Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue stirring for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve 5-fluoropyrimidine-2-carboxaldehyde (1.2 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared Grignard reagent via cannula to the aldehyde solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Workup and Deprotection:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and re-dissolve the crude product in THF. Add tetrabutylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature for 2 hours to remove the TBDMS protecting group.

    • Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the final product.

Comparison of Synthetic Routes
FeatureRoute 1: Suzuki-MiyauraRoute 2: Grignard
Robustness & Scope Highly robust, tolerates a wide range of functional groups. Extensive literature support for pyrimidine couplings.[10][11][12]Highly sensitive to moisture and protic functional groups.[14][17] Requires protection of the benzyl alcohol.
Starting Materials 2-Chloro-5-fluoropyrimidine and (4-formylphenyl)boronic acid are commercially available.Requires synthesis of a protected 4-bromobenzyl alcohol and 5-fluoropyrimidine-2-carboxaldehyde, which may be less accessible.
Reproducibility Generally high. Palladium catalysts and reaction conditions are well-defined. Side reactions (e.g., deboronation) are typically minimal with proper control.Can be challenging. Grignard initiation is notoriously variable.[18] Strict anhydrous conditions are essential for reproducibility.
Scalability Readily scalable. Widely used in industrial process chemistry.More difficult to scale due to the exothermic nature of Grignard formation and the need for stringent moisture control.
Recommendation Preferred Method. Offers higher reproducibility, greater functional group tolerance, and more readily available starting materials.Alternative Method. Viable, but presents more significant challenges to reproducibility, especially for non-specialists.

Orthogonal Analytical Validation for Ensuring Reproducibility

Regardless of the synthetic route, rigorous analytical characterization is non-negotiable for ensuring batch-to-batch consistency. Relying on a single technique is insufficient; an orthogonal approach using multiple, independent methods is required to build a complete and trustworthy profile of the compound.[19][20]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural confirmation in organic chemistry.[21][22][23][24][25] For (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive proof of structure.

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh approximately 5-10 mg of the synthesized material.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Process the data, referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Confirm that all observed chemical shifts, coupling constants (especially H-F and C-F couplings), and integration values match the expected structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and APIs.[26][27][28][29] It separates the main compound from any impurities, byproducts, or residual starting materials.

Protocol: Reverse-Phase HPLC Method for Purity Analysis

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 10 µL and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Determine purity by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥98% is typically required for use in subsequent synthetic steps.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it combines the separation power of HPLC with the detection specificity of MS.[19]

Protocol: LC-MS Analysis

  • Utilize the HPLC method described above, directing the column effluent into the inlet of an electrospray ionization (ESI) mass spectrometer.

  • Acquire data in positive ion mode.

  • Verify the presence of the correct molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of C₁₁H₁₀FN₂O.

Summary of Analytical Validation Data
TechniqueParameterAcceptance CriteriaPurpose
¹H NMR Chemical Shift (δ), Integration, Coupling (J)Spectrum consistent with proposed structure.Primary Structure Confirmation
¹³C NMR Chemical Shift (δ)All expected carbon signals present.Confirms Carbon Skeleton
¹⁹F NMR Chemical Shift (δ)Single peak in the expected region for an aryl fluoride.Confirms Presence of Fluorine
HPLC Peak Area %≥ 98.0%Quantifies Purity
LC-MS (ESI+) [M+H]⁺Observed mass matches calculated exact mass ± 5 ppm.Confirms Molecular Weight

Conclusion and Best Practices

The reproducibility of experimental results using (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is fundamentally dependent on the robustness of its synthesis and the rigor of its analytical validation.

  • For Synthesis: The Suzuki-Miyaura cross-coupling followed by reduction is the recommended route due to its superior robustness, scalability, and higher potential for reproducibility compared to the moisture-sensitive Grignard approach.

  • For Validation: A multi-pronged, orthogonal analytical strategy is essential. The combination of NMR spectroscopy for structural identity, HPLC for quantitative purity, and Mass Spectrometry for molecular weight confirmation provides a comprehensive and trustworthy characterization.

By adopting these validated protocols, researchers can ensure a consistent supply of high-quality (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, thereby enhancing the reliability and success rate of their downstream synthetic and drug discovery efforts. This commitment to analytical rigor is the bedrock of scientific integrity and the key to generating truly reproducible results.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). Organic Letters, 3(24), 3803–3805. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. [Link]

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. (n.d.). ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. (n.d.). ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6). ResearchGate. [Link]

  • Reproducibility in organic synthesis. (2015, March 27). Morressier. [Link]

  • Reproducibility of Synthesis papers. (2022, April 30). Reddit. [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. [Link]

  • Editorial Reproducibility of Results. (2014, July 18). Organic Process Research & Development. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Cerritos College. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Aijiren. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech. [Link]

  • The Importance of Purity in Chemistry. (n.d.). Moravek. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). ResearchGate. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. [Link]

  • Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). Enkrisi. [Link]

  • All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

This document provides a detailed, procedural guide for the safe handling and disposal of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (CAS No. 1139432-29-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol (CAS No. 1139432-29-3). As a fluorinated pyrimidine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol was not located, data for the closely related analogue, (5-fluoropyrimidin-2-yl)methanol, indicates a clear hazard profile.[1]

Anticipated Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed (H302).

  • Skin Irritation: Expected to cause skin irritation (H315).

  • Eye Irritation: Expected to cause serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

These classifications necessitate that (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol be managed as hazardous chemical waste . The presence of the fluoropyrimidine moiety is significant; such compounds can be persistent and may require specific disposal methods like high-temperature incineration to ensure complete destruction.[2] Under the Resource Conservation and Recovery Act (RCRA), improperly discarding this chemical could lead to significant environmental contamination and regulatory penalties.[3]

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following controls must be in place as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

  • Engineering Controls : All handling of the solid compound or its solutions, including weighing, transfer, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE protocol is not optional; it is the primary barrier against exposure.

    • Hand Protection : Wear double-layered nitrile gloves. If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves.

    • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory.

    • Body Protection : A fully buttoned laboratory coat must be worn. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended.

    • Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N100) is required.[6]

Step-by-Step Waste Management and Disposal Protocol

All chemical waste must be tracked from its point of generation to its final disposal ("cradle-to-grave").[7] The following procedures are designed to comply with EPA and OSHA regulations.[8][9]

Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[10] Never mix incompatible waste streams. For this compound, three primary waste streams should be established.

Waste StreamDescriptionContainer Type
Halogenated Solid Waste Unused or expired (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol powder, contaminated weigh boats, gloves, pipette tips, and other contaminated labware.[11]Lined, rigid plastic pail or drum with a secure lid.
Halogenated Non-Aqueous Liquid Waste Solutions of the compound in organic solvents (e.g., DMSO, DCM, Methanol). The first rinse of contaminated glassware should also be collected here.[11]Glass or chemically compatible plastic (e.g., HDPE) solvent waste container.
Halogenated Aqueous Liquid Waste Dilute aqueous solutions or subsequent rinses of contaminated glassware. Note: Sewer disposal is strictly prohibited for this type of chemical waste.[12]Glass or chemically compatible plastic (e.g., HDPE) waste container.
Waste Collection and Labeling
  • Obtain Proper Containers : Source waste containers from your institution's Environmental Health & Safety (EHS) department or a designated supplier. Ensure containers are clean, in good condition, and compatible with the waste.[10]

  • Label Immediately : Affix a "Hazardous Waste" label to the container before adding any waste.[9]

  • Complete the Label : Clearly write the full chemical name: "(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol". List all other components of the mixture, including solvents, with their approximate percentages.[10]

  • Keep Containers Closed : Waste containers must remain securely sealed except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA) : Store waste containers at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[10][13] The SAA should be in a secondary containment tray to capture any potential leaks.

Disposal of Empty Containers

Empty containers that held the pure compound are also considered hazardous waste.

  • Gross Decontamination : Empty the container of all visible solid residue.

  • Rinsing : The first rinse of the container with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as Halogenated Non-Aqueous Liquid Waste .[11]

  • Final Disposal : After the initial rinse is collected, the container can be rinsed two more times. These subsequent rinses can be collected as aqueous waste. After air-drying completely in a fume hood, deface the original label and dispose of the container in a designated glass or plastic recycling bin, as per your institution's policy.[11]

Spill and Emergency Procedures

All laboratory personnel must be trained on the location and use of emergency equipment, including spill kits, safety showers, and eyewash stations.

  • Minor Spill (Contained in Fume Hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.

    • Place the used absorbent material into a sealed bag, label it as hazardous waste, and dispose of it in the Halogenated Solid Waste container.

    • Decontaminate the surface with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside of Fume Hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

    • Only trained emergency responders should perform the cleanup.

Disposal Pathway Decision Logic

The following diagram outlines the decision-making process for segregating waste generated from work with (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

G Figure 1: Waste Segregation Workflow start Waste Generated is_solid Is the waste solid or contaminated labware? start->is_solid is_liquid Is the waste primarily liquid? is_aqueous Is the solvent aqueous? is_liquid->is_aqueous Yes end_point Arrange for EHS Pickup is_liquid->end_point No (Error: Re-evaluate) aq_waste Collect in: Halogenated Aqueous Liquid Waste Container is_aqueous->aq_waste Yes org_waste Collect in: Halogenated Non-Aqueous Liquid Waste Container is_aqueous->org_waste No (Organic Solvent) is_solid->is_liquid No solid_waste Collect in: Halogenated Solid Waste Container is_solid->solid_waste Yes solid_waste->end_point aq_waste->end_point org_waste->end_point

Sources

Handling

Comprehensive Safety and Handling Guide for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. As this is a novel compound, this guidance is based on its structural components—an aromatic alcohol and a fluorinated pyrimidine—and data from structurally similar compounds. A conservative approach is paramount.

Hazard Assessment and Triage

(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a compound with limited toxicological data. Therefore, it must be handled as a substance with unknown hazards until proven otherwise.[1] The primary concerns stem from its structural motifs:

  • Fluorinated Pyrimidine Core: Fluorinated pyrimidines, such as the well-known chemotherapeutic 5-fluorouracil (5-FU), can act as antimetabolites, interfering with nucleic acid synthesis.[2][3] While the specific activity of this compound is unknown, it is prudent to assume potential cytotoxic or other biological activity.

  • Aromatic Alcohol: Aromatic alcohols can be irritants and may have other toxic properties. The "methanol" component of the name refers to the -CH₂OH group attached to the phenyl ring, not to methanol as a solvent. However, some handling precautions for toxic alcohols are relevant.[4][5][6]

Based on a similar, non-fluorinated compound, (2-Phenylpyrimidin-5-yl)methanol, we can anticipate the following hazards:

  • Acute oral toxicity[7]

  • Skin irritation[7]

  • Serious eye irritation[7]

  • Specific target organ toxicity (respiratory system) from single exposure[7]

A related compound, (5-fluoropyrimidin-2-yl)methanol, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These lend further support to the anticipated hazard profile.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial. The following table outlines the required and recommended equipment for handling (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

Body Part Required PPE Recommended PPE Rationale
Eyes Chemical splash goggles conforming to ANSI Z87.1 or EN166 (EU).[1][8]Face shield in addition to goggles, especially for splash-prone procedures.[9]Protects against splashes and airborne particles. A face shield offers a broader area of protection.[9]
Hands Nitrile or neoprene gloves.[1]Double gloving for extended handling or when working with larger quantities.Nitrile and neoprene offer good resistance to a range of chemicals, including alcohols and aromatic compounds.[9][10] Double gloving provides an extra barrier in case of a breach in the outer glove.
Body Flame-resistant lab coat.[11]Chemical-resistant apron over the lab coat.[9]Protects against splashes and spills. A chemical-resistant apron provides an additional layer of protection for the torso.
Feet Closed-toe shoes.[11][12]N/APrevents injury from dropped objects and spills.
Respiratory Use in a certified chemical fume hood.[1]A NIOSH-approved respirator may be necessary for spills or if a fume hood is not available.[13]A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors.
Operational Workflow: From Receipt to Disposal

The following workflow is designed to minimize exposure and ensure safe handling at every stage.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling receipt Receiving & Inspection storage Secure & Labeled Storage receipt->storage Inspect for damage planning Protocol Review & Risk Assessment storage->planning Before experiment ppe Don PPE planning->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing & Preparation fume_hood->weighing reaction Experimental Use weighing->reaction decontamination Decontaminate Work Area reaction->decontamination waste Segregate & Label Waste decontamination->waste doff_ppe Doff PPE waste->doff_ppe disposal Hazardous Waste Disposal doff_ppe->disposal Follow institutional guidelines

Caption: Workflow for Safe Handling of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol.

  • Preparation and Planning:

    • Before any work begins, conduct a thorough risk assessment.[11]

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area within a chemical fume hood for the handling of this compound.[1]

    • Have a spill kit readily accessible.

  • Handling the Solid Compound:

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations, including weighing, within a certified chemical fume hood to prevent inhalation of the powder.[1]

    • Use spark-proof tools and avoid static discharge.

    • Keep the container tightly closed when not in use.[7][8]

  • Post-Handling and Decontamination:

    • After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly after work.[7][11]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Disposal Plan

All waste containing (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol must be treated as hazardous waste.

start Generate Waste solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) start->solid_waste liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) start->liquid_waste container_solid Sealable, Labeled Hazardous Waste Container (Solid) solid_waste->container_solid container_liquid Sealable, Labeled Hazardous Waste Container (Liquid) liquid_waste->container_liquid pickup Scheduled Hazardous Waste Pickup container_solid->pickup container_liquid->pickup

Caption: Waste Disposal Workflow.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Arrange for disposal through your institution's EHS-approved hazardous waste management program. The thermal stability of fluorinated compounds may require specific disposal methods like high-temperature incineration.[14]

References

  • Naumann, B. D., et al. (1996). An integrated approach for safe handling of potent pharmaceuticals.
  • Zalk, D. M., & Nelson, D. I. (2008). History and evolution of control banding: a review.
  • NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.
  • Moravek. (n.d.). Pharmaceutical Manufacturing Safety Considerations. Available at: [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety.
  • NCI at Frederick. (2014). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Available at: [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety.
  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
  • Trimaco. (2023). Essential Chemical PPE. Available at: [Link]

  • U.S. National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Available at: [Link]

  • Methanol Safety D
  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Methanol. Available at: [Link]

  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]

  • Methanol Institute. (n.d.). Safe Handling. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]

  • {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. (n.d.).

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
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(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
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